molecular formula C11H26N2 B091833 3-(Dibutylamino)propylamine CAS No. 102-83-0

3-(Dibutylamino)propylamine

Cat. No.: B091833
CAS No.: 102-83-0
M. Wt: 186.34 g/mol
InChI Key: KYCGURZGBKFEQB-UHFFFAOYSA-N
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Description

3-(Dibutylamino)propylamine (DBAPA) is a lipophilic diamine generating significant interest in advanced carbon capture research. Recent studies have identified it as a key component in a novel self-extraction absorbent for post-combustion CO2 separation. Its molecular structure, featuring both primary and tertiary amine groups, enables a high absorption capacity for CO2. The most distinguished property of DBAPA is its reversible self-extraction behavior; the fresh aqueous solution is biphasic, becomes homogeneous upon CO2 saturation, and then spontaneously separates during regeneration. This unique mechanism promotes a significantly accelerated desorption rate and markedly lowers the energy required for solvent regeneration compared to conventional amines like monoethanolamine (MEA). This makes DBAPA a highly promising candidate for developing next-generation, energy-efficient carbon capture processes aimed at reducing industrial carbon emissions . Beyond its primary application in carbon management, DBAPA's bifunctional nature also makes it valuable as a synthetic intermediate for preparing surfactants and corrosion inhibitors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-dibutylpropane-1,3-diamine
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InChI

InChI=1S/C11H26N2/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KYCGURZGBKFEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059261
Record name 3-(Dibutylamino)propylamine
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Molecular Weight

186.34 g/mol
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Physical Description

Liquid
Record name 1,3-Propanediamine, N1,N1-dibutyl-
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CAS No.

102-83-0
Record name N1,N1-Dibutyl-1,3-propanediamine
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Record name 3-(Dibutylamino)propylamine
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Record name 3-(Dibutylamino)propylamine
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Record name 3-(Dibutylamino)propylamine
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Record name 3-aminopropyldibutylamine
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Record name 3-(DIBUTYLAMINO)PROPYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dibutylamino)propylamine, also known as N,N-Dibutyl-1,3-propanediamine, is a diamine compound with the chemical formula C₁₁H₂₆N₂.[1][2] It is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical, agrochemical, and surfactant industries.[3][4] Its structure, featuring both a tertiary and a primary amine, imparts unique chemical properties that make it a valuable building block for more complex molecules.[5] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and a detailed synthesis workflow.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic amine odor.[3] It is a corrosive and toxic compound requiring careful handling.[6][7] The following tables summarize its key physical and identifying properties.

Table 1: Chemical Identifiers
IdentifierValueReference
CAS Number 102-83-0[1][2][3]
Molecular Formula C₁₁H₂₆N₂[1][2]
Molecular Weight 186.34 g/mol [1][2]
IUPAC Name N',N'-dibutylpropane-1,3-diamine[7]
Synonyms N,N-Dibutyl-1,3-propanediamine, N,N-Dibutyltrimethylenediamine, 3-Aminopropyldibutylamine[3][7]
Linear Formula [CH₃(CH₂)₃]₂N(CH₂)₃NH₂
SMILES CCCCN(CCCC)CCCN
InChI Key KYCGURZGBKFEQB-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValueReference
Physical State Liquid
Appearance Clear, colorless[3][6]
Boiling Point 205 °C (at 760 mmHg)
Melting Point -50 °C[8]
Density 0.827 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4463
Flash Point 104 °C (closed cup)
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C[8]
Water Solubility 10 g/L (at 20 °C)[8]
pKa 10.17 ± 0.10[9]

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below are the expected characteristic spectral data.

Table 3: Predicted Spectroscopic Data
TechniqueData
¹H NMR Approximate Chemical Shifts (δ, ppm): 2.7 (t, 2H, -CH₂-NH₂), 2.3 (t, 4H, -N-(CH₂-C₃H₇)₂), 2.2 (t, 2H, -N-CH₂-CH₂-), 1.5-1.2 (m, 8H, -(CH₂)₂-CH₃), 1.1 (s, 2H, -NH₂), 0.9 (t, 6H, -CH₃).
¹³C NMR Approximate Chemical Shifts (δ, ppm): 55 (-N-CH₂-), 53 (-N-CH₂-), 42 (-CH₂-NH₂), 32 (-CH₂-), 30 (-CH₂-), 21 (-CH₂-), 14 (-CH₃).
IR Spectroscopy Characteristic Absorption Bands (cm⁻¹): 3380-3300 (N-H stretch, primary amine), 2950-2850 (C-H stretch, aliphatic), 1650-1580 (N-H bend), 1220-1020 (C-N stretch).[10]
Mass Spectrometry Key Fragments (m/z): 186 (M⁺), 142 ([M-C₃H₇]⁺), 100 ([M-C₆H₁₄]⁺), 58 ([C₃H₈N]⁺).[7]

Synthesis

A common and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 3-(dibutylamino)propanenitrile.[8] This two-step process typically involves the cyanoethylation of dibutylamine followed by the reduction of the resulting nitrile.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Nitrile Reduction Dibutylamine Dibutylamine Reaction1 Michael Addition Dibutylamine->Reaction1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction1 Nitrile 3-(Dibutylamino)propanenitrile Reaction1->Nitrile Base Catalyst (e.g., NaOH) Reaction2 Catalytic Hydrogenation Nitrile->Reaction2 Hydrogen Hydrogen Gas (H₂) Hydrogen->Reaction2 Catalyst Catalyst (e.g., Raney Nickel, Pd/C) Catalyst->Reaction2 Final_Product This compound Reaction2->Final_Product High Pressure Elevated Temperature

Caption: Synthesis of this compound via cyanoethylation and subsequent nitrile reduction.

Experimental Protocols

The following protocols describe standard laboratory procedures for the synthesis and characterization of this compound.

Synthesis: Catalytic Hydrogenation of 3-(Dibutylamino)propanenitrile

This protocol is a representative method for the reduction of a nitrile to a primary amine using a heterogeneous catalyst.[1][11]

  • Apparatus Setup: A high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple is assembled and leak-tested.

  • Charging the Reactor: The reactor is charged with 3-(dibutylamino)propanenitrile, a suitable solvent (e.g., methanol or isopropanol), and a catalytic amount of Raney Nickel or 10% Palladium on Carbon (typically 5-10% by weight of the nitrile).[1][11] An optional small amount of ammonia can be added to suppress the formation of secondary amine byproducts.

  • Reaction Conditions: The reactor is sealed and purged several times with nitrogen, followed by hydrogen. The system is then pressurized with hydrogen to the desired pressure (e.g., 6-10 bar) and heated to the target temperature (e.g., 80-120 °C).[1][4]

  • Monitoring the Reaction: The reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up and Isolation: After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under vacuum to yield pure this compound.

Characterization: Determination of Physical Properties

The following protocols are for the determination of key physical properties.

  • Apparatus: A Thiele tube filled with mineral oil, a thermometer, a small test tube (e.g., 6 x 50 mm), and a sealed-end capillary tube are required.[12][13][14]

  • Sample Preparation: A few drops of this compound are placed in the small test tube. The capillary tube is then placed inside, open-end down.

  • Assembly: The test tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the Thiele tube.[13]

  • Measurement: The side arm of the Thiele tube is gently heated. A slow, steady stream of bubbles will emerge from the capillary tube. Heating is discontinued when a rapid, continuous stream of bubbles is observed.

  • Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][14]

Boiling_Point_Workflow Start Start Prep Prepare Sample: - Add liquid to test tube - Insert capillary tube Start->Prep Assemble Assemble Apparatus: - Attach tube to thermometer - Place in Thiele tube Prep->Assemble Heat Heat Thiele Tube Gently Assemble->Heat Observe Observe Bubbles Heat->Observe Observe->Heat Bubbles not rapid StopHeat Stop Heating Observe->StopHeat Rapid, continuous bubbles Cool Allow to Cool StopHeat->Cool Record Record Temperature when liquid enters capillary Cool->Record End End Record->End

Caption: Workflow for the micro-determination of a liquid's boiling point.

  • Apparatus: A pycnometer (density bottle) of a known volume and an analytical balance are required.

  • Procedure: a. The mass of the clean, dry pycnometer is accurately determined. b. The pycnometer is filled with distilled water, and its mass is determined. The temperature of the water is recorded. c. The pycnometer is emptied, dried, and then filled with this compound. Its mass is determined at the same temperature.

  • Calculation: The density of the liquid is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer) The volume of the pycnometer is determined from the mass and known density of water at the recorded temperature.

  • Apparatus: A calibrated Abbe refractometer with a monochromatic light source (typically the sodium D-line, 589 nm) and a temperature-controlled stage is used.[5][15]

  • Procedure: a. The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water). b. A few drops of this compound are placed on the lower prism. c. The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (typically 20 °C). d. The light source is activated, and the knob is adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Data Recording: The refractive index is read directly from the instrument's scale.[5][15]

Reactivity and Applications

As a diamine, this compound exhibits the characteristic reactivity of both primary and tertiary amines. The primary amine group is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation.[5] The tertiary amine group is basic and can act as a proton scavenger or a catalyst in various reactions.

This dual functionality makes it a valuable intermediate in several industrial applications:

  • Pharmaceuticals: It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[3]

  • Agrochemicals: It is used in the production of pesticides and herbicides.[3]

  • Surfactants: Its amphiphilic nature, when modified, makes it suitable for use in the formulation of surfactants and cleaning agents.[3][7]

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazards: It is toxic if it comes into contact with skin and harmful if swallowed. It causes severe skin burns and eye damage.[7]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

This guide provides a detailed overview of the chemical properties and handling of this compound. Researchers should always consult the latest Safety Data Sheet (SDS) before use and handle the compound with appropriate care.

References

An In-depth Technical Guide to the Synthesis of N,N-Dibutyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for N,N-Dibutyl-1,3-propanediamine, a valuable diamine in various industrial applications. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dibutyl-1,3-propanediamine is presented below.

PropertyValueReference
CAS Number102-83-0[1]
Molecular FormulaC₁₁H₂₆N₂[1]
Molecular Weight186.34 g/mol [2]
Boiling Point205 °C (lit.)[3]
Density0.827 g/mL at 25 °C (lit.)[3]
Refractive Index (n²⁰/D)1.4463 (lit.)[3]

Synthesis Pathways

Two primary pathways for the synthesis of N,N-Dibutyl-1,3-propanediamine are detailed below: the cyanoethylation of dibutylamine followed by reduction, and the reductive amination of a propanal derivative.

Pathway 1: Cyanoethylation of Dibutylamine and Subsequent Reduction

This is a robust and well-documented two-step synthesis. The first step involves the aza-Michael addition (cyanoethylation) of dibutylamine to acrylonitrile to form 3-(dibutylamino)propionitrile. The resulting nitrile is then reduced to the target diamine.

Experimental Protocol:

Step 1: Synthesis of 3-(Dibutylamino)propionitrile

  • Reaction: Dibutylamine is reacted with acrylonitrile. The reaction is typically carried out without a solvent or in a protic solvent like ethanol. The reaction is often exothermic and may require initial cooling.

  • Reagents:

    • Dibutylamine

    • Acrylonitrile

  • Procedure (Adapted): To a stirred solution of dibutylamine (1.0 eq), acrylonitrile (1.0-1.2 eq) is added dropwise at a rate that maintains the reaction temperature below 40°C. After the addition is complete, the mixture is stirred at room temperature or slightly heated (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC or GC). The excess acrylonitrile and any solvent are removed under reduced pressure to yield crude 3-(dibutylamino)propionitrile, which can be purified by vacuum distillation.

  • Quantitative Data: A recent study on aza-Michael reactions reports the successful synthesis of 3-(Dibutylamino)propanenitrile, and provides ¹H NMR data for the product.[4]

Step 2: Reduction of 3-(Dibutylamino)propionitrile

The reduction of the nitrile group to a primary amine can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method. A patent for the continuous production of N,N-dimethyl-1,3-propanediamine from the corresponding nitrile details the use of a Raney Nickel catalyst.[7]

  • Reaction: 3-(Dibutylamino)propionitrile is reduced to N,N-Dibutyl-1,3-propanediamine.

  • Reducing Agents:

    • Raney Nickel with H₂ gas

    • Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether)

  • Procedure (Catalytic Hydrogenation, Adapted from analogous reactions): 3-(Dibutylamino)propionitrile is dissolved in a suitable solvent (e.g., ethanol, methanol) and a catalytic amount of Raney Nickel is added. The mixture is then subjected to hydrogenation in a high-pressure reactor (e.g., Parr shaker) at elevated temperature and pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure. The resulting crude N,N-Dibutyl-1,3-propanediamine is purified by vacuum distillation.

  • Quantitative Data: While specific yield data for the dibutyl derivative is not provided in the searched literature, analogous reductions of aminopropionitriles to their corresponding diamines are known to proceed in high yields, often exceeding 90%.[7]

Logical Workflow for Pathway 1

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Reduction Dibutylamine Dibutylamine 3-(Dibutylamino)propionitrile 3-(Dibutylamino)propionitrile Dibutylamine->3-(Dibutylamino)propionitrile Aza-Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->3-(Dibutylamino)propionitrile 3-(Dibutylamino)propionitrile_2 3-(Dibutylamino)propionitrile Reducing_Agent Reducing Agent (e.g., Raney Ni/H2) N_N_Dibutyl_1_3_propanediamine N,N-Dibutyl-1,3-propanediamine Reducing_Agent->N_N_Dibutyl_1_3_propanediamine 3-(Dibutylamino)propionitrile_2->N_N_Dibutyl_1_3_propanediamine Nitrile Reduction

Caption: Synthesis via Cyanoethylation and Reduction.

Pathway 2: Reductive Amination

Reductive amination is a versatile one-pot method for synthesizing amines.[8] In this proposed pathway, a suitable 3-(dibutylamino)propanal would be reacted with ammonia in the presence of a reducing agent to yield the target diamine.

Experimental Protocol (Proposed):

A specific protocol for this reaction is not detailed in the provided search results. However, a general procedure for reductive amination can be outlined.[9][10]

  • Reaction: 3-(Dibutylamino)propanal is reacted with ammonia, followed by in-situ reduction of the formed imine/enamine.

  • Reagents:

    • 3-(Dibutylamino)propanal (precursor, synthesis not detailed in search results)

    • Ammonia (or an ammonia source like ammonium acetate)

    • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Procedure (General): To a solution of 3-(dibutylamino)propanal (1.0 eq) and an ammonia source (e.g., ammonium acetate, excess) in a suitable solvent (e.g., methanol, ethanol), a reducing agent such as sodium cyanoborohydride (1.0-1.5 eq) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product is extracted, dried, and purified, typically by vacuum distillation.

  • Quantitative Data: Yields for reductive aminations are generally good to excellent, but would be highly dependent on the specific substrates and reaction conditions. No specific quantitative data for this synthesis of N,N-Dibutyl-1,3-propanediamine was found in the search results.

Logical Workflow for Pathway 2

G 3_Dibutylamino_propanal 3-(Dibutylamino)propanal Imine_Intermediate Imine Intermediate 3_Dibutylamino_propanal->Imine_Intermediate Condensation Ammonia Ammonia Ammonia->Imine_Intermediate N_N_Dibutyl_1_3_propanediamine N,N-Dibutyl-1,3-propanediamine Imine_Intermediate->N_N_Dibutyl_1_3_propanediamine Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->N_N_Dibutyl_1_3_propanediamine

Caption: Synthesis via Reductive Amination.

Spectroscopic Data

A summary of available spectroscopic data for N,N-Dibutyl-1,3-propanediamine is provided below.

Data TypeKey FeaturesReference
Mass Spectrum (EI)Molecular Ion (M⁺) peak at m/z 186. Key fragments observable.[1]
¹³C NMRSpectra available from multiple sources.[11][12]
¹H NMR (of precursor 3-(Dibutylamino)propanenitrile)δH 2.78 (t, JHH 7 Hz, 2H, N–CH₂CH₂CN), 2.44–2.40 (m, 6H, (CH₂)₂–N–CH₂CH₂CN), 1.44–1.28 (m, 8H, CH₃–(CH₂CH₂)₂), 0.91 (t, JHH 7.5 Hz, 6H, 2CH₃)[4]

Conclusion

The synthesis of N,N-Dibutyl-1,3-propanediamine is most reliably achieved through a two-step process involving the cyanoethylation of dibutylamine with acrylonitrile, followed by the reduction of the resulting 3-(dibutylamino)propionitrile. This pathway is well-supported by analogous procedures in the chemical literature and offers a clear and efficient route to the target molecule. While reductive amination presents a viable alternative, the synthesis of the required aldehyde precursor is a key consideration. The data and protocols presented in this guide offer a solid foundation for the laboratory-scale synthesis and further investigation of N,N-Dibutyl-1,3-propanediamine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Dibutylamino)propylamine (CAS 102-83-0)

Abstract

This compound, with CAS number 102-83-0, is a versatile diamine compound with significant applications across various industrial and research sectors.[1] Its unique molecular structure, featuring both a primary and a tertiary amine group, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and specialty chemicals.[1] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis methodologies, key applications, and essential safety and handling protocols. The information is curated to support professionals in research, development, and manufacturing who utilize this compound.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[2][3] It is recognized by several synonyms, including N,N-Dibutyl-1,3-propanediamine and N,N-Dibutyltrimethylenediamine.[2][3][4][5] The compound is air-sensitive and should be stored under an inert atmosphere.[3][6]

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
CAS Number 102-83-0[1][2][3][6][7][8][9][10][11][12][][14][15]
Molecular Formula C₁₁H₂₆N₂[10][11][]
Molecular Weight 186.34 g/mol [8][11][]
IUPAC Name N',N'-dibutylpropane-1,3-diamine[11][]
SMILES String CCCCN(CCCC)CCCN[8]
InChI Key KYCGURZGBKFEQB-UHFFFAOYSA-N[8][12][]
Appearance Clear, colorless to light yellow liquid[2][3][6][]
Density 0.827 g/mL at 25 °C (lit.)[6][7][8]
Boiling Point 205 °C (lit.)[6][8][]
Melting Point -50 °C[6][9][]
Flash Point 104 °C (219.2 °F) - closed cup[8]
Refractive Index n20/D 1.4463 (lit.)[6][8]
Water Solubility 10 g/L (20 °C)[6][9]
pKa 10.17 ± 0.10 (Predicted)[6]

Synthesis and Manufacturing

The primary synthesis route for this compound involves the reduction of 3-(dibutylamino)propanenitrile. This common industrial method provides a high yield of the final product. Dibutylamine is a key precursor in the formation of the nitrile intermediate.[7][9]

Synthesis_Route Dibutylamine Dibutylamine (Precursor) Intermediate 3-(Dibutylamino)propanenitrile (Intermediate) Dibutylamine->Intermediate Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Product This compound (Final Product) Intermediate->Product Nitrile Reduction ReducingAgent Reducing Agent (e.g., H₂, Raney Nickel) ReducingAgent->Product

Fig. 1: Synthesis route for this compound.
Representative Experimental Protocol: Nitrile Reduction

The following is a generalized protocol for the synthesis of this compound from its nitrile precursor. Specific reaction conditions, such as temperature, pressure, and catalyst loading, should be optimized for scale and desired purity.

  • Catalyst Preparation : A high-pressure reactor is charged with a suitable solvent (e.g., ethanol or isopropanol) and a hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst.

  • Reactant Addition : 3-(Dibutylamino)propanenitrile is added to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation : The reactor is sealed and purged with hydrogen gas. It is then pressurized with hydrogen to the target pressure (typically 50-100 atm) and heated to the desired temperature (e.g., 80-120 °C).

  • Reaction Monitoring : The reaction is allowed to proceed with vigorous stirring. The consumption of hydrogen is monitored to determine the reaction's progress. Samples may be taken periodically for analysis by Gas Chromatography (GC) to confirm the disappearance of the starting material.

  • Work-up : Once the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration.

  • Purification : The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield high-purity this compound.

Experimental_Workflow start Start charge_reactor 1. Charge Reactor (Solvent, Catalyst) start->charge_reactor add_nitrile 2. Add Nitrile Precursor charge_reactor->add_nitrile hydrogenation 3. Hydrogenation (Heat, Pressure) add_nitrile->hydrogenation monitor 4. Monitor Reaction (GC Analysis) hydrogenation->monitor monitor->hydrogenation Incomplete workup 5. Reaction Work-up (Cool, Filter Catalyst) monitor->workup Complete purify 6. Purification (Vacuum Distillation) workup->purify end End Product purify->end

Fig. 2: Generalized experimental workflow for synthesis.

Applications

This compound is a versatile chemical intermediate with a range of applications.

  • Organic Synthesis : It serves as a fundamental building block for creating more complex molecules and pharmaceutical intermediates.[1]

  • Epoxy Curing Agent : The presence of two amine groups allows it to act as an effective curing agent for epoxy resins.

  • Material Science : It has been investigated as a color stabilizer in wood flour/polypropylene composites.[] A modified pullulan polymer incorporating dibutylamino-propyl groups has been used to create nanoparticles for drug delivery.

  • Environmental Applications : Research has explored its potential use in CO2 capture, likely due to the basicity of its amine groups.[1]

  • Oncology Research : this compound has been shown to exhibit anti-tumor properties by inhibiting matrix metalloproteinases, enzymes that play a key role in tumor invasion and metastasis. This inhibitory action is proposed to occur through cationic polymerization, leading to irreversible cell damage and death.

Mechanism_of_Action Compound This compound Compound->Block Inhibits MMP Matrix Metalloproteinase (MMP) ECM Extracellular Matrix (ECM) Degradation MMP->ECM Promotes Invasion Tumor Invasion & Metastasis ECM->Invasion Block->MMP Result Inhibition of Metastasis Block->Result

Fig. 3: Proposed anti-tumor mechanism of action.

Safety and Toxicology

This compound is a hazardous substance that requires careful handling. It is classified as corrosive, toxic, and harmful if swallowed or in contact with skin.[2][7] It causes severe skin and eye burns.[2][3][7]

Table 2: Safety and Toxicological Data

Hazard TypeInformation
GHS Hazard Statements H302: Harmful if swallowed[3][7][8][11] H311: Toxic in contact with skin[3][7][8][11] H314: Causes severe skin burns and eye damage[3][7][8][11]
GHS Pictograms GHS05 (Corrosion), GHS06 (Toxic)[6][7]
Signal Word Danger[6][7][8]
Precautionary Codes P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338, P405[3][7][8]
Toxicity Data Oral LD50 (rat): 820 mg/kg[7] Dermal LD50 (rabbit): 270 µL/kg[6][7]
Hazard Class 8 (Corrosive Substances)[6][7][15]
Packing Group II[6][7]
Personal Protective Equipment (PPE) Faceshields, gloves, goggles, type ABEK (EN14387) respirator filter[8]
Handling and First Aid
  • Handling : Use only in a well-ventilated area.[2] Avoid contact with skin, eyes, and clothing by wearing appropriate PPE.[7][16] Keep the container tightly closed and store in a cool, dry place away from incompatible substances.[2][7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 30 minutes.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[2][7]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[2] Wash contaminated clothing before reuse.[7]

  • Ingestion : Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[2][7]

  • Inhalation : Remove from exposure to fresh air immediately.[7] If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]

References

A Technical Guide to the Physical Properties of 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Dibutylamino)propylamine, also known as N,N-Dibutyl-1,3-propanediamine, is a chemical compound with the linear formula [CH₃(CH₂)₃]₂N(CH₂)₃NH₂. It belongs to the class of aliphatic amines and sees use as an intermediate in the synthesis of various organic compounds, including applications in the pharmaceutical, agrochemical, and surfactant industries.[1] This guide provides a comprehensive overview of its core physical properties, compiled from various technical sources.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data is aggregated from multiple sources, and variations in reported values are noted.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₆N₂[2][3]
Molecular Weight 186.34 g/mol [3][4]
Appearance Clear, colorless liquid[5][6]
Odor Amine-like, fishy[6][7]
Boiling Point 205 °C[2][8]
233 - 235 °C[6]
238 °C[9]
Melting Point -50 °C[2][6][8]
-70 °C[9]
Density 0.827 g/mL at 25 °C[8][10]
0.815 g/cm³ at 20 °C[6]
0.825 g/mL[9]
Refractive Index n20/D 1.4463[10]
n20/D 1.4455-1.4475[8]
1.458[2]
Flash Point 104 °C (219.2 °F) - closed cup[10]
103.9 °C[2]
102 °C[9]
96 °C[6]
Solubility in Water 10 g/L at 20 °C[2]
Slightly soluble[6]
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C[2]
0.256 mmHg at 25°C[8]
CAS Number 102-83-0[3][4][9]

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the provided references, standard laboratory procedures are employed for these measurements. Below is a generalized description of such methodologies.

1. Boiling Point Determination: The boiling point is typically determined at a specified atmospheric pressure, often 760 mmHg.[2] A common laboratory method involves distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For substances that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

2. Melting Point Determination: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances like this compound, which has a very low melting point (-50 to -70 °C), this is often referred to as the freezing point.[2][9] This is determined by cooling the liquid sample and observing the temperature at which crystallization begins and remains constant.

3. Density Measurement: Density is the mass per unit volume and is temperature-dependent. It is commonly measured using a pycnometer, a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the substance and weighed again. The density is calculated from the mass of the substance and the volume of the pycnometer. Alternatively, a hydrometer can be used for a direct reading of the liquid's density.

4. Refractive Index Measurement: The refractive index, a measure of how light propagates through a substance, is determined using a refractometer. A small sample of the liquid is placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. This value is temperature-dependent and is typically reported at 20°C with respect to the D-line of the sodium spectrum (n20/D).

5. Flash Point Determination: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The "closed-cup" method is frequently used, where the liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space until a flash is observed.

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound.

G cluster_0 General Workflow for Physical Property Determination Sample Obtain Pure Sample of This compound BP Boiling Point Determination (e.g., Distillation) Sample->BP Distribute for Analysis MP Melting/Freezing Point Determination Sample->MP Distribute for Analysis Density Density Measurement (e.g., Pycnometer) Sample->Density Distribute for Analysis RI Refractive Index Measurement (Refractometer) Sample->RI Distribute for Analysis FP Flash Point Determination (Closed-Cup Method) Sample->FP Distribute for Analysis Solubility Solubility Testing (e.g., in Water) Sample->Solubility Distribute for Analysis Report Compile Data and Report Findings BP->Report MP->Report Density->Report RI->Report FP->Report Solubility->Report

Workflow for Physical Property Analysis

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin and eye burns.[5][8] It is also toxic if it comes into contact with the skin and harmful if swallowed.[4] Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.[5] Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

References

An In-depth Technical Guide to 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Dibutylamino)propylamine, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound, also known by synonyms such as N,N-Dibutyl-1,3-propanediamine, is a chemical compound with a range of applications in various industrial and research settings.[1][2] It is recognized by its CAS number 102-83-0.[2][3][4]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for clear and easy reference.

PropertyValueReferences
Molecular Formula C11H26N2[2][3][4]
Molecular Weight 186.34 g/mol [2][4]
Appearance Colorless clear liquid[1]
Boiling Point 205 °C[3]
Melting Point -50 °C[3]
Density 0.827 g/mL at 25 °C
Flash Point 103 - 104 °C[3]
Refractive Index 1.4463 (at 20 °C)

Logical Relationship: Synthesis Pathway

The synthesis of this compound can be achieved through various chemical reactions. A common pathway involves the reaction of dibutylamine with a suitable propylating agent. The diagram below illustrates a logical workflow for a potential synthesis route.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dibutylamine Dibutylamine Reaction_Vessel Nucleophilic Substitution Dibutylamine->Reaction_Vessel Propylating_Agent 3-Chloropropylamine Propylating_Agent->Reaction_Vessel DBAPA This compound Reaction_Vessel->DBAPA

Caption: A simplified diagram illustrating a potential synthesis pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research. Below is a generalized methodology based on common organic synthesis procedures.

Synthesis of this compound:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibutylamine and a suitable solvent such as acetonitrile.

  • Addition of Reagent: Slowly add a propylating agent (e.g., 3-chloropropylamine or acrylonitrile followed by reduction) to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water or a basic solution to remove any unreacted starting materials and by-products.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

This guide is intended for informational purposes for a professional audience and assumes a baseline knowledge of organic chemistry and laboratory procedures. Always consult comprehensive safety data sheets before handling any chemicals.

References

An In-depth Technical Guide to the Safety and Handling of 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-(Dibutylamino)propylamine (CAS No. 102-83-0). The information is intended for professionals in research and development who may handle this chemical. This guide details hazard classifications, personal protective equipment, emergency procedures, and toxicological data, supported by summaries of standard experimental protocols.

Chemical Identification and Physical Properties

This compound, also known as N,N-Dibutyl-1,3-propanediamine, is a clear, colorless liquid.[1] It is recognized as a corrosive, toxic, and irritant compound.[2][3]

Property Value Reference
CAS Number 102-83-0[2][4]
Molecular Formula C₁₁H₂₆N₂[2][4]
Molecular Weight 186.34 g/mol [2][4][5]
Appearance Clear, colorless liquid[1]
Boiling Point 205 °C (lit.)[5][6]
Melting Point -50 °C[6]
Density 0.827 g/mL at 25 °C (lit.)[5]
Flash Point 104 °C (219.2 °F) - closed cup[5][7]
Water Solubility 10 g/L (at 20 °C)[6]
Refractive Index n20/D 1.4463 (lit.)[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to understand these hazards to ensure safe handling.

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1B / 1CH314: Causes severe skin burns and eye damage

Sources:[2][3][5][7]

Signal Word: Danger[2][7]

GHS Pictograms:

  • Corrosion (GHS05)

  • Skull and Crossbones (GHS06)

Source:[3]

Primary Hazards:

  • Corrosive: Causes severe burns to the skin, eyes, respiratory tract, and gastrointestinal tract.[1][3] Contact with eyes can lead to corneal damage.[1][3]

  • Toxic: Toxic if it comes into contact with the skin and harmful if swallowed.[2][3]

  • Irritant: May cause severe irritation to the respiratory tract, potentially leading to sore throat, coughing, and shortness of breath.[1][3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

Handling:

  • Use only in a well-ventilated area or under a chemical fume hood.[1]

  • Do not breathe vapor, mist, or gas.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Keep containers tightly closed when not in use.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Do not ingest or inhale.[1]

  • Discard contaminated shoes.[1]

Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep containers closed when not in use.[1]

  • Store away from incompatible substances such as acids, acid anhydrides, acid chlorides, chloroformates, and strong oxidizing agents.[1][3]

  • Store in a designated corrosives area.[1]

  • Do not store in metal containers.[1]

Exposure Controls and Personal Protective Equipment (PPE)

To prevent exposure, a combination of engineering controls and personal protective equipment should be implemented.

Engineering Controls:

  • Facilities must be equipped with an eyewash station and a safety shower.[1]

  • Use adequate ventilation to maintain low airborne concentrations.[1]

Personal Protective Equipment:

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A type ABEK (EN14387) respirator filter is recommended.[1][7]

G cluster_0 Risk Assessment & Preparation cluster_1 Safe Handling Procedure cluster_2 Emergency Response a Identify Hazards (Corrosive, Toxic) b Review SDS a->b c Select Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Ensure Engineering Controls (Fume Hood, Eyewash, Shower) c->d e Work in Well-Ventilated Area d->e Proceed to Handling f Don PPE e->f g Handle Chemical f->g h Keep Container Closed g->h i Spill or Exposure Occurs h->i In Case of Accident j Follow First Aid Measures i->j k Accidental Release Protocol i->k l Seek Immediate Medical Aid j->l k->l

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

Immediate medical attention is required for any exposure.

  • Eyes: Immediately flush eyes with plenty of water for at least 30 minutes. Do not allow the victim to rub or keep their eyes closed. Get medical aid immediately.[1][3]

  • Skin: Get medical aid immediately. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][3]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Get medical aid immediately.[1][3]

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Water spray can be used to keep fire-exposed containers cool.[1][3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[1][3]

  • Hazardous Combustion Products: Thermal decomposition may produce irritating and highly toxic gases, including nitrogen oxides and carbon monoxide.[1][3]

Accidental Release:

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 4. Evacuate personnel to safe areas.[1][8]

  • Environmental Precautions: Prevent runoff from entering storm sewers and ditches.[1][8]

  • Containment and Cleanup: Remove all sources of ignition. Absorb the spill with a non-combustible, inert material such as earth, sand, or vermiculite. Do not use combustible materials like sawdust. Provide ventilation.[1]

Toxicological Information

The primary toxic effects are related to its corrosive and acutely toxic nature.

Test Route Species Value Effects Reference
LD₅₀OralRat820 mg/kgDetails of toxic effects not reported other than lethal dose value.[6]
Irritation TestSkinRabbitOpen Irritation TestCauses skin burns.[1][6]
Irritation TestEyeNot SpecifiedNot SpecifiedCauses eye burns and potential corneal damage.[1][3]

Experimental Protocols

The toxicological and safety data for chemicals like this compound are typically generated following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or ASTM International. Below are summaries of the methodologies for key experiments.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the toxicity of a substance when ingested, without using mortality as the primary endpoint.[8][9]

  • Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses (5, 50, 300, 2000 mg/kg).[8][10] The goal is to identify a dose that produces evident toxicity but avoids lethality.[8]

  • Procedure:

    • A preliminary "sighting study" is conducted with a single animal to determine the appropriate starting dose for the main study.[9]

    • In the main study, a group of five animals is given a single dose of the test substance by gavage.[8][9]

    • Animals are fasted before dosing.[8]

    • Depending on the outcome (presence or absence of toxicity signs), further groups may be dosed at higher or lower fixed doses.[8]

    • Animals are observed for at least 14 days for signs of toxicity.[9][11] Body weight is measured weekly.[8]

    • At the end of the study, all animals undergo a gross necropsy.[8][9]

  • Endpoint: The test allows for classification of the substance for acute toxicity according to the GHS.[8]

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause irritation or corrosion upon contact with the skin.[4][12]

  • Principle: The test substance is applied in a single dose to a small area of skin (approx. 6 cm²) on an albino rabbit. An untreated skin area serves as a control.[4][12]

  • Procedure:

    • A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to the test site.[4]

    • The exposure period is typically 4 hours, after which the residual substance is removed.[4]

    • An initial test is performed on one animal. If a corrosive effect is not seen, a confirmatory test on up to two additional animals is conducted.[4][13]

    • Animals are examined for signs of erythema (redness) and edema (swelling) for up to 14 days.[4]

  • Endpoint: The scores for dermal irritation are evaluated based on the nature, severity, and reversibility of the lesions. If effects persist to the end of the 14-day period, the substance is considered an irritant.[4][14]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline determines the potential of a substance to cause irritation or damage to the eye.[3][6]

  • Principle: The test substance is applied as a single dose into the conjunctival sac of one eye of an albino rabbit. The untreated eye serves as a control.[6][15]

  • Procedure:

    • An initial test is performed on a single animal.[3][6] Topical anesthetics and systemic analgesics are recommended to minimize distress.[3][15]

    • If corrosion or severe irritation is not observed, the response is confirmed using up to two additional animals.[3][6]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[6]

    • The observation period can extend up to 21 days to assess the reversibility of any effects.[3][6]

  • Endpoint: The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[3][15] This allows for classification of the substance's eye hazard potential.[16]

Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)

This method determines the lowest temperature at which vapors of a substance will ignite.[2][17]

  • Principle: A sample of the substance is placed in a brass test cup and heated at a controlled rate while being stirred. An ignition source is periodically directed into the cup.[5]

  • Procedure:

    • The test can be performed using a manual or automated Pensky-Martens apparatus.[1][7]

    • Procedure A is used for distillate fuels and other homogeneous liquids. The sample is stirred at 90-120 rpm and heated at a rate of 5-6 °C/min.[7]

    • Procedure B is for more viscous materials or those that tend to form a surface film.[1][2]

    • The ignition source is applied at specified temperature intervals.[7]

  • Endpoint: The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[2]

References

A Technical Guide to the Solubility of 3-(Dibutylamino)propylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dibutylamino)propylamine, a diamine with the CAS number 102-83-0, is a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its utility in these applications is often dictated by its solubility characteristics in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations.

This technical guide provides a comprehensive overview of the available solubility data for this compound in organic solvents. Due to the limited publicly available quantitative data, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of amines in organic solvents, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular FormulaC11H26N2[1][2][3]
Molecular Weight186.34 g/mol [2][3]
Density0.827 g/mL at 25 °C[4][5]
Boiling Point205 °C[4][5]
Melting Point-50 °C[1][6]
Flash Point104 °C[4]
Water Solubility10 g/L (20 °C)[1][6]
LogP2.89[1]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, based on the general principles of amine solubility, it is expected to be soluble in many common organic solvents. Aliphatic amines are generally soluble in organic solvents, especially polar ones.[7] The following table summarizes the available quantitative data and provides qualitative solubility information.

SolventChemical ClassQuantitative SolubilityQualitative Solubility
WaterProtic10 g/L (at 20 °C)[1][6]Soluble
Diethyl EtherEtherData not availableExpected to be soluble[7]
DichloromethaneHalogenatedData not availableExpected to be soluble[7]
EthanolAlcoholData not availableExpected to be soluble
MethanolAlcoholData not availableExpected to be soluble
AcetoneKetoneData not availableExpected to be soluble
TolueneAromaticData not availableExpected to be soluble
HexaneAliphaticData not availableExpected to be soluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). A preliminary study may be required to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours in the constant temperature bath.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask.

    • Record the exact volume of the filtered supernatant.

    • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Record the final volume.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution using the following formula:

      Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

    • The dilution factor is the final volume of the diluted sample divided by the initial volume of the supernatant.

Experimental Workflow for Solubility Determination

G A Add excess this compound to solvent in sealed vials B Equilibrate at constant temperature (e.g., 24-48 hours) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Prepare accurate dilutions D->E F Analyze by HPLC or GC E->F G Calculate solubility from concentration and dilution factor F->G

Caption: Workflow for experimental solubility determination.

Logical Relationship of Solubility

The solubility of an amine like this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

G cluster_solute This compound Properties cluster_solvent Solvent Properties A Alkyl Chains (Non-polar) Solubility Solubility A->Solubility Decreases solubility in polar solvents B Amine Groups (Polar, H-bonding) B->Solubility Increases solubility in polar solvents C Polarity C->Solubility Like dissolves like D Hydrogen Bonding Capacity D->Solubility Enhances interaction with amine groups

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in a wide array of organic solvents is sparse, its chemical structure suggests good solubility in many common laboratory solvents. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for its determination. A systematic approach to understanding the interplay between the physicochemical properties of both the solute and the solvent is critical for leveraging the full potential of this compound in research and development.

References

The Pivotal Role of Propylamine Derivatives in Modern Organic Synthesis: A Mechanistic Deep-Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanism of action of propylamine derivatives in key synthetic reactions. This document elucidates their role in A³ coupling, Mannich reactions, and Michael additions, providing quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Propylamine derivatives have emerged as a versatile and powerful class of molecules in the synthetic chemist's toolkit. Their unique structural and electronic properties enable them to act as potent catalysts, reagents, and key intermediates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of their mechanism of action in three seminal transformations: the A³ (Aldehyde-Alkyne-Amine) coupling, the Mannich reaction, and the Michael addition. A particular focus is placed on their application in asymmetric synthesis, a critical aspect of modern drug discovery and development.

The A³ Coupling Reaction: A Gateway to Propargylamines

The A³ coupling is a powerful one-pot, three-component reaction that provides direct access to propargylamines, which are crucial building blocks for numerous biologically active compounds.[1][2] Propylamine derivatives, particularly secondary amines, are essential reactants in this transformation.

Mechanism of Action

The generally accepted mechanism for the metal-catalyzed A³ coupling reaction involves several key steps where the propylamine derivative plays a crucial role.[3] The reaction is typically catalyzed by a transition metal, such as copper or gold.

  • Iminium Ion Formation: The reaction initiates with the condensation of an aldehyde and a propylamine derivative (a secondary amine) to form an iminium ion. This step is often acid-catalyzed and results in the formation of a highly electrophilic intermediate.

  • Metal-Acetylide Formation: Concurrently, the terminal alkyne reacts with the metal catalyst to form a metal-acetylide species. This activation increases the nucleophilicity of the alkyne.

  • Nucleophilic Attack: The metal-acetylide then undergoes a nucleophilic attack on the electrophilic carbon of the iminium ion.

  • Product Formation and Catalyst Regeneration: This attack forms the new carbon-carbon bond, yielding the propargylamine product and regenerating the active metal catalyst, allowing the catalytic cycle to continue.

A3_Coupling cluster_imine Iminium Ion Formation cluster_acetylide Metal-Acetylide Formation Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion H2O H₂O Propylamine Propylamine Derivative (Secondary Amine) Propylamine->Iminium_Ion Propargylamine Propargylamine Product Iminium_Ion->Propargylamine Alkyne Terminal Alkyne Metal_Acetylide Metal-Acetylide Intermediate Alkyne->Metal_Acetylide Metal_Catalyst Metal Catalyst (e.g., Cu(I)) Metal_Catalyst->Metal_Acetylide Metal_Acetylide->Propargylamine Propargylamine->Metal_Catalyst Regenerates

Figure 1: General mechanism of the A³ coupling reaction.
Quantitative Data for Asymmetric A³ Coupling

Chiral propylamine derivatives, often used in conjunction with chiral ligands, have been instrumental in the development of asymmetric A³ coupling reactions, providing enantiomerically enriched propargylamines.

EntryAldehydeAmineAlkyneCatalyst/LigandYield (%)ee (%)Reference
1BenzaldehydePiperidinePhenylacetyleneCuBr/(R)-Quinap9596[2]
24-NitrobenzaldehydePyrrolidinePhenylacetyleneCu(I)/s-Bu-pybox-diPh9898[4]
3IsovaleraldehydeDibenzylamine(Trimethylsilyl)acetyleneCuBr/(R)-Quinap8594[2]
4BenzaldehydeAnilinePhenylacetyleneCu(I)/i-Pr-pybox-diPh9291[2]

Table 1: Enantioselective A³ Coupling Reactions.

Experimental Protocol: Synthesis of 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine

To a solution of benzaldehyde (1.0 mmol), piperidine (1.2 mmol), and phenylacetylene (1.1 mmol) in toluene (5 mL) is added CuBr (5 mol%) and (R)-quinap (5.5 mol%). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired propargylamine.[2]

The Mannich Reaction: A Classic Route to β-Amino Carbonyl Compounds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine, such as a propylamine derivative. This reaction is fundamental for the synthesis of β-amino ketones and aldehydes, which are precursors to a wide array of pharmaceuticals.[5]

Mechanism of Action

The mechanism of the Mannich reaction hinges on the initial formation of an electrophilic iminium ion from the propylamine derivative and the aldehyde.

  • Iminium Ion Formation: The amine (propylamine derivative) reacts with the aldehyde to form a hemiaminal, which then dehydrates to generate an electrophilic iminium ion (also known as a Mannich base precursor).

  • Enolization: The active hydrogen compound (e.g., a ketone) undergoes tautomerization to its enol form.

  • Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond.

  • Product Formation: Tautomerization of the resulting intermediate yields the final β-amino carbonyl compound.

Mannich_Reaction cluster_imminium Iminium Ion Formation cluster_enol Enolization & Attack Aldehyde Aldehyde (e.g., Formaldehyde) Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion Propylamine Propylamine Derivative (Primary or Secondary Amine) Propylamine->Iminium_Ion Mannich_Base Mannich Base (β-Amino Carbonyl) Iminium_Ion->Mannich_Base Active_Hydrogen Active Hydrogen Compound (e.g., Ketone) Enol Enol Intermediate Active_Hydrogen->Enol Tautomerization Enol->Mannich_Base

Figure 2: General mechanism of the Mannich reaction.
Quantitative Data for Asymmetric Mannich Reactions

Chiral propylamine derivatives, particularly those derived from proline, are highly effective organocatalysts for asymmetric Mannich reactions.

EntryKetoneImineCatalystYield (%)dree (%)Reference
1AcetoneN-Boc-p-anisidine imine(S)-Proline94-96[6]
2CyclohexanoneN-PMP-benzaldimine(S)-Proline derivative9995:5 (anti/syn)99 (anti)[7]
32-HydroxyacetophenoneN-Boc-benzaldimineCinchonine-derived thiourea93-67[8]
4AcetophenoneN-Boc-p-nitrobenzaldimine(S)-Proline85-94[6]

Table 2: Asymmetric Organocatalytic Mannich Reactions.

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction

To a solution of the imine (0.05 mmol) and a cinchonine-derived bifunctional thiourea catalyst (0.005 mmol) in diethyl ether (0.5 mL) at room temperature is added the β-keto acid (0.075 mmol). The reaction mixture is stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-amino ketone.[8]

The Michael Addition: Formation of Carbon-Carbon Bonds

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. Propylamine derivatives serve as excellent nucleophiles in this reaction, leading to the formation of β-amino carbonyl compounds.

Mechanism of Action

The mechanism of the aza-Michael addition is a straightforward nucleophilic conjugate addition.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the propylamine derivative attacks the β-carbon of the α,β-unsaturated carbonyl compound.

  • Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is then protonated, typically by the solvent or a mild acid, to yield the final β-amino carbonyl product.

In some cases, propylamine derivatives can also act as organocatalysts, activating the carbonyl compound towards nucleophilic attack through the formation of an enamine intermediate.

Michael_Addition cluster_attack Nucleophilic Attack cluster_protonation Protonation Propylamine Propylamine Derivative (Nucleophile) Enolate Enolate Intermediate Propylamine->Enolate Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Unsaturated_Carbonyl->Enolate Michael_Adduct Michael Adduct (β-Amino Carbonyl) Enolate->Michael_Adduct Proton_Source H⁺ Source Proton_Source->Michael_Adduct

Figure 3: General mechanism of the aza-Michael addition.
Quantitative Data for Asymmetric Aza-Michael Additions

Chiral propylamine-based organocatalysts have been successfully employed to catalyze highly enantioselective Michael additions.

EntryMichael DonorMichael AcceptorCatalystYield (%)ee (%)Reference
1Dimethyl malonatetrans-β-NitrostyreneChiral pyrrolidine-based ionic liquid9998[9]
2Acetonetrans-β-Nitrostyrene(S)-Proline derived catalyst9592[9]
34-HydroxycoumarinBenzylideneacetoneChiral primary amine-derived ionic liquid7368[9]
4Cyclohexanonetrans-β-NitrostyreneChiral pyrrolidine-based tetraamine9899[10]

Table 3: Asymmetric Aza-Michael Addition Reactions.

Experimental Protocol: Synthesis of Propargylamines via Michael Addition and C-C Bond Cleavage

In a 10 mL round-bottom flask, CuCl (0.020 g, 0.2 mmol), a secondary amine (e.g., morpholine, 2.0 mmol), an α,β-unsaturated ketone (e.g., methyl vinyl ketone, 2.0 mmol), and a terminal alkyne (e.g., phenylacetylene, 2.2 mmol) are taken in 4 mL of toluene at 25 °C under a nitrogen atmosphere. The contents are stirred at 100 °C for 12 hours. After cooling, toluene is removed, and water (5 mL) and dichloromethane (15 mL) are added. The organic layer is washed with saturated NaCl solution, dried over Na₂SO₄, and concentrated. The residue is chromatographed on silica gel (eluent: hexane/ethyl acetate) to isolate the propargylamine derivative.[1]

Conclusion

Propylamine derivatives are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules with high levels of control. Their multifaceted roles as reactants, catalysts, and intermediates in A³ coupling, Mannich, and Michael addition reactions underscore their importance. The continued development of novel chiral propylamine derivatives promises to further advance the field of asymmetric synthesis, providing access to enantiomerically pure compounds for applications in medicine and materials science. This guide serves as a foundational resource for professionals seeking to leverage the synthetic potential of this versatile class of compounds.

References

Methodological & Application

Application Notes and Protocols for 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dibutylamino)propylamine, also known as N,N-Dibutyl-1,3-propanediamine, is a versatile diamine with the chemical formula C₁₁H₂₆N₂. Its unique structure, featuring both a primary and a tertiary amine group, makes it a valuable building block in various fields of chemical synthesis. While it possesses basic properties inherent to amines and can potentially act as a base catalyst, its predominant application in the scientific literature and industrial patents is as a synthesis intermediate and reactant.

This document provides detailed application notes on the established and potential uses of this compound and offers representative protocols for its application in several key areas of chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 102-83-0
Molecular Formula C₁₁H₂₆N₂
Molecular Weight 186.34 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 228-232 °C
Density 0.827 g/mL at 25 °C
Solubility Soluble in water and most organic solvents

Application Notes

Intermediate in the Synthesis of Corrosion Inhibitors

This compound serves as a crucial building block in the synthesis of organic corrosion inhibitors, particularly for ferrous metals in acidic environments. The presence of multiple nitrogen atoms allows for strong adsorption onto metal surfaces, forming a protective film that inhibits corrosion. The dibutyl group provides hydrophobicity, which enhances the stability and effectiveness of this protective layer. These inhibitors are synthesized by reacting the primary amine group of this compound with long-chain carboxylic acids (fatty acids) to form amides or imidazolines.

Precursor for Quaternary Ammonium Compounds

The tertiary amine functionality of this compound can be readily quaternized by reacting with alkyl halides. The resulting quaternary ammonium salts are a class of compounds with a wide range of applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents. The primary amine group can be further functionalized before or after quaternization, allowing for the synthesis of a diverse array of complex molecules.

Chain Extender and Curing Agent in Polymer Chemistry

In the field of polymer science, diamines are widely used as chain extenders in the synthesis of polyurethanes and as curing agents for epoxy resins. This compound, with its two reactive amine groups (the primary amine being more reactive), can participate in these polymerization reactions. As a chain extender, it reacts with diisocyanates to form urea linkages, which become part of the hard segment of the polyurethane, influencing its mechanical properties such as hardness and elasticity. As an epoxy curing agent, the amine groups react with the epoxide rings, leading to a cross-linked, thermoset polymer network. The rate of curing and the final properties of the cured resin can be tailored by the choice of amine.

Experimental Protocols

Protocol 1: Synthesis of a Corrosion Inhibitor Intermediate (N-(3-(dibutylamino)propyl)oleamide)

This protocol describes a representative procedure for the synthesis of an amide-based corrosion inhibitor intermediate from this compound and oleic acid.

Materials:

  • This compound (1.0 eq)

  • Oleic acid (1.0 eq)

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and oleic acid in a 1:1 molar ratio.

  • Add toluene to the flask to dissolve the reactants (approximately 2 mL of toluene per gram of reactants).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude N-(3-(dibutylamino)propyl)oleamide.

  • The product can be further purified by column chromatography if required.

ParameterValue
Reactant Ratio 1:1 (Amine:Acid)
Solvent Toluene
Temperature Reflux
Reaction Time 4-6 hours
Work-up Solvent removal
Protocol 2: Synthesis of a Quaternary Ammonium Salt

This protocol provides a general method for the quaternization of the tertiary amine group in this compound using an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Acetonitrile or another suitable polar aprotic solvent

  • Magnetic stirrer

  • Round-bottom flask with a condenser

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • Add the alkyl halide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The reaction progress can be monitored by TLC.

  • If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

ParameterValue
Reactant Ratio 1:1.1 (Amine:Alkyl Halide)
Solvent Acetonitrile
Temperature Room Temperature to 60 °C
Reaction Time 12-24 hours
Work-up Filtration or solvent removal
Protocol 3: Use as a Chain Extender in Polyurethane Synthesis (Representative Protocol)

This protocol outlines a general procedure for the synthesis of a polyurethane elastomer where a diamine, such as this compound, is used as a chain extender.

Materials:

  • Polyol (e.g., Polytetrahydrofuran, PTHF) (1.0 eq)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI) (2.0 eq)

  • This compound (1.0 eq)

  • Dry, aprotic solvent (e.g., Dimethylformamide, DMF)

  • Mechanical stirrer

  • Nitrogen atmosphere

Procedure:

  • Prepolymer Formation:

    • In a three-necked flask under a nitrogen atmosphere, dissolve the polyol in dry DMF.

    • Slowly add the diisocyanate to the polyol solution with vigorous stirring.

    • Heat the mixture to 60-80 °C and stir for 1-2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • In a separate flask, dissolve this compound in dry DMF.

    • Cool the prepolymer solution to room temperature and then slowly add the diamine solution with continuous stirring.

    • An increase in viscosity will be observed. Continue stirring for an additional 1-2 hours.

  • Casting and Curing:

    • Pour the viscous polymer solution into a mold.

    • Cure the polymer in an oven at a temperature between 80-120 °C for several hours to complete the reaction and remove the solvent.

StageReagentsMolar RatioTemperatureTime
Prepolymer Formation Polyol, Diisocyanate1:260-80 °C1-2 hours
Chain Extension Prepolymer, Diamine1:1Room Temp.1-2 hours
Curing --80-120 °CSeveral hours

Visualizations

Synthesis_of_Corrosion_Inhibitor DBAPA This compound process DBAPA->process OleicAcid Oleic Acid OleicAcid->process Amide N-(3-(dibutylamino)propyl)oleamide Water Water (removed) process->Amide Toluene, Reflux process->Water

Caption: Synthesis of an amide-based corrosion inhibitor intermediate.

Quaternization_Reaction DBAPA This compound process DBAPA->process AlkylHalide Alkyl Halide (R-X) AlkylHalide->process QuatSalt Quaternary Ammonium Salt process->QuatSalt Acetonitrile, RT-60°C

Caption: General scheme for the synthesis of a quaternary ammonium salt.

Polyurethane_Synthesis cluster_0 Prepolymer Formation cluster_1 Chain Extension Polyol Polyol Prepolymer Isocyanate-Terminated Prepolymer Polyol->Prepolymer 1 eq Diisocyanate Diisocyanate Diisocyanate->Prepolymer 2 eq Polyurethane Polyurethane Prepolymer->Polyurethane DBAPA This compound DBAPA->Polyurethane 1 eq

Caption: Workflow for polyurethane synthesis using a diamine chain extender.

Application of 3-(Dibutylamino)propylamine in the Synthesis of a Potential Antimuscarinic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dibutylamino)propylamine is a versatile diamine that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1][2] Its bifunctional nature, possessing both a tertiary and a primary amine, allows for its incorporation into a variety of molecular scaffolds. This application note details the synthesis of a potential antimuscarinic agent, N-(3-(dibutylamino)propyl)-3,3-diphenylpropanamide, utilizing this compound as a key reactant. Antimuscarinic agents are a class of drugs that competitively block the action of acetylcholine at muscarinic receptors, with applications in treating conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).[3][4] The target compound of this synthesis is a derivative of 3,3-diphenylpropylamine, a known scaffold for antimuscarinic activity.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
3,3-Diphenylpropanoic AcidC₁₅H₁₄O₂226.27White solid606-83-7
Thionyl ChlorideSOCl₂118.97Colorless to yellow fuming liquid7719-09-7
This compoundC₁₁H₂₆N₂186.34Colorless to light yellow liquid102-83-0
N-(3-(dibutylamino)propyl)-3,3-diphenylpropanamideC₂₆H₃₈N₂O394.60Predicted: Viscous oil or low melting solidNot available

Table 2: Experimental Parameters for the Synthesis of N-(3-(dibutylamino)propyl)-3,3-diphenylpropanamide

StepReactionReactantsStoichiometry (molar ratio)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Acid Chloride Formation3,3-Diphenylpropanoic Acid, Thionyl Chloride1 : 1.2Dichloromethane (DCM)Reflux (40)2~95 (crude)
2Amide Formation3,3-Diphenylpropanoyl Chloride, this compound, Triethylamine1 : 1.1 : 1.2Dichloromethane (DCM)0 to rt485 (purified)

Experimental Protocols

1. Synthesis of 3,3-Diphenylpropanoyl Chloride

This protocol outlines the conversion of 3,3-diphenylpropanoic acid to its corresponding acid chloride, a more reactive species for amidation.

  • Materials:

    • 3,3-Diphenylpropanoic acid (1.0 eq)

    • Thionyl chloride (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask with reflux condenser and gas outlet

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a stirred solution of 3,3-diphenylpropanoic acid in anhydrous dichloromethane, slowly add thionyl chloride at room temperature.

    • Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

    • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting crude 3,3-diphenylpropanoyl chloride, a viscous oil, is used in the next step without further purification.

2. Synthesis of N-(3-(dibutylamino)propyl)-3,3-diphenylpropanamide

This protocol describes the amidation reaction between 3,3-diphenylpropanoyl chloride and this compound.

  • Materials:

    • Crude 3,3-diphenylpropanoyl chloride (1.0 eq)

    • This compound (1.1 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Separatory funnel

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude 3,3-diphenylpropanoyl chloride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution of this compound and triethylamine in anhydrous dichloromethane.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0°C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(3-(dibutylamino)propyl)-3,3-diphenylpropanamide.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation A 3,3-Diphenylpropanoic Acid C Reaction in DCM (Reflux, 2h) A->C B Thionyl Chloride B->C D 3,3-Diphenylpropanoyl Chloride (Crude) C->D G Reaction in DCM (0°C to rt, 4h) D->G E This compound E->G F Triethylamine F->G H Workup & Purification G->H I N-(3-(dibutylamino)propyl)- 3,3-diphenylpropanamide H->I

Caption: General workflow for the two-step synthesis of the target pharmaceutical intermediate.

muscarinic_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction Acetylcholine Acetylcholine Acetylcholine->M3R Activates Antagonist Antimuscarinic Agent (e.g., Target Compound) Antagonist->M3R Blocks

Caption: Simplified signaling pathway of the muscarinic M3 receptor and the inhibitory action of an antagonist.[5][6][7]

References

Application Notes and Protocols for 3-(Dibutylamino)propylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dibutylamino)propylamine, also known as N,N-Dibutyl-1,3-propanediamine, is a versatile diamine utilized as a key intermediate and building block in organic synthesis. Its unique structure, featuring both a primary and a tertiary amine, allows for differential reactivity and makes it a valuable component in the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and surfactants.[1] This document provides detailed application notes and protocols for the use of this compound in various organic transformations.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number102-83-0
Molecular FormulaC₁₁H₂₆N₂
Molecular Weight186.34 g/mol
AppearanceColorless liquid[2]
Boiling Point205 °C (lit.)
Density0.827 g/mL at 25 °C (lit.)
Refractive Indexn20/D 1.4463 (lit.)
Flash Point104 °C (closed cup)

Safety Precautions: this compound is a corrosive and toxic compound. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis

This compound serves as a versatile reagent in several key organic reactions. Its applications range from being a fundamental building block to its use as a catalyst and a directing group.

Intermediate in the Synthesis of Bioactive Molecules

The primary application of this compound is as an intermediate in the synthesis of more complex molecules with biological activity.[1] The presence of two amine groups with different steric and electronic environments allows for selective functionalization.

One notable application is in the synthesis of amphiphilic pullulan derivatives for drug delivery systems. A new pullulan derivative (DBAP-PO) was synthesized by grafting the this compound moiety onto the pullulan backbone. This modification introduces cationic and hydrophobic properties to the polymer, making it suitable for nanoparticle formation in drug delivery.

Research has also indicated that this compound can inhibit tumor cell proliferation through cationic polymerization, leading to crosslinking of cellular components and subsequent cell death.

Use as a Curing Agent for Epoxy Resins
Precursor for the Synthesis of Ionic Liquids

Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in organic synthesis.[5] The tertiary amine functionality of this compound can be quaternized to form ammonium salts, which are a common class of ionic liquids.

A general protocol for the synthesis of such ionic liquids involves the reaction of the tertiary amine with an alkyl halide, followed by an anion exchange if necessary.[5]

General Experimental Protocol for Quaternization:

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous solvent (e.g., acetonitrile, acetone)

  • Magnetic stirrer

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or precipitation.

Experimental Protocols

While specific, detailed protocols for many applications of this compound are not extensively documented in publicly available literature, the following represents a general procedure that can be adapted for N-alkylation reactions, a common transformation involving this reagent.

Protocol 1: N-Alkylation of the Primary Amine

This protocol describes the selective alkylation of the primary amine group of this compound. The tertiary amine is significantly less reactive towards alkylation due to steric hindrance.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1-bromobutane) (1.0-1.1 eq)

  • Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq)

  • Solvent (e.g., acetonitrile, DMF)

  • Magnetic stirrer

  • Round-bottom flask

  • Inert atmosphere (optional, but recommended)

Procedure:

  • In a round-bottom flask, dissolve this compound and the base in the chosen solvent.

  • Add the alkyl halide dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid byproducts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine).

Quantitative Data (Hypothetical Example):

The following table presents hypothetical data for the N-alkylation of this compound with benzyl bromide to illustrate the expected outcome.

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)
This compoundBenzyl BromideK₂CO₃Acetonitrile606~85
This compound1-BromobutaneEt₃NDMF8012~75

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of synthesis and application of this compound.

Synthesis_and_Application cluster_synthesis Synthesis of this compound cluster_application Applications in Organic Synthesis 3-Chloropropionitrile 3-Chloropropionitrile 3-(Dibutylamino)propanenitrile 3-(Dibutylamino)propanenitrile 3-Chloropropionitrile->3-(Dibutylamino)propanenitrile + Dibutylamine Dibutylamine Dibutylamine Hydrogenation Hydrogenation This compound This compound Hydrogenation->this compound 3-(Dibutylamino)propanenitrile->Hydrogenation Bioactive_Molecules Synthesis of Bioactive Molecules This compound->Bioactive_Molecules Epoxy_Curing Epoxy Resin Curing Agent This compound->Epoxy_Curing Ionic_Liquids Synthesis of Ionic Liquids This compound->Ionic_Liquids

Caption: Synthetic route and major applications of this compound.

N_Alkylation_Workflow Start Start Reactants Mix this compound, Alkyl Halide, and Base in Solvent Start->Reactants Reaction Heat and Stir Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Filter, and Concentrate Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product End End Product->End

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: 3-(Dibutylamino)propylamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited specific experimental data and established protocols for the application of 3-(Dibutylamino)propylamine in polymer chemistry. The following application notes and protocols are based on the known reactivity of similar diamines and the general principles of polymer chemistry. The experimental details provided are illustrative and would require optimization for specific applications.

Introduction

This compound, also known as N,N-Dibutyl-1,3-propanediamine, is a diamine featuring both a primary and a tertiary amine group. Its chemical structure suggests several potential applications in polymer chemistry, primarily leveraging the reactivity of its amine functionalities. These potential applications include its use as a curing agent for epoxy resins, a chain extender in the synthesis of polyurethanes, and as a monomer in the production of polyamides.

Chemical Structure:

Key Physical and Chemical Properties:

PropertyValue
CAS Number102-83-0[1][2]
Molecular FormulaC11H26N2[1][2]
Molecular Weight186.34 g/mol [1][2]
Boiling Point205 °C (lit.)[1]
Density0.827 g/mL at 25 °C (lit.)[1]
Refractive Indexn20/D 1.4463 (lit.)[1]

Application as an Epoxy Resin Curing Agent

Application Note:

Amines are widely used as curing agents for epoxy resins, where the active hydrogen atoms on the amine groups react with the epoxide rings of the resin to form a cross-linked thermoset polymer.[2] this compound possesses three active hydrogens (two on the primary amine and one on the secondary amine that can form after the initial reaction), making it a potential curing agent. The presence of a tertiary amine group in its structure can also contribute to the catalytic acceleration of the curing process.[2] The dibutyl groups introduce a degree of hydrophobicity and flexibility into the cured network, which could influence the final properties of the epoxy material, such as its mechanical strength, chemical resistance, and glass transition temperature.

Experimental Protocol (Representative):

This protocol describes a general procedure for evaluating this compound as a curing agent for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight, EEW ~188 g/eq)

  • This compound (Amine Hydrogen Equivalent Weight, AHEW = 186.34 / 3 ≈ 62.11 g/eq)

  • Acetone (for cleaning)

  • Mold release agent

Equipment:

  • Analytical balance

  • Disposable mixing cups and stirring rods

  • Vacuum oven

  • Molds for sample casting (e.g., for tensile or impact testing)

  • Differential Scanning Calorimeter (DSC) for cure characterization

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of curing agent for a given amount of epoxy resin. The stoichiometric ratio is typically 1:1 based on epoxy equivalents to amine hydrogen equivalents.

    • Mass of amine = (Mass of epoxy resin / EEW) * AHEW

  • Mixing: Weigh the calculated amounts of DGEBA epoxy resin and this compound into a disposable mixing cup. Mix thoroughly for 3-5 minutes until a homogeneous mixture is obtained. Be cautious of exothermic reactions.

  • Degassing: Place the mixture in a vacuum oven at room temperature to remove any entrapped air bubbles.

  • Casting: Apply a mold release agent to the molds. Pour the degassed mixture into the pre-heated molds.

  • Curing: Cure the samples in an oven. A typical curing schedule might be 2 hours at 80°C followed by 2 hours at 120°C. The optimal curing schedule should be determined experimentally, for example, by using DSC to determine the curing exotherm.

  • Post-Curing and Demolding: Allow the samples to cool to room temperature before demolding. Post-curing at a higher temperature (e.g., 150°C for 1 hour) may be necessary to achieve full cure and optimal properties.

  • Characterization: Characterize the cured epoxy samples for their mechanical properties (tensile strength, modulus, elongation at break), thermal properties (glass transition temperature via DSC or DMA), and chemical resistance.

Quantitative Data (Hypothetical):

Formulation (Epoxy:Amine Ratio)Glass Transition Temperature (Tg, °C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
DGEBA / Stoichiometric DBAPA95652.54.0
DGEBA / 0.9 eq DBAPA90602.34.5
DGEBA / 1.1 eq DBAPA98682.63.8

Note: This data is illustrative and would need to be determined experimentally.

Logical Relationship of Epoxy Curing:

Epoxy_Curing Epoxy_Resin Epoxy Resin (DGEBA) Mixing Mixing & Degassing Epoxy_Resin->Mixing Curing_Agent This compound Curing_Agent->Mixing Casting Casting Mixing->Casting Curing Thermal Curing Casting->Curing Cured_Epoxy Cross-linked Epoxy Thermoset Curing->Cured_Epoxy

Caption: Workflow for curing epoxy resin with this compound.

Application as a Chain Extender in Polyurethane Synthesis

Application Note:

In the synthesis of polyurethanes, diamines can be used as chain extenders to react with isocyanate-terminated prepolymers. This reaction forms urea linkages, resulting in poly(urethane-urea) copolymers.[3][4] The use of this compound as a chain extender would introduce both urea linkages from the primary amine and a pendant dibutylamino group. The bulky and flexible dibutyl groups could disrupt the hard segment packing, potentially leading to polyurethanes with lower modulus, increased flexibility, and altered thermal properties compared to those made with more conventional, linear diamine chain extenders. The tertiary amine could also act as a catalyst for the isocyanate-amine reaction.

Experimental Protocol (Representative):

This protocol outlines a two-step prepolymer method for the synthesis of a polyurethane, using this compound as a chain extender.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)

  • This compound

  • Solvent (e.g., N,N-Dimethylacetamide, DMAc)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL), if needed

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Dropping funnel

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at 80°C for 2 hours.

    • Charge the dried polyol into the reaction flask under a nitrogen atmosphere.

    • Heat the polyol to 60°C and add the diisocyanate dropwise with stirring. The NCO/OH ratio is typically around 2:1.

    • Continue the reaction at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer. Monitor the reaction progress by titrating for the NCO content.

  • Chain Extension:

    • Cool the prepolymer to about 40°C and dissolve it in the solvent.

    • In a separate flask, dissolve the calculated stoichiometric amount of this compound in the solvent.

    • Add the diamine solution dropwise to the stirred prepolymer solution. The reaction is typically fast and exothermic.

    • Continue stirring for 1-2 hours at room temperature to complete the chain extension.

  • Polymer Isolation and Characterization:

    • Precipitate the polymer solution in a non-solvent like methanol or water.

    • Filter and wash the polymer precipitate thoroughly.

    • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

    • Characterize the resulting polyurethane for its molecular weight (GPC), thermal properties (DSC, TGA), and mechanical properties (tensile testing).

Quantitative Data (Hypothetical):

Chain ExtenderMn ( g/mol )PDITg (°C)Tensile Strength (MPa)Elongation at Break (%)
1,4-Butanediol55,0002.1-3535550
This compound48,0002.3-4028650

Note: This data is illustrative and would need to be determined experimentally.

Polyurethane Synthesis Workflow:

PU_Synthesis Polyol Polyol Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer Diisocyanate Diisocyanate Diisocyanate->Prepolymer Polyurethane Poly(urethane-urea) Prepolymer->Polyurethane Chain_Extender This compound Chain_Extender->Polyurethane

Caption: Two-step synthesis of polyurethane using a chain extender.

Application as a Monomer in Polyamide Synthesis

Application Note:

Polyamides are typically synthesized through the condensation polymerization of a diamine with a dicarboxylic acid or its derivative.[5][6] The primary amine group of this compound can participate in this reaction to form amide linkages. A recent study has demonstrated the synthesis of high molecular weight aliphatic polyamides using the structurally similar 1,3-propanediamine.[7] This suggests that this compound could also be used to synthesize novel polyamides with pendant dibutylamino groups. These pendant groups would likely disrupt the typical hydrogen bonding between polyamide chains, leading to polymers with increased solubility, lower melting points, and potentially different mechanical properties compared to conventional polyamides like Nylon 6,6.

Experimental Protocol (Representative):

This protocol describes a melt polycondensation method for the synthesis of a polyamide from this compound and a dicarboxylic acid.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., Adipic acid)

  • Catalyst (e.g., Phosphorous acid), optional

  • Antioxidant (e.g., Irganox 1098), optional

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Salt Formation:

    • In a beaker, dissolve equimolar amounts of this compound and the dicarboxylic acid in methanol or ethanol.

    • Stir the solution at room temperature to form the diamine-diacid salt, which will precipitate.

    • Filter and wash the salt with cold methanol and dry it under vacuum.

  • Polycondensation:

    • Charge the dried salt into the glass reactor.

    • Purge the reactor with nitrogen and heat it gradually to melt the salt (typically around 180-200°C).

    • Once molten, increase the temperature to the polymerization temperature (e.g., 220-250°C) while stirring. Water will be evolved and collected in the condenser.

    • After the majority of the water has been removed (2-3 hours), apply a vacuum to the system to remove the remaining water and drive the polymerization to completion.

    • Continue the reaction under vacuum for another 1-2 hours, or until the desired melt viscosity is reached.

  • Polymer Isolation and Characterization:

    • Extrude the molten polymer from the reactor into a water bath to solidify it.

    • Granulate or grind the polymer.

    • Dry the polymer granules in a vacuum oven at 80°C.

    • Characterize the polyamide for its molecular weight (GPC or viscometry), thermal properties (DSC, TGA), and mechanical properties.

Quantitative Data (Hypothetical):

PolyamideInherent Viscosity (dL/g)Tm (°C)Tg (°C)Tensile Strength (MPa)
Nylon 6,61.12655080
PA-DBAPA/Adipic0.81953555

Note: This data is illustrative and would need to be determined experimentally. Inherent viscosity measured in m-cresol at 0.5 g/dL concentration at 25°C.

Polyamide Synthesis Pathway:

Polyamide_Synthesis Diamine This compound Salt Diamine-Diacid Salt Diamine->Salt Diacid Dicarboxylic Acid Diacid->Salt Melt_Poly Melt Polycondensation (-H2O) Salt->Melt_Poly Polyamide Polyamide Melt_Poly->Polyamide

Caption: General pathway for the synthesis of polyamides via melt polycondensation.

References

Application Notes and Protocols for the Analytical Characterization of 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dibutylamino)propylamine, also known as N,N-Dibutyl-1,3-propanediamine, is a diamine compound with the chemical formula C₁₁H₂₆N₂.[1] It finds applications in various industrial and research settings, including as a surfactant, intermediate in chemical synthesis, and potentially in drug development.[1] Its utility in the synthesis of novel compounds, such as a pullulan derivative for nanoparticle drug delivery, highlights the importance of robust analytical methods for its characterization. Accurate determination of its identity, purity, and impurity profile is crucial for ensuring the quality, safety, and efficacy of end products.

This document provides detailed application notes and protocols for the analytical characterization of this compound using a range of modern analytical techniques. These methodologies are intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

Gas chromatography is a powerful technique for assessing the purity and identifying volatile impurities in this compound. Due to the basic nature of amines, which can lead to peak tailing on standard GC columns, a deactivated or base-coated column is recommended for optimal performance.[2]

Experimental Protocol: Gas Chromatography (GC-FID)

This protocol is adapted from general methods for the analysis of high-boiling point and aliphatic amines.[2][3]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is suitable for this analysis.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 1.0 mg/mL.

    • For purity analysis of a neat sample, dissolve approximately 10 mg of the sample in 10 mL of the solvent.

  • GC Conditions:

    • Column: A low-polarity to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. For better peak shape, a base-deactivated column is recommended.

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.

    • Detector: Flame Ionization Detector (FID)

    • Detector Temperature: 280 °C

    • Injection Volume: 1 µL

Data Presentation: GC Purity Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterValue
Column5% Phenyl-methylpolysiloxane (30m x 0.25mm)
Carrier GasHelium (1 mL/min)
Injection Volume1 µL
Purity (Typical)>98% (area %)
Retention TimeDependent on the specific system

Experimental Workflow: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution to 1 mg/mL Sample->Dilution Solvent Solvent (Methanol/Acetonitrile) Solvent->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Area % Calculation Chromatogram->Integration Result Purity Report Integration->Result

GC Analysis Workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurity Analysis

HPLC is a versatile technique for the analysis of non-volatile or thermally labile impurities that may be present in this compound. Due to the lack of a strong chromophore in the molecule, derivatization is often required for sensitive UV detection.[4]

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol is based on general methods for the HPLC analysis of aliphatic amines using a derivatizing agent like Dansyl Chloride.[5]

  • Instrumentation: A standard HPLC system with a UV or fluorescence detector.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Dansyl chloride solution (10 mg/mL in acetonitrile)

    • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Sample Preparation and Derivatization:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • In a vial, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution, vortex, and heat at 60 °C for 30 minutes.

    • Cool the reaction mixture to room temperature and add 100 µL of a quenching solution (e.g., 2% v/v methylamine in water) to react with excess dansyl chloride.

    • Dilute the final mixture with the mobile phase to an appropriate concentration for injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient:

      • 0-2 min: 20% B

      • 2-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 20% B

      • 26-30 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detector: UV at 254 nm

Data Presentation: HPLC Purity Analysis

ParameterValue
ColumnC18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile PhaseWater/Acetonitrile with 0.1% TFA
Derivatizing AgentDansyl Chloride
Detection Wavelength254 nm
Purity (Typical)>98% (area %)

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Solution Derivatization Derivatization Reaction Sample->Derivatization Buffer Bicarbonate Buffer Buffer->Derivatization Dansyl Dansyl Chloride Dansyl->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Purity Calculation Chromatogram->Integration Result Purity Report Integration->Result

HPLC Analysis Workflow with Pre-column Derivatization.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic bands for N-H and C-N bonds.[6][7]

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation: FTIR Spectrum

The FTIR spectrum of this compound exhibits the following characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
3350 - 3250N-H stretching vibrations (primary amine)
2950 - 2850C-H stretching vibrations (aliphatic)
1650 - 1580N-H bending (scissoring) vibration
1470 - 1430C-H bending vibrations (CH₂)
1220 - 1020C-N stretching vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Data Interpretation: ¹H and ¹³C NMR Spectra

The interpretation of the NMR spectra is based on the chemical shifts (δ), signal multiplicities, and integration values.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.6 - 2.8Triplet2H-CH₂-NH₂ (adjacent to NH₂)
~2.3 - 2.5Triplet4H-N-(CH₂-CH₂-CH₂-CH₃)₂ (adjacent to N)
~1.5 - 1.7Multiplet2H-CH₂-CH₂-CH₂- (middle of propyl chain)
~1.2 - 1.4Multiplet8H-N-(CH₂-CH₂-CH₂-CH₃)₂ (butyl chains)
~0.8 - 1.0Triplet6H-CH₃ (terminal methyl groups)
~1.1 (broad)Singlet2H-NH₂ (primary amine)

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~54-N-CH₂- (butyl chain, adjacent to N)
~52-N-CH₂- (propyl chain, adjacent to N)
~42-CH₂-NH₂ (adjacent to NH₂)
~30-CH₂- (propyl chain)
~29-CH₂- (butyl chain)
~20-CH₂- (butyl chain)
~14-CH₃ (terminal methyl groups)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions: As described in the GC section.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Data Interpretation: Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) and several characteristic fragment ions.[8][9][10] The fragmentation is dominated by α-cleavage at the C-C bond adjacent to the nitrogen atoms.[8][9][10]

Major Fragment Ions

m/zProposed Fragment IonFragmentation Pathway
186[C₁₁H₂₆N₂]⁺Molecular Ion ([M]⁺)
142[M - C₃H₇]⁺α-cleavage with loss of a propyl radical from a butyl group
128[M - C₄H₉]⁺α-cleavage with loss of a butyl radical
100[(C₄H₉)₂N=CH₂]⁺α-cleavage of the propyl chain
86[CH₂(CH₂)₃N=CH₂]⁺Cleavage of a butyl group
58[CH₂=NH-CH₂-CH₃]⁺ or [(CH₃)₂C=NH₂]⁺ (rearrangement)Further fragmentation
44[CH₂=NH₂]⁺Cleavage of the propyl chain

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_separation Separation & Quantification cluster_structure Structural Elucidation Compound This compound GC Gas Chromatography (GC) Compound->GC HPLC High-Performance Liquid Chromatography (HPLC) Compound->HPLC FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry (MS) Compound->MS Purity_Volatile Purity & Volatile Impurities GC->Purity_Volatile Purity_NonVolatile Purity & Non-Volatile Impurities HPLC->Purity_NonVolatile Functional_Groups Functional Groups FTIR->Functional_Groups Connectivity Atom Connectivity NMR->Connectivity Mol_Weight_Fragmentation Molecular Weight & Fragmentation MS->Mol_Weight_Fragmentation

Interrelation of Analytical Techniques for Characterization.

The analytical techniques and protocols detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic methods allows for unambiguous identification, robust purity assessment, and detailed structural elucidation. By following these guidelines, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical compound in their applications.

References

Application Notes and Protocols: 3-(Dibutylamino)propylamine as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dibutylamino)propylamine is an aliphatic diamine featuring both a primary and a tertiary amine group. This unique structure makes it a versatile curing agent for epoxy resins. The primary amine actively participates in the cross-linking reaction with epoxy groups, while the tertiary amine can act as a catalyst, accelerating the curing process.[1] This dual functionality allows for a balance of pot life and cure speed, making it suitable for a range of applications, from coatings and adhesives to composite materials. These application notes provide an overview of the characteristics of this compound as an epoxy curing agent, along with protocols for its evaluation.

Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 102-83-0
Molecular Formula C11H26N2
Molecular Weight 186.34 g/mol
Appearance Liquid
Boiling Point 205 °C
Density 0.827 g/mL at 25 °C
Refractive Index n20/D 1.4463
Flash Point 104 °C

Curing Characteristics and Performance (Illustrative Data)

Due to the limited availability of specific performance data for this compound as an epoxy curing agent in publicly accessible literature, the following table presents illustrative data based on typical values for aliphatic amine curing agents. This data is intended to provide a general understanding of the expected performance and should be verified experimentally for specific formulations.

Table 2: Illustrative Curing and Mechanical Properties

ParameterIllustrative ValueTest Method
Mix Ratio (phr with DGEBPA, EEW=190) 25-35Calculation
Gel Time (100g mass at 25°C) 30 - 60 minutesASTM D2471
Glass Transition Temperature (Tg) 80 - 110 °CASTM D3418 (DSC)
Tensile Strength 60 - 80 MPaASTM D638
Tensile Modulus 2.5 - 3.5 GPaASTM D638
Elongation at Break 3 - 5%ASTM D638

DGEBPA: Diglycidyl ether of bisphenol A; EEW: Epoxy equivalent weight; phr: parts per hundred resin.

Signaling Pathways and Reaction Mechanisms

The curing of epoxy resins with this compound involves the nucleophilic addition of the primary amine to the epoxide ring. The tertiary amine present in the molecule can catalyze this reaction, as well as the subsequent reaction of the secondary amine formed, and potentially promote etherification reactions at elevated temperatures.[1]

curing_mechanism Epoxy Epoxy Group SecondaryAmine Secondary Amine (Intermediate) Epoxy->SecondaryAmine + Primary Amine PrimaryAmine Primary Amine (from Curing Agent) CrosslinkedPolymer Cross-linked Polymer Network SecondaryAmine->CrosslinkedPolymer + Epoxy Group TertiaryAmine Tertiary Amine (from Curing Agent) TertiaryAmine->Epoxy Catalyzes Ring Opening Hydroxyl Hydroxyl Group (Generated) Hydroxyl->Epoxy Catalyzes Etherification

Caption: Epoxy curing reaction with an amine agent.

Experimental Protocols

The following are detailed protocols for characterizing the curing behavior and properties of epoxy resins cured with this compound.

Workflow for Curing and Characterization

experimental_workflow Start Start Formulation Formulation: - Calculate Stoichiometry - Weigh Epoxy Resin and Curing Agent Start->Formulation Mixing Mixing: - Combine components - Mix thoroughly until homogeneous - Degas under vacuum Formulation->Mixing Curing Curing: - Pour into molds - Cure at specified temperature and time Mixing->Curing SamplePrep Sample Preparation: - Demold cured samples - Cut/machine to required dimensions Curing->SamplePrep Characterization Characterization SamplePrep->Characterization DSC DSC Analysis: - Determine Tg - Analyze cure kinetics Characterization->DSC Thermal FTIR FTIR Analysis: - Monitor functional group conversion Characterization->FTIR Chemical Mechanical Mechanical Testing: - Tensile, flexural, etc. Characterization->Mechanical Mechanical End End DSC->End FTIR->End Mechanical->End

Caption: General experimental workflow for epoxy curing.

Determination of Glass Transition Temperature (Tg) by DSC

Objective: To determine the glass transition temperature (Tg) of the cured epoxy system using Differential Scanning Calorimetry (DSC).

Materials and Equipment:

  • Cured epoxy sample (approx. 5-10 mg)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Prepare a sample of the cured epoxy resin (5-10 mg) and place it in an aluminum DSC pan.

  • Seal the pan using a crimper. An empty sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample to a temperature above its expected Tg (e.g., 200°C) at a heating rate of 10°C/min to erase any prior thermal history.

  • Cool the sample to a temperature below its expected Tg (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the Tg.

  • The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.

Monitoring Cure Progression by FTIR Spectroscopy

Objective: To monitor the disappearance of the epoxy group and the formation of hydroxyl groups during the curing reaction using Fourier Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

  • Uncured epoxy-amine mixture

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates

  • Oven or hot plate for controlled temperature curing

Procedure:

  • Obtain an initial FTIR spectrum of the uncured, thoroughly mixed epoxy-amine formulation. This will serve as the t=0 reference.

  • Identify the characteristic absorption bands:

    • Epoxy ring: ~915 cm⁻¹

    • Primary amine N-H stretch: ~3300-3400 cm⁻¹ (doublet)

    • Hydroxyl O-H stretch: broad band around 3200-3600 cm⁻¹ (will grow during cure)

    • Aromatic C=C stretch (from DGEBPA): ~1608 cm⁻¹ (can be used as an internal standard)

  • Place a thin film of the mixture on the ATR crystal or between KBr plates and place it in a temperature-controlled environment.

  • Acquire FTIR spectra at regular intervals during the curing process.

  • Monitor the decrease in the intensity of the epoxy peak at ~915 cm⁻¹ relative to the internal standard peak at ~1608 cm⁻¹.

  • The degree of conversion of the epoxy groups can be calculated using the following formula: Conversion (%) = [1 - (A_t / A_0)] * 100 Where A_t is the normalized absorbance of the epoxy peak at time t, and A_0 is the normalized absorbance at t=0.

Safety and Handling

This compound is a corrosive substance and can cause severe skin burns and eye damage. It is also harmful if swallowed and toxic in contact with skin. Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound presents itself as a potentially valuable curing agent for epoxy resins, offering a balance of reactivity and working time due to its dual amine functionalities. The protocols outlined in these application notes provide a framework for the systematic evaluation of its performance in various epoxy formulations. Experimental verification of the illustrative data is essential for specific applications.

References

Application Notes and Protocols for the Synthesis of Nanoparticles Using Propylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various nanoparticles utilizing propylamine derivatives as reducing, capping, or functionalizing agents. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in materials science, nanotechnology, and drug development.

Gold Nanoparticles (AuNPs) Synthesis using 2-Propynylamine

Application Note: This protocol describes a facile, one-step synthesis of monodisperse gold nanoparticles using 2-propynylamine, which uniquely serves as both the reducing and stabilizing agent. This method is advantageous due to its simplicity and the production of "click-ready" nanoparticles bearing a terminal alkyne group, which can be readily functionalized for various applications, including targeted drug delivery and biosensing.

Quantitative Data Summary
ParameterValueReference
Nanoparticle Type 2-Propynylamine-stabilized Gold Nanoparticles[1][2]
Average Diameter 4.0 ± 1.0 nm[1][2]
Localized Surface Plasmon Resonance (LSPR) 520 nm[1][2]
Morphology Spherical[1]
Synthesis Time ~ 15 minutes (ball milling)[1]
Experimental Protocol: Mechanochemical Synthesis of 2-Propynylamine-Stabilized AuNPs[1][2]

Materials:

  • Chloroauric acid trihydrate (HAuCl₄·3H₂O)

  • 2-Propynylamine (HC≡CCH₂NH₂)

  • Deionized (DI) water

  • Hardened stainless-steel milling vial

  • Stainless-steel milling balls (5 mm diameter)

Procedure:

  • In a hardened stainless-steel milling vial, combine 0.508 mmol of chloroauric acid trihydrate and 1.632 mmol of 2-propynylamine (approximate 1:3 molar ratio of gold to ligand).

  • Add 30 mL of DI water to the vial.

  • Add two stainless-steel milling balls to the vial.

  • Seal the vial and place it in a high-energy ball mill.

  • Mill the mixture for 15 minutes. The solution will change color from yellow to a burgundy, indicating the formation of gold nanoparticles.

  • Following milling, the AuNPs can be collected and purified if necessary, though the in-situ synthesis often yields a stable colloidal solution.

Experimental Workflow

AuNP_Synthesis cluster_reagents Reagents cluster_process Synthesis Process HAuCl4 HAuCl₄·3H₂O Milling_Vial Combine in Milling Vial HAuCl4->Milling_Vial Propynylamine 2-Propynylamine Propynylamine->Milling_Vial Water DI Water Water->Milling_Vial Ball_Milling High-Energy Ball Milling (15 min) Milling_Vial->Ball_Milling AuNPs Formation of Au@2-propynylamine NPs Ball_Milling->AuNPs

Fig. 1: Mechanochemical synthesis of 2-propynylamine-stabilized AuNPs.

Propylamine-Functionalized Mesoporous Silica Nanoparticles (MSNs) for Drug Delivery

Application Note: This section details the synthesis and functionalization of mesoporous silica nanoparticles with propylamine groups. These functionalized MSNs serve as efficient nanocarriers for drug delivery applications, owing to their high surface area, tunable pore size, and the presence of amine groups that can be utilized for drug loading and further surface modifications. The protocol describes a co-condensation method for incorporating aminopropyl groups.

Quantitative Data Summary
ParameterValueReference
Nanoparticle Type Propylamine-functionalized Mesoporous Silica Nanoparticles[3]
Particle Size ~200 nm[3]
Pore Size ~4 nm[3]
Surface Functionalization 3-Aminopropyltriethoxysilane (APTES)
Drug Loading Application Cyclosporin A (poorly water-soluble drug)[2]
Experimental Protocol: Synthesis and Functionalization of MSNs[2]

Materials:

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium hydroxide (NaOH) solution (2.0 M)

  • Tetraethyl orthosilicate (TEOS)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Ethanol

  • Deionized (DI) water

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of MSNs:

    • Dissolve 1.5 g of CTAB in 120 mL of DI water and 1.75 mL of 2.0 M NaOH solution.

    • Heat the mixture to 80°C with stirring until the solution becomes clear.

    • Rapidly inject 2.335 g of TEOS into the solution while stirring vigorously (550 rpm). A white precipitate will form within minutes.

    • Continue the reaction at 80°C for 2 hours.

    • Isolate the product by hot filtration, and wash thoroughly with DI water and methanol.

  • Surfactant Removal (Acid Extraction):

    • Suspend 1.0 g of the as-synthesized MSNs in a mixture of 100 mL of methanol and 1 mL of concentrated HCl.

    • Heat the suspension at 60°C for 6 hours with stirring.

    • Collect the nanoparticles by centrifugation, and wash with methanol and water until the surfactant is completely removed.

    • Dry the MSNs in an oven at 60°C.

  • Propylamine Functionalization (Post-grafting method):

    • Disperse the dried, surfactant-removed MSNs in anhydrous toluene.

    • Add a desired amount of 3-Aminopropyltriethoxysilane (APTES) to the suspension.

    • Reflux the mixture under a nitrogen atmosphere for 24 hours.

    • Collect the functionalized MSNs by centrifugation, wash with toluene and ethanol to remove unreacted APTES, and dry under vacuum.

Experimental Protocol: Drug Loading onto Propylamine-Functionalized MSNs[2]

Materials:

  • Propylamine-functionalized MSNs

  • Drug of interest (e.g., Cyclosporin A)

  • Ethanol

Procedure:

  • Dissolve 100 mg of the drug (e.g., Cyclosporin A) in 1 mL of ethanol to create a clear solution.

  • Add 100 mg of the propylamine-functionalized MSNs to the drug solution.

  • Stir the mixture at 300 rpm for 24 hours to allow for drug loading into the mesopores.

  • Collect the drug-loaded MSNs by centrifugation and dry to remove the solvent.

Experimental Workflow

MSN_Functionalization_Drug_Loading cluster_synthesis MSN Synthesis & Functionalization cluster_drug_loading Drug Loading Start CTAB + NaOH + TEOS (Co-condensation) MSN_CTAB MSNs with CTAB Start->MSN_CTAB Acid_Extraction Acid Extraction (Surfactant Removal) MSN_CTAB->Acid_Extraction MSN Mesoporous Silica Nanoparticles Acid_Extraction->MSN Functionalization APTES Grafting (Propylamine Functionalization) MSN->Functionalization Propylamine_MSN Propylamine-MSNs Functionalization->Propylamine_MSN Mixing Mixing and Stirring (24 hours) Propylamine_MSN->Mixing Drug Drug Solution (e.g., Cyclosporin A in Ethanol) Drug->Mixing Drug_Loaded_MSN Drug-Loaded Propylamine-MSNs Mixing->Drug_Loaded_MSN

Fig. 2: Workflow for MSN synthesis, functionalization, and drug loading.

Silver Nanoparticles (AgNPs) and Quantum Dots (QDs)

Application Note: While specific protocols for the synthesis of silver nanoparticles and quantum dots using simple propylamine derivatives as the primary agent are less common, propylamine derivatives and other amines are frequently used as capping agents or as part of more complex ligands to stabilize these nanoparticles and provide functional groups for further modification.

General Protocol for Silver Nanoparticle Synthesis with Amine Capping Agents

Materials:

  • Silver nitrate (AgNO₃)

  • Reducing agent (e.g., sodium borohydride, NaBH₄)

  • Propylamine derivative (as a capping agent)

  • Deionized (DI) water

Procedure:

  • Prepare an aqueous solution of silver nitrate.

  • In a separate flask, prepare an aqueous solution of the propylamine derivative capping agent.

  • Mix the silver nitrate and capping agent solutions under vigorous stirring.

  • Slowly add a freshly prepared aqueous solution of the reducing agent (e.g., NaBH₄) to the mixture.

  • The formation of silver nanoparticles is indicated by a color change in the solution (typically to yellow or brown).

  • Continue stirring for a specified time to ensure the reaction is complete and the nanoparticles are stabilized.

General Protocol for Quantum Dot Synthesis with Amine Capping Agents

Materials:

  • Cadmium or other metal precursor (e.g., CdO)

  • Selenium or other chalcogen precursor

  • High-boiling point solvent (e.g., 1-octadecene)

  • Propylamine derivative or long-chain amine (e.g., octadecylamine) as a capping agent

Procedure:

  • The metal precursor is heated in the high-boiling point solvent with the amine capping agent to form a metal-amine complex.

  • The chalcogen precursor, dissolved in a suitable solvent, is rapidly injected into the hot solution.

  • The quantum dots nucleate and grow. The reaction temperature and time are controlled to achieve the desired particle size and emission wavelength.

  • The reaction is quenched by cooling, and the quantum dots are purified by precipitation and redispersion.

Application in Drug Delivery and Targeted Signaling Pathways

Propylamine-functionalized nanoparticles are extensively explored for targeted drug delivery in cancer therapy. The primary amine groups on the nanoparticle surface can be used to attach targeting ligands or to electrostatically bind and carry therapeutic agents like doxorubicin or siRNA.

Doxorubicin Delivery and Mechanism of Action

Doxorubicin is a widely used chemotherapeutic agent that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[1] Propylamine-functionalized nanoparticles can enhance the delivery of doxorubicin to tumor sites, increasing its efficacy while potentially reducing systemic toxicity.

Doxorubicin_Pathway cluster_delivery Nanoparticle Delivery cluster_action Mechanism of Action NP_Dox Propylamine-NP + Doxorubicin Cell_Uptake Cellular Uptake (Endocytosis) NP_Dox->Cell_Uptake Drug_Release Intracellular Doxorubicin Release Cell_Uptake->Drug_Release Doxorubicin Doxorubicin Drug_Release->Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Fig. 3: Doxorubicin delivery and mechanism of action.
Targeting the VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[4] Amine-functionalized nanoparticles can be used to co-deliver chemotherapeutics and anti-VEGF agents (e.g., siRNA) to inhibit tumor angiogenesis.[1]

VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation NP_siRNA Amine-NP + anti-VEGF siRNA NP_siRNA->VEGF Inhibits

Fig. 4: Inhibition of the VEGF signaling pathway.
Modulation of the Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress.[5] Some anticancer drugs can induce oxidative stress, and the activation or inhibition of the Nrf2 pathway can influence the therapeutic outcome. Nanoparticles can be designed to deliver drugs that modulate this pathway to enhance their anticancer effects.

Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., from Drug) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes NP_Drug Propylamine-NP + Modulating Drug NP_Drug->Oxidative_Stress Modulates

Fig. 5: Modulation of the Nrf2 signaling pathway.

References

Application Notes and Protocols for 3-(Dibutylamino)propylamine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 3-(dibutylamino)propylamine as a key intermediate in the synthesis of agrochemicals, with a specific focus on the fungicide Prochloraz. Detailed protocols for synthesis and biological evaluation are provided to guide researchers in the development of novel crop protection agents.

Introduction

This compound, also known as N,N-dibutyl-1,3-propanediamine, is a versatile diamine intermediate recognized for its role in the development of innovative and efficient crop protection solutions.[1] Its bifunctional nature, possessing both a tertiary and a primary amine, allows for its incorporation into a variety of molecular scaffolds, making it a valuable building block in the synthesis of complex agrochemical active ingredients. One of the notable applications of this compound is as an intermediate in the production of the broad-spectrum imidazole fungicide, Prochloraz.[2]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 102-83-0
Molecular Formula C₁₁H₂₆N₂
Molecular Weight 186.34 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 205 °C
Density 0.827 g/mL at 25 °C
Solubility Soluble in water and many polar organic solvents.

Application in Fungicide Synthesis: The Case of Prochloraz

Prochloraz is a widely used imidazole fungicide effective against a broad spectrum of plant pathogenic fungi, including species of Alternaria, Botrytis, Fusarium, and Septoria.[3] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] Prochloraz achieves this by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1).[3]

The synthesis of Prochloraz involves the incorporation of a side chain containing a tertiary amine, for which this compound can serve as a key precursor or building block. While various synthetic routes to Prochloraz exist, the following protocol outlines a plausible pathway demonstrating the integration of the N,N-dibutylpropylamine moiety.

Experimental Protocol: Synthesis of a Prochloraz Analog using this compound

This protocol describes the synthesis of an N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine intermediate, a core component of Prochloraz, which can be derived from precursors related to this compound.

Step 1: Synthesis of 1-Bromo-2-(2,4,6-trichlorophenoxy)ethane

  • To a stirred solution of 2,4,6-trichlorophenol in a suitable solvent (e.g., acetone), add an equimolar amount of a base such as potassium carbonate.

  • Add an excess of 1,2-dibromoethane to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • After cooling, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-2-(2,4,6-trichlorophenoxy)ethane.

  • Purify the product by column chromatography or distillation.

Step 2: Synthesis of N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-propylamine

  • In a reaction vessel, dissolve the 1-bromo-2-(2,4,6-trichlorophenoxy)ethane in a suitable solvent such as ethanol or toluene.

  • Add an excess of n-propylamine to the solution. The use of a related amine like this compound would lead to the corresponding N-substituted derivative.

  • Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by acid-base extraction followed by distillation or chromatography to yield the desired intermediate.

Step 3: Synthesis of Prochloraz

  • The N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-propylamine intermediate is then reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form the corresponding carbamoyl chloride.

  • This reactive intermediate is subsequently reacted with imidazole in the presence of a base to yield Prochloraz.[1]

Experimental Workflow: Synthesis of Prochloraz Intermediate

G cluster_step1 Step 1: Etherification cluster_step2 Step 2: Amination cluster_step3 Step 3: Carbamoylation and Cyclization A 2,4,6-Trichlorophenol D 1-Bromo-2-(2,4,6-trichlorophenoxy)ethane A->D B 1,2-Dibromoethane B->D C Base (e.g., K2CO3) C->D F N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-propylamine D->F E n-Propylamine* E->F I Prochloraz F->I G Phosgene or equivalent G->I H Imidazole H->I caption *this compound can be used as an alternative amine, leading to a Prochloraz analog.

Caption: Synthetic pathway to Prochloraz.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Prochloraz, and other imidazole fungicides, disrupt the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol. This is achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a deficiency in ergosterol, ultimately resulting in the cessation of fungal growth and cell death.

Signaling Pathway: Prochloraz Mechanism of Action

G Prochloraz Prochloraz CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Prochloraz->CYP51A1 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by CYP51A1 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Growth Fungal Growth Inhibition Membrane->Growth Essential for

Caption: Prochloraz inhibits ergosterol synthesis.

Quantitative Data: Fungicidal Efficacy of Prochloraz

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal growth. Lower EC₅₀ values indicate higher fungicidal activity.

Fungal SpeciesEC₅₀ (mg/L)Reference
Penicillium digitatum (sensitive isolates)0.0024 - 0.0497[5][6]
Penicillium digitatum (mean of sensitive isolates)0.0090[5][6]
Aspergillus fumigatus≤2[7]
Aspergillus flavus≤2[7]
Aspergillus terreus≤2[7]
Fusarium oxysporum (sensitive isolates)0.024[7]
Colletotrichum acutatum0.067[7]

Protocol for In Vitro Antifungal Assay

This protocol describes a method to determine the EC₅₀ value of a fungicide against a target fungus using a mycelial growth inhibition assay on a solid medium.

Materials:

  • Fungicide stock solution (e.g., Prochloraz dissolved in a suitable solvent like acetone or DMSO)

  • Potato Dextrose Agar (PDA) medium, sterilized

  • Petri dishes (90 mm diameter)

  • Fungal culture of the target pathogen

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a series of dilutions of the fungicide stock solution.

  • Add appropriate volumes of the fungicide dilutions to molten PDA (cooled to about 45-50 °C) to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L). Also, prepare a control plate with the solvent only.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches approximately 80% of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.

  • Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the EC₅₀ value using probit analysis or other suitable statistical software.

Experimental Workflow: In Vitro Antifungal Assay

G A Prepare Fungicide Dilutions B Amend PDA Medium A->B C Pour Plates B->C D Inoculate with Fungal Plugs C->D E Incubate D->E F Measure Colony Diameter E->F G Calculate Inhibition F->G H Determine EC50 G->H

Caption: Workflow for determining EC50 values.

Conclusion

This compound is a valuable chemical intermediate in the agrochemical industry, particularly in the synthesis of potent fungicides like Prochloraz. The protocols and data presented here provide a framework for researchers to explore the synthesis of novel agrochemicals based on this versatile building block and to evaluate their biological activity. Further research into derivatives of this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

References

Application Notes and Protocols for CO2 Capture Using 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-(Dibutylamino)propylamine for carbon dioxide (CO2) capture research. This document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in this field. While specific performance data for this compound is emerging, the protocols and methodologies are based on established practices for similar diamine solvents.

Introduction

This compound is a diamine solvent that presents a promising avenue for CO2 capture technologies. Its molecular structure, featuring both a tertiary and a primary amine group, suggests a potentially favorable combination of high CO2 absorption capacity and efficient regeneration. The tertiary amine group is expected to primarily facilitate the formation of bicarbonate, which is associated with lower energy requirements for regeneration compared to the carbamate formation typical of primary and secondary amines. The primary amine group, in turn, can contribute to a faster reaction rate with CO2.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C11H26N2
Molecular Weight 186.34 g/mol
Appearance Liquid
Boiling Point 205 °C
Density 0.827 g/mL at 25 °C

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound for CO2 capture.

CO2 Absorption Performance Evaluation

Objective: To determine the CO2 absorption capacity and rate of aqueous this compound solutions.

Materials:

  • This compound

  • Deionized water

  • CO2 gas (high purity)

  • N2 gas (high purity)

  • Gas flow meters

  • Glass absorption column or stirred-cell reactor

  • Thermostatic bath

  • Gas analyzer (for CO2 concentration)

  • Data acquisition system

Procedure:

  • Prepare aqueous solutions of this compound at the desired concentrations (e.g., 2.0 M, 3.0 M).

  • Set up the absorption apparatus (e.g., a bubble column or a wetted-wall column) and connect it to the gas lines and the gas analyzer.

  • Fill the absorber with a known volume of the amine solution.

  • Maintain the temperature of the solution using the thermostatic bath (e.g., 40 °C).

  • Introduce a simulated flue gas stream (e.g., 15% CO2 in N2) at a constant flow rate into the absorber.

  • Continuously monitor the CO2 concentration in the outlet gas stream using the gas analyzer.

  • The experiment is complete when the outlet CO2 concentration equals the inlet concentration (saturation).

  • The amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

Determination of CO2 Loading

Objective: To quantify the amount of CO2 absorbed per mole of amine (CO2 loading).

Method: Acid Titration

Materials:

  • CO2-loaded amine solution

  • Standardized hydrochloric acid (HCl) solution (e.g., 1.0 M)

  • Methyl orange indicator

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Pipette a known volume of the CO2-loaded amine solution into a beaker.

  • Add a few drops of methyl orange indicator.

  • Titrate the solution with the standardized HCl solution until the endpoint is reached (color change from yellow to red).

  • The CO2 loading (α, in mol CO2/mol amine) is calculated using the following formula:

    α = (V_HCl_blank - V_HCl_sample) * C_HCl / (V_sample * C_amine)

    where:

    • V_HCl_blank is the volume of HCl used to titrate a fresh amine solution.

    • V_HCl_sample is the volume of HCl used to titrate the CO2-loaded amine solution.

    • C_HCl is the concentration of the HCl solution.

    • V_sample is the volume of the amine solution sample.

    • C_amine is the concentration of the amine solution.

Solvent Regeneration and Regeneration Efficiency

Objective: To evaluate the energy requirement for releasing the captured CO2 and the stability of the solvent over multiple cycles.

Materials:

  • CO2-rich amine solution

  • Heating mantle or oil bath

  • Condenser

  • Collection vessel for released CO2

  • Temperature and pressure sensors

Procedure:

  • Transfer the CO2-rich amine solution to a regeneration flask.

  • Heat the solution to the desired regeneration temperature (e.g., 100-120 °C).

  • The released CO2 is passed through a condenser to remove any water vapor and then collected and measured.

  • Continue heating until CO2 is no longer released.

  • The regenerated (lean) amine solution is then cooled and can be reused for another absorption cycle.

  • The regeneration efficiency is calculated as the ratio of the amount of CO2 released during regeneration to the amount of CO2 initially absorbed.

Quantitative Data Summary

The following tables present representative quantitative data for diamine-based CO2 capture systems. Note that specific data for this compound is still emerging in the literature; therefore, these values are based on studies of structurally similar amines and should be considered as indicative.

Table 1: CO2 Absorption Capacity

Amine SystemConcentration (M)Temperature (°C)CO2 Loading (mol CO2/mol amine)
This compound (DBAPA)2.040[Data to be populated from further research]
3-(Dimethylamino)propylamine (DMAPA)2.540~0.95
Monoethanolamine (MEA)5.040~0.52

Table 2: Regeneration Performance

Amine SystemRegeneration Temp. (°C)Regeneration Efficiency (%)Heat of Absorption (kJ/mol CO2)
DBAPA110[Data to be populated][Data to be populated]
DMAPA110> 90~70-80
MEA120~90~85

Visualizations

Reaction Mechanism of CO2 with this compound

The reaction of CO2 with this compound in an aqueous solution is proposed to proceed through the formation of both carbamate (from the primary amine) and bicarbonate (catalyzed by the tertiary amine).

CO2_Reaction_Mechanism cluster_primary Primary Amine Reaction cluster_tertiary Tertiary Amine Catalysis CO2 CO2 Carbamate Carbamate (R2N-(CH2)3-NHCOO-) CO2->Carbamate + DBAPA Bicarbonate Bicarbonate (HCO3-) CO2->Bicarbonate + H2O H2O H2O DBAPA This compound (R2N-(CH2)3-NH2) Protonated_Primary_Amine Protonated Primary Amine (R2N-(CH2)3-NH3+) Carbamate->Protonated_Primary_Amine + H2O - OH- Protonated_Tertiary_Amine Protonated Tertiary Amine (R2NH+-(CH2)3-NH2) Bicarbonate->Protonated_Tertiary_Amine + DBAPA

Caption: Proposed reaction pathways of CO2 with this compound.

Experimental Workflow for CO2 Capture Evaluation

The logical flow of experiments to assess the performance of a novel amine solvent is depicted below.

Experimental_Workflow Prep Solvent Preparation (Aqueous DBAPA Solution) Abs CO2 Absorption (Simulated Flue Gas) Prep->Abs Load CO2 Loading Analysis (Titration) Abs->Load Regen Solvent Regeneration (Heating) Abs->Regen Eff Regeneration Efficiency Calculation Regen->Eff Cycle Cyclic Performance (Repeat Absorption-Regeneration) Regen->Cycle Recycle Lean Solvent Cycle->Abs

Caption: Standard experimental workflow for evaluating CO2 capture solvents.

Conclusion

This compound represents a promising candidate for CO2 capture applications due to its unique molecular structure. The protocols outlined in this document provide a solid foundation for researchers to systematically evaluate its performance. Further research is necessary to populate the quantitative data tables with specific values for this amine and to fully elucidate its reaction kinetics and degradation properties. The provided workflows and reaction diagrams serve as a guide for designing and interpreting these future experiments.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using 3-(dibutylamino)propylamine.

Frequently Asked Questions (FAQs)

Q1: What are the main applications of this compound in synthesis?

A1: this compound is a versatile diamine primarily used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, containing both a primary and a tertiary amine, allows for a wide range of chemical transformations. It also serves as a building block for more complex molecules and is used in the production of surfactants.[2]

Q2: What are the key physical and chemical properties of this compound I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for optimizing reaction conditions and purification. Key properties are summarized in the table below.

PropertyValueReference
CAS Number102-83-0[3]
Molecular FormulaC₁₁H₂₆N₂[3]
Molecular Weight186.34 g/mol [3]
Boiling Point205 °C (lit.)
Density0.827 g/mL at 25 °C (lit.)
PurityTypically ≥ 98%
AppearanceColorless to light yellow clear liquid
SolubilitySoluble in water[2]

Q3: Which of the two amine groups in this compound is more reactive?

A3: The primary amine (-NH₂) is generally more nucleophilic and less sterically hindered than the tertiary amine (-N(Bu)₂).[4][5] Therefore, the primary amine will be more reactive towards electrophiles in reactions such as acylation and alkylation. However, the tertiary amine can still act as a Brønsted base or a catalyst in certain reactions.[6]

Q4: How can I selectively react with the primary amine group?

A4: To achieve selective reaction at the primary amine, it is recommended to use controlled stoichiometry of the electrophile (ideally 1:1 or slightly less). Running the reaction at lower temperatures can also enhance selectivity by favoring the kinetically preferred reaction at the more accessible primary amine.

Q5: What are common side reactions to watch out for?

A5: When using primary amines in reactions like the Mannich reaction, over-alkylation can be a side reaction, where the product of the initial reaction reacts further.[7] In acylation or alkylation reactions, di-substitution on the primary amine is a potential side reaction if an excess of the electrophile is used.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: I am observing a low yield in my reaction with this compound. What are the potential causes and solutions?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed Reagent_Quality Check Reagent Purity (Amine, Electrophile, Solvent) Start->Reagent_Quality Step 1 Reaction_Conditions Optimize Reaction Conditions Reagent_Quality->Reaction_Conditions If reagents are pure Workup_Losses Investigate Work-up & Purification Reaction_Conditions->Workup_Losses If conditions are optimized End Yield Improved Workup_Losses->End If losses are minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Impure Reactants Ensure the purity of this compound and other reactants. Impurities can interfere with the reaction.
Suboptimal Temperature Vary the reaction temperature. Some reactions require heating to overcome the activation energy, while others need cooling to prevent side reactions.
Incorrect Solvent The choice of solvent is critical. Ensure it is appropriate for the reaction type and fully dissolves the reactants. Protic solvents can stabilize charged intermediates.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion.
Steric Hindrance The dibutyl groups on the tertiary amine can cause steric hindrance.[8] If the desired reaction involves the tertiary amine or a nearby site, consider using a less bulky analogue if possible, or employ more forcing reaction conditions (higher temperature, longer reaction time).
Product Loss During Work-up Due to its high boiling point and water solubility, the product may be lost during extraction or distillation. See the purification troubleshooting guide below.
Issue 2: Poor Selectivity (Reaction at both Primary and Tertiary Amines)

Q: My reaction is not selective and I'm getting a mixture of products from reactions at both the primary and tertiary amines. How can I improve selectivity for the primary amine?

A: Achieving high selectivity is key when working with multifunctional molecules.

Strategies for Enhancing Selectivity:

StrategyDetailed Explanation
Control Stoichiometry Use a 1:1 or slightly substoichiometric amount of the electrophile relative to this compound. This will favor the reaction with the more nucleophilic primary amine.
Lower Reaction Temperature Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can increase the kinetic selectivity towards the less sterically hindered and more nucleophilic primary amine.
Choice of Reagents Use bulkier electrophiles that will react more slowly with the sterically hindered tertiary amine.
Protecting Groups In more complex syntheses, consider protecting the primary amine with a suitable protecting group if you need to perform a reaction at another site.
Issue 3: Difficult Purification of the Product

Q: I am having trouble purifying my product from the reaction mixture containing unreacted this compound. What purification methods are recommended?

A: The high boiling point (205 °C) and water solubility of this compound can make its removal challenging.

Purification Troubleshooting Workflow

Purification Start Purification Challenge Aqueous_Wash Acidic Aqueous Wash (e.g., dilute HCl) Start->Aqueous_Wash Is product stable to acid? Distillation High-Vacuum Distillation Start->Distillation Is product thermally stable and has a different b.p.? Chromatography Column Chromatography Start->Chromatography Are other methods unsuitable? End Pure Product Aqueous_Wash->End Yes Distillation->End Yes Chromatography->End Yes

Caption: Decision tree for selecting a suitable purification method.

Recommended Purification Techniques:

MethodProtocol and Considerations
Acidic Aqueous Wash If your product is not acid-sensitive, you can wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[9] This will protonate the basic amine, forming a salt that will be extracted into the aqueous layer. Be sure to neutralize the aqueous layer and extract your product back into an organic solvent if it is also an amine.
High-Vacuum Distillation If your product has a significantly different boiling point from this compound and is thermally stable, high-vacuum distillation can be an effective purification method.[10]
Column Chromatography Silica gel chromatography can be used to separate the product from the starting amine. A solvent system with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to prevent tailing of amine compounds on the silica gel.
Solid-Phase Extraction (SPE) For smaller scale reactions, SPE cartridges with an appropriate stationary phase can be used for rapid purification.[11]

Experimental Protocols

Key Experiment: Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine, to form a β-amino carbonyl compound known as a Mannich base.[11][12]

Reaction Scheme: An example of a Mannich reaction using this compound with acetophenone and formaldehyde.

Materials:

  • This compound

  • Acetophenone

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (for work-up)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (for drying)

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1 equivalent), this compound (1 equivalent), and ethanol.

  • Slowly add formaldehyde solution (1.1 equivalents) to the stirred mixture.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Optimization Parameters for the Mannich Reaction:

ParameterRecommended Range/ConditionsRationale
Temperature Room temperature to refluxHigher temperatures can increase the reaction rate, but may also lead to side products. Optimization is key.
Solvent Protic solvents like ethanol, methanol, or waterThese solvents help to stabilize the intermediate iminium ion.[7]
Catalyst Acid (e.g., HCl) or base catalysis can be used.Acid catalysis is more common for this reaction.[7]
Reactant Ratio 1:1:1.1 (Active hydrogen compound : Amine : Formaldehyde)A slight excess of formaldehyde is often used to ensure complete consumption of the amine.

Troubleshooting the Mannich Reaction:

  • Formation of Bis-Mannich product: If the active hydrogen compound has more than one acidic proton, a double addition can occur.[13] Using a 1:1 stoichiometry is crucial.

  • Low yield: Ensure the iminium ion is forming effectively. The pH of the reaction mixture can be critical. If using a primary amine, the resulting secondary amine product can sometimes react further.[7]

  • Purification issues: The basic nature of the Mannich product may require an acidic workup or the use of a modified silica gel chromatography protocol as described above.

References

Technical Support Center: 3-(Dibutylamino)propylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Dibutylamino)propylamine.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound, also known as N,N-Dibutyl-1,3-propanediamine, has two distinct reactive sites: a primary amine (-NH2) and a tertiary amine (-N(CH2CH2CH2CH3)2). The primary amine is more nucleophilic and less sterically hindered, making it the primary site of reaction in most cases. The tertiary amine is more sterically hindered and generally less reactive, but it can participate in certain reactions, such as acting as a base.

Q2: What are the common applications of this compound in synthesis?

A2: this compound is a versatile intermediate in organic synthesis.[1][2] It is frequently used in the production of pharmaceutical intermediates.[1][3] Its distinct chemical properties also make it useful in material science and for applications like CO2 capture.[1]

Q3: How should I purify this compound before use?

A3: Commercial this compound is available in various purities. For sensitive reactions, it is advisable to purify it by distillation under reduced pressure to remove any non-volatile impurities. Ensure a dry distillation apparatus as the compound is hygroscopic.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield in Amide Coupling Reactions

When coupling a carboxylic acid to this compound, you may encounter incomplete conversion of your starting materials.

Possible Causes and Solutions:

CauseRecommended Action
Steric Hindrance The dibutyl groups on the tertiary amine can sterically hinder the approach of the activated carboxylic acid to the primary amine. Use a less sterically demanding coupling reagent. Consider using a smaller activating group on the carboxylic acid.
Inadequate Activation of Carboxylic Acid Ensure your coupling reagent is fresh and used in the correct stoichiometry. For challenging couplings, consider more potent activators like HATU or HCTU.
Side Reaction of Tertiary Amine The tertiary amine can act as a base and interfere with the coupling reaction, for example, by neutralizing the activated species. Use a non-nucleophilic external base like N,N-Diisopropylethylamine (DIPEA) to control the pH.
Poor Solubility Ensure all reactants are fully dissolved in a suitable aprotic solvent like DMF, NMP, or DCM.
Issue 2: Formation of Multiple Products in Alkylation Reactions

When alkylating the primary amine of this compound, over-alkylation is a common problem.

Potential Side Products and Mitigation Strategies:

Side ProductFormation MechanismPrevention Strategy
Secondary Amine (Desired Product) Mono-alkylation of the primary amine.Use a 1:1 stoichiometry of the alkylating agent to this compound at low temperatures.
Tertiary Amine (Over-alkylation Product) Di-alkylation of the primary amine.Use a slight excess of this compound. Add the alkylating agent slowly to the reaction mixture.
Quaternary Ammonium Salt Alkylation of the tertiary amine.This is less common due to steric hindrance but can occur with highly reactive alkylating agents (e.g., methyl iodide). Use less reactive alkylating agents or protective group strategies if the tertiary amine must remain unreacted.

A common issue in the alkylation of amines is that the product amine can be more nucleophilic than the starting amine, leading to a "runaway" reaction where multiple alkylations occur.[4]

Issue 3: Unexpected Side Products

The presence of unexpected impurities in your final product can arise from various sources.

Common Impurities and Their Origins:

ImpurityPotential SourceIdentification and Removal
N-Acylurea In carbodiimide-mediated couplings (e.g., with DCC or EDC), the activated carboxylic acid can rearrange to a stable N-acylurea, which is unreactive.[5]This side product is often difficult to remove by standard chromatography. Using an additive like HOBt or Oxyma Pure can suppress its formation.
Guanidinylation Product When using aminium-based coupling reagents (e.g., HBTU, TBTU) in excess, the reagent can react with the primary amine to form a guanidinium group, capping the amine.Use a 1:1 stoichiometry of the coupling reagent to the carboxylic acid. Phosphonium-based reagents like PyBOP do not cause this side reaction.
Products of Self-Condensation Under certain conditions, especially at high temperatures, molecules of this compound could potentially react with each other, though this is less common.Purification by column chromatography or distillation should effectively remove these higher molecular weight impurities.

Experimental Protocols

General Protocol for Amide Coupling using HATU:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Mono-Alkylation:

  • Dissolve this compound (1.2 eq) in a suitable solvent like THF or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add the alkylating agent (1.0 eq) dropwise to the cooled solution over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Amide_Coupling_Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester OAt-Activated Ester Carboxylic_Acid->Activated_Ester Activation HATU HATU + DIPEA HATU->Activated_Ester Amide_Product Desired Amide Product Activated_Ester->Amide_Product Nucleophilic Attack (Primary Amine) DIPEA_H DIPEA-H+ Tetramethylurea Tetramethylurea DBAPA This compound DBAPA->Amide_Product

Caption: Amide coupling reaction workflow.

Alkylation_Side_Reactions Start This compound (Primary & Tertiary Amine) Desired Mono-alkylation Product (Secondary Amine) Start->Desired 1 eq. R-X Side2 Quaternary Ammonium Salt (from Tertiary Amine) Start->Side2 Reactive R-X RX Alkylating Agent (R-X) RX->Desired Side1 Di-alkylation Product (Tertiary Amine) Desired->Side1 Excess R-X

Caption: Potential pathways in alkylation reactions.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Reagents Verify Reagent Purity and Stoichiometry Problem->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Problem->Check_Conditions Analyze_Side_Products Identify Side Products (LC-MS, NMR) Problem->Analyze_Side_Products Coupling_Issue Amide Coupling Problem? Analyze_Side_Products->Coupling_Issue Alkylation_Issue Alkylation Problem? Analyze_Side_Products->Alkylation_Issue Optimize_Coupling Change Coupling Reagent or Base Coupling_Issue->Optimize_Coupling Optimize_Alkylation Adjust Stoichiometry and Temperature Alkylation_Issue->Optimize_Alkylation

Caption: A logical approach to troubleshooting.

References

Technical Support Center: Purification of 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-reaction purification of 3-(Dibutylamino)propylamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Product Discoloration (Yellowing or Browning) After Purification

Question: My purified this compound is initially colorless but turns yellow or brown over time. What is causing this and how can I prevent it?

Answer: Aliphatic amines like this compound are susceptible to air oxidation, which leads to the formation of colored impurities. This process can be accelerated by exposure to light and trace metal contaminants.

Troubleshooting Steps:

  • Inert Atmosphere: Store the purified amine under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber glass vials or store the product in a dark place to prevent photo-oxidation.

  • Temperature Control: Store the purified product at a low temperature (refrigerated or frozen) to slow down the rate of degradation.

  • High Purity: Ensure the final product is of high purity, as trace metal impurities can catalyze oxidation reactions.

Issue 2: Poor Separation During Fractional Vacuum Distillation

Question: I am attempting to purify this compound by fractional vacuum distillation, but I am getting poor separation from impurities.

Answer: Inefficient separation during fractional distillation can be due to several factors, including inadequate column efficiency, improper pressure control, or the presence of azeotropes. With a boiling point of approximately 205 °C at atmospheric pressure, vacuum distillation is necessary to prevent thermal decomposition.

Troubleshooting Steps:

  • Vacuum Level: Ensure a stable and sufficiently low vacuum is maintained throughout the distillation. For high-boiling amines, a pressure of 0.1 mmHg is a good starting point to lower the boiling point significantly.[1]

  • Fractionating Column: Use a fractionating column with sufficient theoretical plates for the separation. A Vigreux column is a common choice. For challenging separations, a packed column (e.g., with Raschig rings or metal sponges) can provide higher efficiency.

  • Heating: Use a heating mantle with a stirrer or an oil bath for uniform heating. The bath temperature should be set 20-30 °C higher than the boiling point of the liquid at the working pressure.[1]

  • Insulation: Insulate the distillation head to maintain a proper temperature gradient and prevent premature condensation.

  • Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation.

Issue 3: Peak Tailing and Poor Resolution in Silica Gel Chromatography

Question: When purifying this compound on a silica gel column, I observe significant peak tailing and the desired product co-elutes with impurities.

Answer: The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and potential irreversible adsorption.[2]

Troubleshooting Steps:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (1-3%), to the eluent.[3] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Pre-treated Silica Gel: Use silica gel that has been pre-treated with a base like triethylamine.[4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.[3][5]

  • Solvent System: Optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or isopropanol) is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude reaction mixture of this compound?

A1: The impurities will depend on the synthetic route. If prepared via reductive amination of a suitable aldehyde with dibutylamine, potential impurities could include:

  • Unreacted Starting Materials: Dibutylamine and the aldehyde precursor.

  • Over-alkylation Products: Formation of tertiary amines from the reaction of the product with the aldehyde.

  • Side-products from the Reducing Agent: Byproducts from reagents like sodium borohydride or sodium triacetoxyborohydride.

  • Solvent Residues: Residual solvents from the reaction and workup.

Q2: Can this compound be purified by an extractive workup?

A2: Yes, an acidic wash is an effective way to separate the basic amine from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.[6] Alternatively, washing the organic layer with an aqueous solution of copper (II) sulfate can remove the amine as a copper complex.[6][7]

Q3: What is the expected purity and yield for different purification methods?

A3: The achievable purity and yield are highly dependent on the initial purity of the crude product and the optimization of the chosen method. The following table provides a general comparison:

Purification MethodTypical PurityTypical YieldNotes
Fractional Vacuum Distillation>98%70-90%Effective for removing non-volatile impurities and those with significantly different boiling points.
Extractive Workup (Acid/Base)90-98%80-95%Good for removing non-basic organic impurities. May require further purification.
Silica Gel Column Chromatography>99%60-85%Can achieve high purity but may result in lower yields due to product loss on the column.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to analyze for non-volatile or thermally sensitive impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect impurities with different chemical shifts.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips. The flask should not be more than two-thirds full.

  • Distillation:

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 0.1-1.0 mmHg).

    • Gradually heat the distillation flask using a heating mantle or oil bath.

    • Collect any low-boiling fractions in a separate receiving flask.

    • Monitor the head temperature. When the temperature stabilizes at the boiling point of this compound at the working pressure, collect the main fraction in a clean, pre-weighed receiving flask.

    • Stop the distillation before the flask goes to dryness to avoid the formation of potentially explosive peroxides.

  • Post-Distillation: Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Column Chromatography on Triethylamine-Treated Silica Gel

  • Preparation of Treated Silica Gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Add triethylamine (2-3% of the silica gel volume) and stir for 15-20 minutes. Pack the column with this slurry.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution:

    • Start with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture with 1% triethylamine).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate or isopropanol).

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow crude Crude this compound workup Aqueous Extractive Workup (Optional: Acid/Base Wash) crude->workup distillation Fractional Vacuum Distillation crude->distillation Primary purification workup->distillation For removal of non-basic impurities chromatography Column Chromatography (e.g., on treated silica) workup->chromatography If distillation is not suitable distillation->chromatography For higher purity pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, HPLC, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

TroubleshootingDistillation start Poor Separation in Fractional Distillation pressure Unstable or High Vacuum start->pressure column Inefficient Fractionating Column start->column heating Uneven or Incorrect Heating start->heating rate Distillation Rate Too Fast start->rate solution_pressure Check for leaks Use a reliable pump pressure->solution_pressure solution_column Use a longer column or one with higher theoretical plates column->solution_column solution_heating Use oil bath/heating mantle with stirring heating->solution_heating solution_rate Reduce heating to slow down the rate rate->solution_rate

Caption: Troubleshooting logic for poor distillation separation.

References

Technical Support Center: Enhancing Synthesis Yields with N,N-Dibutyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential use of N,N-Dibutyl-1,3-propanediamine as a ligand or additive to improve yields in chemical syntheses. While specific quantitative data for N,N-Dibutyl-1,3-propanediamine in yield enhancement is not extensively documented in publicly available literature, this guide offers troubleshooting advice and frequently asked questions based on the general principles of using diamine ligands in common catalytic reactions.

Troubleshooting Guides

This section addresses common issues encountered during chemical syntheses where a diamine ligand like N,N-Dibutyl-1,3-propanediamine might be employed to improve reaction outcomes.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the use of a fresh, high-purity catalyst. If using a precatalyst, ensure proper activation conditions are met.The palladium or other transition metal catalyst is central to many cross-coupling reactions. Catalyst decomposition or inactivity is a primary reason for reaction failure.
Ligand Incompatibility or Degradation Screen a variety of ligands, including N,N-Dibutyl-1,3-propanediamine. Ensure the ligand is pure and handled under an inert atmosphere if sensitive to air or moisture.The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. The electronic and steric properties of N,N-Dibutyl-1,3-propanediamine may be suitable for specific substrate combinations.
Incorrect Reaction Conditions Optimize reaction temperature, time, and solvent. A systematic screening of these parameters is recommended.Cross-coupling reactions are often sensitive to temperature and solvent polarity. The optimal conditions can vary significantly with different substrates and ligands.
Poor Reagent Quality Use high-purity, anhydrous solvents and reagents. Degas solvents to remove oxygen, which can deactivate the catalyst.Impurities in reagents or solvents can poison the catalyst or lead to undesirable side reactions, thus lowering the yield.
Sub-optimal Base Screen different bases (e.g., carbonates, phosphates, alkoxides). The choice of base can significantly impact the reaction rate and yield.The base is a key component in the catalytic cycle of many cross-coupling reactions, and its strength and solubility can be critical.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Step Rationale
Homocoupling of Starting Materials Ensure rigorous exclusion of oxygen from the reaction mixture. Lowering the reaction temperature might also be beneficial.Homocoupling is a common side reaction in many cross-coupling reactions and is often promoted by the presence of oxygen.
Side Reactions of the Ligand If ligand-related byproducts are suspected, consider modifying the ligand structure or screening alternative ligands like N,N-Dibutyl-1,3-propanediamine.The ligand itself can sometimes participate in side reactions. The dibutyl groups on the diamine may offer different stability compared to other ligands.
Decomposition of Starting Materials or Product Monitor the reaction progress by TLC or GC/LC-MS to identify the optimal reaction time and avoid prolonged heating.Sensitive functional groups on the substrates or product can degrade under the reaction conditions, leading to a mixture of byproducts.

Frequently Asked Questions (FAQs)

Q1: How might N,N-Dibutyl-1,3-propanediamine improve my reaction yield?

A1: While specific data is limited, diamines like N,N-Dibutyl-1,3-propanediamine can act as bidentate ligands for transition metal catalysts (e.g., palladium, copper). By coordinating to the metal center, they can:

  • Stabilize the active catalytic species , preventing decomposition and increasing catalyst turnover.

  • Modify the electronic properties of the metal center , which can enhance the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Influence the steric environment around the catalyst , which can improve selectivity and reduce the formation of byproducts.

Q2: In which types of reactions could I screen N,N-Dibutyl-1,3-propanediamine as a ligand?

A2: N,N-Dibutyl-1,3-propanediamine could be a candidate for screening in various transition metal-catalyzed cross-coupling reactions, including but not limited to:

  • Suzuki-Miyaura coupling (formation of C-C bonds)

  • Heck reaction (formation of C-C bonds)

  • Buchwald-Hartwig amination (formation of C-N bonds)

  • Ullmann condensation (formation of C-O, C-N, and C-S bonds)

Q3: What are the typical reaction conditions for using a diamine ligand like N,N-Dibutyl-1,3-propanediamine?

A3: The optimal conditions will be reaction-specific. However, a general starting point for a palladium-catalyzed cross-coupling reaction could be:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)

  • Ligand: N,N-Dibutyl-1,3-propanediamine (1-10 mol%)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)

  • Solvent: Toluene, dioxane, or DMF (anhydrous and degassed)

  • Temperature: 80-120 °C It is crucial to perform a systematic optimization of these parameters for your specific substrates.

Q4: How do I remove N,N-Dibutyl-1,3-propanediamine from my reaction mixture after the reaction is complete?

A4: Being a basic amine, N,N-Dibutyl-1,3-propanediamine can typically be removed by an acidic aqueous wash.

  • Procedure: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). The protonated diamine will partition into the aqueous layer.

  • Caution: Ensure your product is stable to acidic conditions. If not, alternative purification methods like column chromatography on silica gel may be necessary.

Experimental Protocols

Below are generalized experimental protocols for common cross-coupling reactions where a diamine ligand such as N,N-Dibutyl-1,3-propanediamine could be screened.

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and N,N-Dibutyl-1,3-propanediamine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., toluene/water mixture, 10:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with aqueous workup and purification.

General Protocol for a Heck Reaction

  • In a sealed tube, combine the aryl halide (1.0 mmol), olefin (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), N,N-Dibutyl-1,3-propanediamine (0.02 mmol), and a base (e.g., triethylamine, 2.0 mmol).

  • Add an anhydrous, degassed solvent (e.g., DMF or acetonitrile, 3 mL).

  • Seal the tube and heat the mixture to the desired temperature (e.g., 110 °C) for the specified duration.

  • After cooling, filter the reaction mixture to remove any solids, and then concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the desired product.

Data Presentation

As no direct comparative studies for N,N-Dibutyl-1,3-propanediamine were found, the following table is an illustrative example of how one might present data from a ligand screening experiment.

Table 1: Illustrative Data for Ligand Screening in a Suzuki-Miyaura Coupling Reaction

Entry Ligand Yield (%) Reaction Time (h)
1None1524
2Triphenylphosphine6518
3N,N-Dibutyl-1,3-propanediamine To be determinedTo be determined
4Other Diamine Ligand7812

This table is a template for researchers to record their findings when screening N,N-Dibutyl-1,3-propanediamine.

Visualizations

The following diagrams illustrate general workflows and concepts relevant to using N,N-Dibutyl-1,3-propanediamine in synthesis.

experimental_workflow reagents Reagents: Aryl Halide Boronic Acid Base reaction_setup Reaction Setup: Inert Atmosphere Degassed Solvent reagents->reaction_setup catalyst Catalyst System: Pd Source N,N-Dibutyl-1,3-propanediamine catalyst->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring: TLC / GC-MS heating->monitoring workup Aqueous Workup: Acid Wash monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

General workflow for a cross-coupling reaction.

troubleshooting_logic start Low Yield? check_catalyst Check Catalyst Activity & Purity start->check_catalyst Yes check_reagents Check Reagent & Solvent Quality check_catalyst->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) check_reagents->optimize_conditions screen_ligands Screen Ligands (e.g., N,N-Dibutyl-1,3-propanediamine) optimize_conditions->screen_ligands success Improved Yield screen_ligands->success

Troubleshooting logic for low reaction yield.

catalytic_cycle cluster_legend L = N,N-Dibutyl-1,3-propanediamine pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation R²-M pd2_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 R¹-R²

Generalized catalytic cycle for cross-coupling.

stability and degradation of 3-(Dibutylamino)propylamine under heat

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Dibutylamino)propylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound, particularly when subjected to heat during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: this compound is a liquid at room temperature and is stable under normal storage conditions in a cool, dry, well-ventilated area away from heat sources.[1] Its boiling point is approximately 205-235°C, and its flash point is around 96-104°C.[1][2] Thermal degradation is expected to become significant as temperatures approach its boiling point. However, the precise onset of decomposition can be influenced by the presence of oxygen, catalysts, or other reactive species in the experimental setup. For quantitative assessment, Thermogravimetric Analysis (TGA) is recommended.

Q2: What are the likely degradation products of this compound when heated?

Q3: How can I experimentally determine the thermal stability of my this compound sample?

A3: Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of a compound.[6] This technique measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provides the temperature at which weight loss, and therefore decomposition, begins. A detailed protocol for TGA is provided in the "Experimental Protocols" section below.

Q4: Are there any known incompatibilities for this compound that could affect its stability?

A4: Yes, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[3] Contact with these substances can lead to vigorous reactions and decomposition, even at temperatures below its normal degradation point. It is also corrosive and should be handled with appropriate personal protective equipment.[7]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpected sample degradation at temperatures below the boiling point. 1. Presence of impurities or contaminants that act as catalysts. 2. Exposure to incompatible materials (e.g., strong acids, oxidizing agents). 3. Reaction with atmospheric oxygen, especially at elevated temperatures. 4. Localized overheating ("hot spots") in the experimental apparatus.1. Verify the purity of your this compound sample using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR). 2. Review all reagents and materials in your experimental setup for known incompatibilities. 3. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. 4. Ensure uniform heating of your sample and monitor the temperature at multiple points if possible.
Inconsistent results in thermal stability studies. 1. Variations in sample size or preparation. 2. Differences in the heating rate or atmosphere during TGA. 3. Sample contamination between runs. 4. Instrument calibration issues.1. Use a consistent sample mass and preparation procedure for all analyses. 2. Ensure that the TGA parameters (heating rate, gas flow rate) are identical for all experiments. 3. Thoroughly clean the sample holder and instrument between runs. 4. Perform a calibration of the TGA instrument according to the manufacturer's guidelines.
Formation of unexpected side products in a reaction involving heated this compound. 1. Thermal degradation of this compound leading to reactive intermediates. 2. Side reactions with solvents or other reagents at elevated temperatures.1. Analyze the reaction mixture for known or suspected degradation products of aliphatic amines using techniques like GC-MS or LC-MS. 2. Run control experiments by heating this compound in the reaction solvent without other reagents to identify solvent-induced degradation. 3. Consider lowering the reaction temperature or using a more thermally stable catalyst if applicable.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₂₆N₂[8]
Molecular Weight186.34 g/mol [7][8]
AppearanceColorless to light yellow liquid[1][2][9]
Boiling Point205 - 235 °C[1][2]
Melting Point-50 °C[1][2]
Density~0.827 g/mL at 25 °C[2]
Flash Point96 - 104 °C[1][2]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for this compound.

Materials:

  • This compound sample

  • TGA instrument

  • High-purity nitrogen or argon gas

  • TGA sample pans (e.g., aluminum or platinum)

  • Microbalance

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the gas supply.

    • Perform any necessary calibrations as per the instrument manufacturer's instructions.

    • Set the initial temperature to a value below the expected decomposition temperature (e.g., 30 °C).

  • Sample Preparation:

    • Place an empty TGA sample pan on the microbalance and tare it.

    • Carefully add a small amount of the this compound sample to the pan (typically 5-10 mg).

    • Record the exact mass of the sample.

  • TGA Analysis:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

    • Program the instrument with the desired temperature profile. A typical dynamic scan involves heating the sample from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Start the analysis and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the sample weight percentage (y-axis) versus temperature (x-axis).

    • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline with the tangent of the decomposition curve.

Visualizations

Experimental_Workflow_TGA cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start instrument_prep Instrument Preparation & Calibration start->instrument_prep sample_prep Sample Preparation (5-10 mg) instrument_prep->sample_prep tga_run Run TGA under Inert Atmosphere (e.g., 10 °C/min ramp) sample_prep->tga_run data_analysis Analyze Mass vs. Temperature Data tga_run->data_analysis onset_temp Determine Onset of Decomposition data_analysis->onset_temp end End onset_temp->end Troubleshooting_Logic cluster_actions Corrective Actions issue Unexpected Degradation Observed check_purity Verify Sample Purity (GC, NMR) issue->check_purity check_incompat Review for Incompatible Substances issue->check_incompat check_atmosphere Assess Experimental Atmosphere issue->check_atmosphere purify_sample Purify Sample check_purity->purify_sample Impure remove_incompat Remove Incompatible Materials check_incompat->remove_incompat Present use_inert Use Inert Atmosphere (N2, Ar) check_atmosphere->use_inert Oxygen Present

References

Technical Support Center: 3-(Dibutylamino)propylamine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Dibutylamino)propylamine catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 102-83-0) is a diamine containing both a primary and a tertiary amine group. This dual functionality makes it a versatile catalyst and curing agent, primarily in the production of polyurethanes and epoxy resins.[1][2] In polyurethane systems, it can catalyze both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. In epoxy systems, the primary amine acts as a chain extender by reacting with epoxy groups, while the tertiary amine can accelerate the curing process.

Q2: What are the main safety precautions when handling this compound?

A2: this compound is a corrosive and toxic substance. It can cause severe skin burns and eye damage.[1] It is harmful if swallowed and toxic in contact with skin.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.

Q3: How does the dual-amine structure of this compound affect its reactivity?

A3: The presence of both a primary and a tertiary amine in the same molecule allows for a cooperative catalytic effect. The primary amine can participate directly in the polymerization, for example, by reacting with an epoxy ring to initiate cross-linking. The tertiary amine, on the other hand, acts as a base catalyst, accelerating the reaction of other active hydrogens (like those on polyols or other amines) with isocyanates or epoxides. This can provide a balanced and rapid cure profile.

Troubleshooting Guides

This section addresses common problems encountered during reactions catalyzed by this compound.

Epoxy Resin Systems

Problem 1: Cure time is too slow or the resin is not fully cured.

  • Possible Causes:

    • Incorrect Stoichiometry: An improper ratio of the amine catalyst to the epoxy resin can lead to an incomplete reaction.

    • Low Temperature: The reaction rate is highly dependent on temperature. Curing at temperatures below the recommended range will significantly slow down the process.

    • Moisture Contamination: Water can react with the amine catalyst, reducing its effectiveness.

    • Inadequate Mixing: Poor dispersion of the catalyst in the resin will result in localized areas of uncured or partially cured material.

  • Solutions:

    • Verify Stoichiometry: Ensure the amine hydrogen equivalent weight (AHEW) is correctly calculated and used to determine the proper mix ratio with the epoxy equivalent weight (EEW) of the resin.

    • Increase Temperature: If the system allows, increasing the curing temperature will accelerate the reaction. Post-curing at an elevated temperature can also help to complete the reaction and improve final properties.

    • Ensure Dry Conditions: Use dried resins and work in a low-humidity environment. Keep the catalyst container tightly sealed to prevent moisture absorption.

    • Improve Mixing: Mix the components thoroughly until a homogenous mixture is achieved. For high-viscosity resins, consider gently warming the resin to reduce viscosity before adding the catalyst.

Problem 2: The curing reaction is too fast, leading to a short pot life and excessive heat (exotherm).

  • Possible Causes:

    • High Catalyst Concentration: Using too much catalyst will dramatically increase the reaction rate.

    • High Ambient Temperature: Higher starting temperatures will accelerate the exothermic reaction.

    • Large Batch Size: The heat generated by the reaction cannot dissipate quickly in a large mass, leading to a rapid increase in temperature and an uncontrolled, accelerated cure.

  • Solutions:

    • Reduce Catalyst Concentration: Carefully measure and reduce the amount of catalyst used.

    • Cool the Reactants: Pre-cool the resin and catalyst before mixing.

    • Work with Smaller Batches: Mix smaller quantities of the epoxy system at a time to allow for better heat dissipation.

    • Use a Heat Sink: Pouring the mixed resin into a shallow tray or using a metal mold can help to dissipate heat more effectively.

Problem 3: The surface of the cured epoxy is hazy or greasy (Amine Blush).

  • Possible Causes:

    • Reaction with Atmospheric Carbon Dioxide and Moisture: In humid conditions, the amine catalyst at the surface can react with CO2 and water to form ammonium carbamates, resulting in a blush.

  • Solutions:

    • Control Humidity: Work in a controlled, low-humidity environment.

    • Apply Heat: A gentle heat source (e.g., a heat gun) applied to the surface during the initial cure can help to drive off moisture and prevent blush formation.

    • Post-Curing: A post-cure cycle at an elevated temperature can sometimes reduce or eliminate existing blush.

    • Surface Cleaning: If blush has already formed, it can often be removed by washing the surface with a mild acid solution (like a dilute citric acid solution) followed by a water rinse.

Polyurethane Systems

Problem 1: The finished polyurethane foam is discolored (e.g., yellowing).

  • Possible Causes:

    • Catalyst Migration: Unreacted tertiary amine catalysts can migrate to the surface of the foam and cause discoloration over time, especially when exposed to light or heat.

    • Oxidation: The amine catalyst or other components in the formulation may be susceptible to oxidation.

  • Solutions:

    • Use a Reactive Catalyst: this compound has a primary amine group that can react with isocyanates, incorporating the catalyst into the polymer backbone. This reduces its mobility and the likelihood of discoloration. Ensure your formulation allows for this reaction to occur.

    • Optimize Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve the desired reaction profile.

    • Incorporate Antioxidants: Adding antioxidants to the formulation can help to prevent oxidative discoloration.

Problem 2: The foam collapses or has a poor cell structure.

  • Possible Causes:

    • Imbalance between Gelling and Blowing Reactions: An improper balance between the urethane formation (gelling) and the water-isocyanate reaction (blowing) can lead to foam instability. If the gelling is too slow, the cell walls will not have enough strength to contain the blowing gas, and the foam will collapse. If the blowing is too slow, a dense, poorly expanded foam will result.

  • Solutions:

    • Adjust Catalyst Blend: While this compound influences both reactions, you may need to use it in conjunction with other catalysts that have a stronger preference for either the gelling or blowing reaction to achieve the desired balance.

    • Control Water Content: The amount of water in the formulation is critical for the blowing reaction. Ensure it is accurately measured.

    • Optimize Surfactant: A suitable silicone surfactant is essential for stabilizing the rising foam and controlling cell structure. Ensure the correct type and concentration are used.

Data Presentation

The following tables provide representative data for amine-catalyzed reactions. Note that these are illustrative values, and the optimal conditions for your specific system should be determined experimentally.

Table 1: Representative Cure Times for a Bisphenol A-based Epoxy Resin

Catalyst Concentration (phr*)Temperature (°C)Gel Time (minutes)Time to Hard Cure (hours)
5254524
550156
10252012
105052

*phr = parts per hundred parts of resin

Table 2: Representative Properties of a Polyurethane Foam Formulation

This compound (php*)Water (php)Cream Time (seconds)Gel Time (seconds)Tack-Free Time (seconds)Foam Density ( kg/m ³)
0.54.015609032
1.04.010457030
1.54.07355528

*php = parts per hundred parts of polyol

Experimental Protocols

Protocol 1: Curing of a Standard Epoxy Resin

This protocol describes a general procedure for curing a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.

  • Preparation: Ensure all glassware is clean and dry. Pre-condition the epoxy resin and this compound to the desired reaction temperature (e.g., 25°C).

  • Weighing: In a suitable container (e.g., a disposable plastic cup), weigh out 100 g of the epoxy resin.

  • Catalyst Addition: Based on your desired concentration (e.g., 5 phr), weigh out 5 g of this compound.

  • Mixing: Add the catalyst to the resin and immediately begin mixing thoroughly with a spatula or mechanical stirrer for 2-3 minutes, ensuring the catalyst is fully dispersed. Scrape the sides and bottom of the container to ensure a homogenous mixture.

  • Casting and Curing: Pour the mixture into a mold or onto the desired substrate. Allow it to cure under the desired conditions (e.g., at 25°C for 24 hours). For improved properties, a post-cure at a higher temperature (e.g., 80°C for 2 hours) can be performed after the initial hard cure.

  • Analysis: Evaluate the cured material for hardness, appearance, and other desired properties.

Protocol 2: Synthesis of a Flexible Polyurethane Foam

This protocol provides a general procedure for creating a flexible polyurethane foam.

  • Preparation: Ensure all equipment is clean and dry. Work in a well-ventilated area.

  • Pre-blending: In a suitable container, create a pre-blend (Component A) by combining:

    • 100 parts of a polyether polyol (e.g., molecular weight 3000 g/mol )

    • 4 parts of water

    • 1.5 parts of a silicone surfactant

    • 1.0 part of this compound Mix these components thoroughly until homogenous.

  • Isocyanate Addition: In a separate container, weigh out the required amount of toluene diisocyanate (TDI) (Component B). The amount is determined by the desired isocyanate index (typically 105-115).

  • Final Mixing and Pouring: Add Component B to Component A and mix vigorously with a high-shear mixer for 5-10 seconds.

  • Foam Rise: Immediately pour the mixture into an open mold and allow it to rise. Observe and record the cream time, gel time, and tack-free time.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours before handling or performing physical tests.

Visualizations

Logical Relationships and Workflows

TroubleshootingWorkflow cluster_problem Problem Identification cluster_epoxy Epoxy Systems cluster_pu Polyurethane Systems cluster_solutions Potential Solutions Problem Unsatisfactory Reaction Outcome (e.g., Slow Cure, Discoloration) Epoxy Epoxy Reaction? Problem->Epoxy PU Polyurethane Reaction? Problem->PU SlowCure Slow Cure / Incomplete Epoxy->SlowCure Yes FastCure Fast Cure / High Exotherm Epoxy->FastCure Yes Blush Surface Blush Epoxy->Blush Yes Sol_Stoich Check Stoichiometry SlowCure->Sol_Stoich Sol_Temp Adjust Temperature SlowCure->Sol_Temp Sol_Moisture Control Moisture SlowCure->Sol_Moisture FastCure->Sol_Temp Sol_Conc Adjust Catalyst Conc. FastCure->Sol_Conc Sol_Batch Reduce Batch Size FastCure->Sol_Batch Blush->Sol_Temp Apply Surface Heat Blush->Sol_Moisture Discolor Discoloration PU->Discolor Yes Collapse Foam Collapse PU->Collapse Yes Discolor->Sol_Conc Optimize Collapse->Sol_Moisture Control Water Sol_Balance Balance Gelling/Blowing Collapse->Sol_Balance

Caption: Troubleshooting workflow for common issues.

CatalyticMechanism cluster_catalyst This compound cluster_primary Primary Amine Action cluster_tertiary Tertiary Amine Action Catalyst [Bu]₂N-(CH₂)₃-NH₂ Primary_Amine Primary Amine (-NH₂) Catalyst->Primary_Amine Tertiary_Amine Tertiary Amine (-NBu₂) Catalyst->Tertiary_Amine Chain_Extension Nucleophilic Attack (Chain Extension) Primary_Amine->Chain_Extension Epoxy_Ring Epoxy Ring Epoxy_Ring->Chain_Extension Acceleration Base Catalysis (Reaction Acceleration) Tertiary_Amine->Acceleration Active_H Active Hydrogen (e.g., from Polyol -OH) Active_H->Acceleration

Caption: Dual catalytic mechanism of the diamine.

ExperimentalWorkflow Start Start Prep Prepare Reactants (Dry & Thermally Condition) Start->Prep Weigh Weigh Components (Resin/Polyol & Catalyst) Prep->Weigh Mix Thoroughly Mix (2-3 minutes) Weigh->Mix Pour Pour/Cast into Mold Mix->Pour Cure Cure at Defined Temperature & Time Pour->Cure PostCure Optional: Post-Cure (at elevated temperature) Cure->PostCure Analyze Analyze Final Properties Cure->Analyze PostCure->Analyze End End Analyze->End

Caption: General experimental workflow for catalyzed reactions.

References

Technical Support Center: Purification and Removal of 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who need to remove excess 3-(Dibutylamino)propylamine from their reaction mixtures or products.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for needing to remove excess this compound?

Excess this compound often needs to be removed post-reaction for several reasons:

  • Interference with downstream reactions: The primary and tertiary amine functionalities can react in subsequent synthetic steps.

  • Product purification: To achieve high purity of the desired product, all unreacted starting materials must be removed.

  • Toxicity concerns: this compound is classified as toxic and corrosive, making its removal essential for the safety of final products, especially in drug development.[1]

  • Analytical challenges: The presence of this amine can interfere with analytical techniques used for product characterization, such as NMR and mass spectrometry.

Q2: What are the key physical properties of this compound relevant to its removal?

Understanding the physical properties of this compound is crucial for selecting an appropriate removal method.

PropertyValueSource
Molecular Weight 186.34 g/mol [2][3]
Boiling Point 205 °C (at atmospheric pressure)[2]
Density 0.827 g/mL at 25 °C[2]
Solubility Soluble in water (10 g/L at 20 °C) and common organic solvents.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the removal of this compound using various techniques.

Method 1: Acidic Aqueous Extraction

This is often the first and most straightforward method to try, especially if the desired product is not acid-sensitive. The basic amine is protonated by an acid, forming a water-soluble salt that partitions into the aqueous phase.

Q: My product is also extracting into the aqueous layer during the acid wash. What should I do?

A: This indicates your product may also have basic functionalities or some water solubility.

  • Use a milder acid: Instead of strong acids like HCl, consider using a weaker acid such as 1 M citric acid or a saturated ammonium chloride solution. This can selectively protonate the more basic this compound.

  • pH adjustment: Carefully adjust the pH of the aqueous solution. A pH just below the pKa of this compound but above the pKa of your product's basic group may allow for selective extraction.

  • Back-extraction: After the initial acidic wash, you can neutralize the aqueous layer with a base (e.g., NaOH) and back-extract your product into an organic solvent if it is less basic than the impurity.

Q: After the acid wash, I still see traces of the amine in my organic layer by TLC/NMR. How can I improve the extraction efficiency?

A: Incomplete removal can be due to several factors.

  • Increase the number of extractions: Perform multiple extractions (3-5 times) with fresh acidic solution.

  • Increase the volume of the aqueous phase: Using a larger volume of the acidic solution can improve partitioning.

  • Use a different acid: Sometimes, the choice of counter-ion can affect the solubility of the ammonium salt. Experiment with different acids (e.g., HCl, H₂SO₄, citric acid).

  • Brine wash: After the acidic extractions, wash the organic layer with brine (saturated NaCl solution) to remove any dissolved water and further encourage the partitioning of the amine salt into the aqueous phase.

Method 2: Vacuum Distillation

Given its relatively high boiling point (205 °C), vacuum distillation can be an effective method for removing this compound, especially if the desired product has a significantly different boiling point or is non-volatile.

Q: I am concerned my product will decompose at the high temperatures required for distillation.

A: This is a valid concern for thermally sensitive compounds.

  • Use a high vacuum: The lower the pressure, the lower the boiling point. A good vacuum pump is essential. Use a temperature-pressure nomograph to estimate the boiling point at reduced pressure.

  • Short-path distillation: For very sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.

Q: The distillation is very slow, or my product is co-distilling with the amine.

A: This suggests that the boiling points are too close under the applied vacuum.

  • Fractional distillation: If there is a reasonable difference in boiling points, using a fractionating column can improve separation.

  • Azeotropic distillation: While less common for this specific application, in some cases, adding a solvent that forms an azeotrope with one of the components can facilitate separation.

Method 3: Flash Chromatography

Chromatography offers a high degree of separation and is suitable for removing trace amounts of the amine.

Q: The amine is streaking on my silica gel column, leading to poor separation.

A: Amines are basic and can interact strongly with the acidic silica gel surface, causing tailing and streaking.

  • Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, into the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase:

    • Alumina (basic or neutral): This is a good alternative to silica for the purification of basic compounds.

    • Reverse-phase silica (C18): In this case, a mobile phase with an adjusted pH (using a buffer) can be used to control the retention of the amine.

    • Amine-functionalized silica: These columns are specifically designed for the purification of basic compounds.

Q: I am losing my polar product on the column.

A: Highly polar compounds can be challenging to elute.

  • Use a more polar solvent system: For normal phase chromatography, a gradient elution with an increasing concentration of a polar solvent like methanol in dichloromethane can be effective.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds.

Method 4: Scavenger Resins

Scavenger resins are polymer-supported reagents that react with and bind to specific functional groups, allowing for their easy removal by filtration.

Q: Which type of scavenger resin should I use for this compound?

A: Since this compound contains both a primary and a tertiary amine, several types of scavenger resins can be effective.

  • Isocyanate resins: These are highly effective at scavenging both primary and secondary amines.

  • Sulfonyl chloride resins: These can also react with and remove primary and secondary amines.

  • Aldehyde resins: These are particularly effective for scavenging primary amines.

  • Strongly acidic cation exchange resins (e.g., sulfonic acid resins): These will bind to both the primary and tertiary amine groups through an acid-base interaction.

Q: The scavenging reaction is slow or incomplete.

A: Ensure optimal reaction conditions.

  • Stoichiometry: Use a sufficient excess of the scavenger resin (typically 2-5 equivalents relative to the excess amine).

  • Solvent: The reaction should be carried out in a solvent that swells the resin and in which the amine is soluble.

  • Agitation: Gentle agitation or stirring is necessary to ensure good contact between the resin and the solution.

  • Time: Allow sufficient time for the reaction to go to completion. This can be monitored by TLC or LC-MS.

Experimental Protocols

Protocol 1: Acidic Aqueous Extraction
  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl (aq).

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the extraction with fresh 1 M HCl (aq) two more times.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Analyze the product for residual amine by TLC, NMR, or LC-MS.

Protocol 2: Vacuum Distillation
  • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased.

  • Add the crude product and a magnetic stir bar to the distillation flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly evacuate the system.

  • Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Collect the fraction corresponding to the boiling point of this compound at the recorded pressure.

  • Once the amine has been removed, the purified product will remain in the distillation flask (if non-volatile) or can be collected as a higher-boiling fraction.

  • Cool the system to room temperature before venting to atmospheric pressure.

Protocol 3: Purification by Flash Chromatography on Silica Gel
  • Choose an appropriate eluent system by TLC, adding ~0.5% triethylamine to the mobile phase.

  • Pack a flash chromatography column with silica gel in the chosen eluent.

  • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and load it onto the column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions and remove the solvent in vacuo.

Protocol 4: Removal using a Scavenger Resin
  • Dissolve the crude product in a suitable solvent (e.g., dichloromethane, THF).

  • Add 2-5 equivalents of an appropriate scavenger resin (e.g., isocyanate resin) to the solution.

  • Stir the mixture at room temperature for 2-16 hours. Monitor the removal of the amine by TLC or LC-MS.

  • Filter off the resin and wash it with the reaction solvent.

  • Combine the filtrate and washings and concentrate in vacuo to obtain the purified product.

Visualizations

experimental_workflow cluster_extraction Acidic Aqueous Extraction start_ext Crude Product in Organic Solvent sep_funnel Add 1M HCl (aq) Shake and Separate start_ext->sep_funnel aq_layer Aqueous Layer (contains amine salt) sep_funnel->aq_layer Discard org_layer Organic Layer sep_funnel->org_layer wash_bicarb Wash with NaHCO3 (aq) org_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_conc Dry and Concentrate wash_brine->dry_conc pure_prod_ext Purified Product dry_conc->pure_prod_ext

Caption: Workflow for removing this compound by acidic extraction.

logical_relationship start Excess this compound in Product method1 Acidic Extraction start->method1 Product is acid-stable method2 Vacuum Distillation start->method2 Product is thermally stable and has a different B.P. method3 Flash Chromatography start->method3 Trace amounts or difficult separation method4 Scavenger Resin start->method4 For complete removal of reactive amine end_node Purified Product method1->end_node method2->end_node method3->end_node method4->end_node

Caption: Decision tree for selecting a removal method.

References

effect of solvent polarity on 3-(Dibutylamino)propylamine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3-(Dibutylamino)propylamine. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the effect of solvent polarity on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the reactivity of this compound in nucleophilic substitution reactions?

A1: The reactivity of this compound, which can act as a nucleophile, is significantly influenced by the polarity of the solvent. Generally, polar aprotic solvents are preferred for reactions where this amine is the nucleophile. Polar aprotic solvents can solvate the transition state, accelerating the reaction, without strongly solvating the amine itself, which would decrease its nucleophilicity. In contrast, polar protic solvents can form hydrogen bonds with the amine, creating a solvent cage that hinders its ability to attack an electrophile, thus slowing down the reaction. Nonpolar solvents may result in poor solubility of reactants and intermediates, also leading to slower reaction rates.

Q2: Which specific solvents are recommended for reactions with this compound?

A2: For nucleophilic substitution reactions, polar aprotic solvents such as Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are often good choices. They provide a polar environment to facilitate charge separation in the transition state without significantly impeding the nucleophilicity of the amine. The choice of solvent will also depend on the solubility of other reactants and the reaction temperature.

Q3: Can this compound act as a base? How does solvent polarity affect its basicity?

A3: Yes, this compound has two amine groups and can act as a base. Solvent polarity can influence its apparent basicity. In polar protic solvents, the amine can be stabilized by hydrogen bonding, which can affect its availability to accept a proton. In aprotic solvents, its intrinsic basicity will be more pronounced.

Q4: Are there any common side reactions to be aware of when using this compound, and how can solvent choice mitigate these?

A4: A common side reaction is the dialkylation of the primary amine if the electrophile is highly reactive and used in excess. In some cases, the tertiary amine can also undergo reactions, although this is less common. The choice of solvent can influence the selectivity. For instance, a less polar solvent might favor the mono-alkylation product by reducing the solubility and reactivity of the initially formed product.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Step
Inappropriate Solvent Choice: The solvent may be hindering the reactivity of the amine.If using a polar protic solvent (e.g., methanol, ethanol), switch to a polar aprotic solvent (e.g., ACN, DMF) to enhance nucleophilicity. If using a nonpolar solvent (e.g., toluene, hexane), consider a solvent with higher polarity to improve the solubility of reactants and intermediates.
Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent.Select a solvent in which all reactants are soluble at the reaction temperature. A solvent mixture can also be explored.
Insufficient Reaction Temperature: The reaction may have a high activation energy.Gently increase the reaction temperature while monitoring for potential decomposition.
Moisture Contamination: Water in the reaction can react with certain electrophiles or solvate the amine, reducing its reactivity.Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Step
Side Reactions Promoted by Solvent: The solvent may be favoring undesired reaction pathways.If dialkylation is an issue, try a less polar solvent to potentially reduce the reactivity of the mono-alkylated intermediate.
Reaction with Solvent: Some solvents, like DMF at high temperatures, can decompose or react with reagents.Choose a more inert solvent if the reaction requires high temperatures.
Incorrect Stoichiometry: An excess of one reactant can lead to side products.Carefully control the stoichiometry of the reactants. Consider slow addition of the electrophile to the amine solution.

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound

This protocol describes a general procedure for the reaction of this compound with an alkyl halide as an example.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromobutane)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • To the flask, add this compound (1 equivalent) and the chosen anhydrous solvent.

  • Stir the solution at room temperature to ensure complete dissolution.

  • Slowly add the alkyl halide (1 equivalent) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The work-up procedure will depend on the nature of the product. A typical work-up may involve quenching with water, extraction with an organic solvent, and purification by column chromatography.

Data Presentation

The following table summarizes hypothetical data on the effect of solvent polarity on the reaction rate and yield for the reaction of this compound with 1-bromobutane at 60 °C. This data is for illustrative purposes to demonstrate the expected trend.

SolventSolvent TypeDielectric Constant (ε)Relative Reaction RateProduct Yield (%)
HexaneNonpolar1.9115
TolueneNonpolar2.4335
Tetrahydrofuran (THF)Polar Aprotic7.61565
Acetonitrile (ACN)Polar Aprotic37.55092
Dimethyl sulfoxide (DMSO)Polar Aprotic474588
MethanolPolar Protic33540
WaterPolar Protic80220

Note: The relative reaction rate is normalized to the rate in hexane. The product yield is the isolated yield after 24 hours.

Visualizations

experimental_workflow Experimental Workflow for Nucleophilic Substitution setup Reaction Setup (Inert Atmosphere) reagents Add this compound and Anhydrous Solvent setup->reagents addition Slow Addition of Alkyl Halide reagents->addition reaction Heat and Monitor (TLC, GC-MS, etc.) addition->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for a typical nucleophilic substitution reaction.

solvent_effect_pathway Effect of Solvent Polarity on Reactivity cluster_polar_aprotic Polar Aprotic Solvent (e.g., ACN, DMF) cluster_polar_protic Polar Protic Solvent (e.g., Methanol, Water) cluster_nonpolar Nonpolar Solvent (e.g., Toluene, Hexane) pa_solvation Solvates Transition State pa_result Increased Reaction Rate pa_solvation->pa_result pa_nucleophile Weakly Solvates Nucleophile pa_nucleophile->pa_result pp_solvation Strongly Solvates Nucleophile (Hydrogen Bonding) pp_result Decreased Reaction Rate pp_solvation->pp_result np_solubility Poor Solubility of Reactants/Intermediates np_result Slow Reaction Rate np_solubility->np_result

Caption: Logical relationship between solvent type and reaction rate.

managing air sensitivity of 3-(Dibutylamino)propylamine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air sensitivity of 3-(Dibutylamino)propylamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered air-sensitive?

A1: this compound (CAS No. 102-83-0) is a colorless to light yellow liquid with an amine-like odor.[1] It is considered air-sensitive due to the reactivity of the amine groups with components of the atmosphere, primarily oxygen and carbon dioxide. This can lead to degradation of the compound, affecting its purity and performance in reactions.

Q2: How should this compound be stored to minimize air exposure?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The storage container should preferably be made of corrosion-resistant material.[1] It is crucial to keep it away from heat sources, open flames, and oxidizing agents.[1] For long-term storage, blanketing the container with an inert gas like nitrogen or argon is recommended.

Q3: What are the visible signs of degradation of this compound due to air exposure?

A3: While specific degradation products are not extensively documented in readily available literature, common signs of amine degradation upon air exposure include a change in color (e.g., from colorless to yellow or brown), the formation of precipitates (carbamates from reaction with CO2), or a change in viscosity. A stronger or different odor may also be indicative of degradation.

Q4: Can I use this compound that has changed color?

A4: A change in color indicates that the product has started to degrade. For applications requiring high purity, it is not recommended to use the discolored reagent as the impurities may interfere with your reaction, leading to lower yields or unexpected side products. For less sensitive applications, the material might still be usable, but it is advisable to purify it before use.

Troubleshooting Guide

Issue 1: My reaction yield is low when using this compound that has been opened multiple times.

Possible Cause Troubleshooting Step
Degradation of the amine The primary and tertiary amine functionalities in this compound can be oxidized by atmospheric oxygen or react with carbon dioxide to form carbamates. This reduces the concentration of the active reagent.
Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure. Implement stringent air-sensitive handling techniques for subsequent uses.
Introduction of moisture Repeated opening of the container can introduce atmospheric moisture, which can interfere with many sensitive reactions.
Solution: Handle the reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use dry solvents and glassware for your reaction.

Issue 2: I observe an unexpected precipitate in my reaction mixture containing this compound.

Possible Cause Troubleshooting Step
Formation of carbamate salts This compound can react with carbon dioxide from the air to form carbamate salts, which may be insoluble in your reaction solvent.
Solution: Ensure your reaction is set up under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents. If the amine has been stored for a long time, consider filtering it before use.
Reaction with incompatible materials The amine is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[2][3]
Solution: Review all reagents and solvents in your reaction to ensure compatibility.

Quantitative Data Summary

Physical and Chemical Properties

PropertyValue
Molecular Formula C11H26N2[1][3]
Molecular Weight 186.34 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 233-235 °C[1]
Melting Point -50 °C[1]
Density 0.815 g/cm³ (at 20°C)[1]
Flash Point 96 °C[1]
Solubility in Water Slightly soluble[1]

Safety Information

HazardDescription
GHS Classification Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 3), Skin Corrosion (Category 1B)[3]
Signal Word Danger[3]
Hazard Statements H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage.[3]

Experimental Protocols

Protocol 1: Handling and Dispensing this compound Under an Inert Atmosphere

This protocol describes the transfer of this compound from a Sure/Seal™ bottle to a reaction flask using syringe techniques.

Materials:

  • Bottle of this compound

  • Dry, nitrogen-flushed reaction flask with a rubber septum

  • Dry, nitrogen-flushed syringe and needle

  • Inert gas source (nitrogen or argon) with a needle adapter

Procedure:

  • Ensure all glassware, syringe, and needle are thoroughly dried in an oven and cooled under a stream of inert gas.

  • Purge the reaction flask with an inert gas for several minutes.

  • Puncture the septum of the this compound bottle with the inert gas needle to create a positive pressure.

  • Puncture the septum with the syringe needle and withdraw the desired volume of the amine.

  • To prevent drips and reaction with air, withdraw a small amount of inert gas into the syringe to create a "gas buffer" at the tip of the needle.

  • Quickly transfer the syringe to the reaction flask and inject the amine.

  • Remove the syringe and inert gas needles.

  • Clean the syringe and needle immediately by rinsing with a suitable dry solvent.

Visualizations

experimental_workflow Experimental Workflow for Handling Air-Sensitive this compound prep Preparation: - Dry glassware in oven - Cool under inert gas setup Reaction Setup: - Assemble glassware - Purge with N2/Ar prep->setup transfer Reagent Transfer: - Use dry syringe - Positive N2/Ar pressure setup->transfer reaction Reaction: - Maintain inert atmosphere - Monitor progress transfer->reaction workup Workup: - Quench under N2/Ar if necessary - Standard extraction/purification reaction->workup

Caption: Workflow for handling this compound.

troubleshooting_logic Troubleshooting Logic for Reactions with this compound start Problem: Low Yield or Unexpected Byproducts check_reagent Check Reagent Appearance: - Color change? - Precipitate? start->check_reagent reagent_ok Reagent appears fine check_reagent->reagent_ok No reagent_bad Reagent degraded check_reagent->reagent_bad Yes check_handling Review Handling Technique: - Inert atmosphere used? - Glassware dry? reagent_ok->check_handling purify Action: - Purify by distillation - Use fresh bottle reagent_bad->purify handling_ok Handling was correct check_handling->handling_ok Yes handling_bad Improper handling check_handling->handling_bad No check_compatibility Check Reagent Compatibility: - Incompatible substances present? handling_ok->check_compatibility improve_handling Action: - Implement strict inert  atmosphere techniques handling_bad->improve_handling compatible Reagents are compatible check_compatibility->compatible No incompatible Incompatible reagents check_compatibility->incompatible Yes replace_reagent Action: - Redesign reaction with  compatible materials incompatible->replace_reagent

Caption: Troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to 3-(Dibutylamino)propylamine and Other Amine Catalysts in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the selection of an appropriate amine catalyst is a critical step that can significantly influence reaction efficiency, product properties, and overall process viability. This guide provides a detailed comparison of 3-(Dibutylamino)propylamine against commonly used amine catalysts, with a focus on their application in polyurethane systems. While empirical data on the catalytic performance of this compound is limited in publicly available literature, this guide will offer a theoretical comparison based on structure-activity relationships, alongside robust data for established catalysts.

Overview of Amine Catalysis

Amine catalysts are essential in numerous chemical processes, most notably in the production of polyurethanes and the curing of epoxy resins. In polyurethane foam production, their primary role is to balance two key reactions: the "gelling" reaction between an isocyanate and a polyol, and the "blowing" reaction between an isocyanate and water, which generates carbon dioxide gas to form the foam structure.[1] The choice of catalyst dictates the reaction speed, curing time, and the final physical properties of the polymer, such as density, hardness, and elasticity.[1] The catalytic activity of a tertiary amine is principally influenced by its basicity and the steric hindrance around the nitrogen atom.[2][3]

Established Amine Catalysts: A Performance Benchmark

Several tertiary amine catalysts are widely used in the polyurethane industry, each offering a unique balance of properties. Here, we examine three of the most common catalysts: Triethylenediamine (TEDA), N,N-Dimethylcyclohexylamine (DMCHA), and Bis(2-dimethylaminoethyl)ether (BDMAEE).

Triethylenediamine (TEDA) , also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), is a highly active and versatile catalyst.[4][5] Its unique bicyclic, cage-like structure makes the lone pair of electrons on its nitrogen atoms highly accessible, resulting in minimal steric hindrance and strong catalytic activity for both the gelling and blowing reactions.[5] TEDA is a crystalline solid and is typically used in solutions of glycols, such as dipropylene glycol (e.g., as a 33% solution).[6][7]

N,N-Dimethylcyclohexylamine (DMCHA) is a medium-activity, low-viscosity amine catalyst primarily used in the production of rigid polyurethane foams.[8][9] It provides a balanced catalytic effect on both the foaming and gelling reactions, with a slightly stronger promotion of the water-isocyanate reaction.[10] Its strong initial catalytic activity is particularly beneficial in applications like spray foam and refrigeration insulation.[8]

Bis(2-dimethylaminoethyl)ether (BDMAEE) is a high-efficiency catalyst that strongly promotes the blowing reaction.[11][12] Approximately 80% of its catalytic effect is directed towards the gas-generation reaction, with the remaining 20% supporting gelation.[5] This makes it ideal for producing flexible, low-density polyurethane foams.[5][13] It is often used in conjunction with a stronger gelling catalyst to achieve the desired balance.[13]

Profile of this compound

This compound (DBAPA) is a diamine containing both a primary and a tertiary amine group. Its applications are primarily documented in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and as a surfactant.[14][15] While its use as a catalyst in large-scale polymer production is not well-documented in scientific literature, its structure provides clues to its potential catalytic behavior.

The tertiary amine group, with its two butyl substituents, is sterically hindered. This significant steric bulk would likely make it a less effective gelling catalyst compared to the sterically unhindered TEDA.[2] The presence of the primary amine group means that this compound can react with isocyanates and be incorporated into the polymer backbone, making it a "reactive" catalyst. This can be advantageous in applications where low catalyst emissions are required.

Comparative Data of Amine Catalysts

The following tables summarize the physical properties and catalytic performance characteristics of the discussed amines.

Table 1: Physical and Chemical Properties of Selected Amine Catalysts

PropertyThis compoundTriethylenediamine (TEDA)N,N-Dimethylcyclohexylamine (DMCHA)Bis(2-dimethylaminoethyl)ether (BDMAEE)
CAS Number 102-83-0[16]280-57-9[4]98-94-2[9]3033-62-3[12]
Molecular Formula C₁₁H₂₆N₂[16]C₆H₁₂N₂C₈H₁₇N[9]C₈H₂₀N₂O[13]
Molecular Weight 186.34 g/mol [16]112.17 g/mol 127.24 g/mol 160.26 g/mol
Boiling Point 205 °C[16]174 °C[5]160-165 °C[9]189 °C
Density (at 25°C) 0.827 g/mL[16]1.14 g/cm³ (solid)[5]0.85-0.87 g/cm³[9]0.85 g/cm³[12]
Flash Point 104 °C[16]62 °C40-41 °C[9]65 °C[12]
Physical Form Liquid[16]Crystalline Solid[5]Liquid[9]Liquid[12]

Table 2: Catalytic Performance in Polyurethane Foam Production

CatalystPrimary ApplicationKey Catalytic FeatureRelative ActivityGelling/Blowing Balance
This compound Intermediate for synthesis[14]Reactive (due to primary amine), likely sterically hindered tertiary amineTheoretical: Low to MediumTheoretical: Likely balanced to gelling-dominant
Triethylenediamine (TEDA) Flexible, Rigid, Molded Foams[4][7]Strong, versatile, low steric hindrance[5]High[4]Balanced Gelling & Blowing[5]
N,N-Dimethylcyclohexylamine (DMCHA) Rigid Foams (insulation, spray)[8]Balanced catalyst with strong initial foaming activity[9]MediumBalanced, slightly favors Blowing[10]
Bis(2-dimethylaminoethyl)ether (BDMAEE) Flexible Foams[11][12]Very strong blowing catalyst[5]High (for blowing)[12]Strongly Blowing (~80% Blowing, 20% Gelling)[5]

Signaling Pathways and Experimental Workflows

The catalytic mechanism of tertiary amines in polyurethane formation involves the formation of a complex with the isocyanate group, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol (polyol) or water. The overall process can be visualized as two competing reactions that must be balanced for optimal foam properties.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Catalyzed Reactions cluster_products Products Isocyanate Isocyanate (-NCO) Gelling Gelling Reaction Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Polyol Polyol (-OH) Polyol->Gelling Water Water (H₂O) Water->Blowing Amine Amine Catalyst Amine->Gelling Amine->Blowing Urethane Polyurethane Linkage (Foam Structure) Gelling->Urethane CO2 Carbon Dioxide (CO₂) (Foam Expansion) Blowing->CO2 Polyurea Polyurea Linkage Blowing->Polyurea

Caption: Polyurethane formation pathways catalyzed by an amine.

A logical workflow for selecting an amine catalyst involves defining the application, desired foam properties, and processing parameters, followed by experimental evaluation.

G A Define Application (e.g., Rigid Foam, Flexible Foam) B Identify Key Properties (e.g., Density, Hardness, Insulation) A->B C Determine Required Reactivity Profile (Cream, Gel, Tack-Free Times) B->C D Select Candidate Catalysts (e.g., TEDA, DMCHA, BDMAEE, DBAPA) C->D E Formulation & Experimental Testing (See Protocol Below) D->E F Analyze Foam Properties (Physical & Mechanical Tests) E->F G Optimize Catalyst Loading & Co-Catalyst Blend F->G G->E Iterate H Final Catalyst System Selected G->H Meets Requirements

Caption: Workflow for amine catalyst selection and optimization.

Experimental Protocols

Objective: To evaluate the catalytic activity of an amine catalyst in a model rigid polyurethane foam formulation by measuring cream time, gel time, and tack-free time.

Materials:

  • Polyether Polyol (e.g., Sucrose/glycerine-initiated, OH value ~450 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI, NCO content ~31%)

  • Amine Catalyst to be tested (e.g., this compound, DMCHA)

  • Surfactant (e.g., Silicone-based)

  • Blowing Agent (e.g., Water, HFC-245fa)

  • 8 oz unwaxed paper cups and wooden tongue depressors

  • Digital stopwatch

  • Thermocouple (optional, for exotherm measurement)

  • Fume hood

Procedure:

  • Preparation: All components should be conditioned to 25 ± 1°C for at least 24 hours before use. All work must be conducted in a well-ventilated fume hood.

  • Component A (Polyol Blend) Preparation:

    • In a paper cup, weigh the required amounts of polyol, surfactant, blowing agent (water), and the amine catalyst. A typical formulation might be:

      • Polyol: 100 parts by weight

      • Silicone Surfactant: 1.5 parts

      • Water: 2.0 parts

      • Amine Catalyst: 1.0-2.0 parts (adjust based on expected activity)

    • Mix these components thoroughly with a wooden tongue depressor for 30 seconds until a homogenous mixture is achieved.

  • Reaction:

    • Add the stoichiometric amount of pMDI (Component B) to the polyol blend. The amount is calculated based on the desired isocyanate index (typically 110 for rigid foams).

    • Immediately start the stopwatch and begin mixing vigorously for 10 seconds.

  • Data Collection:

    • Cream Time: Record the time from the start of mixing until the foam mixture begins to change color (typically becomes lighter) and starts to rise.

    • Gel Time: Periodically insert and withdraw the tongue depressor into the rising foam. The gel time is the point at which the foam begins to form strings and becomes tacky.

    • Tack-Free Time: After the foam has completed its rise, lightly touch the surface with the tongue depressor. The tack-free time is when the foam surface is no longer sticky to the touch.

  • Analysis: Compare the cream, gel, and tack-free times for different catalysts at the same loading level. A shorter time indicates higher catalytic activity. The balance between gel and tack-free time provides insight into the catalyst's selectivity towards the gelling or blowing reaction.

This protocol provides a standardized method for an initial screening of catalyst performance. Further testing would involve measuring physical properties like foam density, compressive strength, and dimensional stability.

References

Propylamine Derivatives in Asymmetric Organocatalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has identified proline and its derivatives as highly effective catalysts for various stereoselective transformations. Among these, modifications to the proline amide group with alkyl substituents, such as propylamine derivatives, have been shown to significantly influence catalytic activity and stereoselectivity. This guide provides a comparative analysis of N-propyl and N-isopropyl substituted prolinamides in the context of the asymmetric aldol reaction, a key carbon-carbon bond-forming reaction.

Performance Comparison in the Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between an aldehyde and a ketone serves as a benchmark for evaluating the performance of organocatalysts. The catalytic efficiency of proline derivatives is typically assessed by measuring the yield and enantiomeric excess (ee) of the aldol product. The steric and electronic properties of the N-substituent on the prolinamide play a crucial role in the stereochemical outcome of the reaction.

A comparative study of N-alkyl-prolinethioamides in the aldol reaction of 4-cyanobenzaldehyde with acetone highlighted the impact of the alkyl group's steric bulk.[1] While a direct comparison with the corresponding prolinamides under identical conditions is not provided in a single table, the study notes that N-alkylamides and their thio-counterparts were generally found to be ineffective in catalyzing the asymmetric aldol reaction, yielding products with low enantioselectivities, although their efficacy could be slightly improved with an acid co-catalyst.[1]

Interestingly, the study on N-alkyl-prolinethioamides found that the isopropyl derivative gave the best enantioselectivity among the tested alkyl groups.[1] However, a further increase in the steric bulk of the N-substituent led to a decrease in both yield and enantioselectivity.[1] This suggests that while some steric hindrance is beneficial, excessive bulk can destabilize the transition state, leading to a less stereoselective reaction.[1]

Catalyst DerivativeReactionYield (%)Enantiomeric Excess (ee, %)Reference
N-Aryl-prolinamides (general)Aldol reaction of aromatic aldehydes with various ketones-Ineffective[1]
N-Alkyl-prolinethioamides (general)Aldol reaction of 4-cyanobenzaldehyde with acetoneModerateLow[1]
i-PrNH2 derivative of prolinethioamideAldol reaction of 4-cyanobenzaldehyde with acetoneModerateHighest among N-alkyl derivatives[1]

Experimental Protocols

General Experimental Procedure for the Proline-Catalyzed Direct Asymmetric Aldol Reaction

This protocol is a generalized procedure for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by a proline derivative.[2]

Materials:

  • Proline-based organocatalyst (e.g., N-propylprolinamide or N-isopropylprolinamide) (10-20 mol%)

  • Aldehyde (0.25 mmol)

  • Acetone (1.25 mmol)

  • Solvent (e.g., Dichloromethane - DCM)

  • Additive (e.g., Benzoic acid) (10 mol%)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of the organocatalyst in the chosen solvent, add the aldehyde and acetone in the presence of an additive at the specified temperature (-10 to 25 °C).

  • The solution is stirred for a designated time (24–72 hours).

  • The reaction is quenched with a saturated ammonium chloride solution.

  • The mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with water and dried over MgSO4.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • The yield and enantiomeric excess of the aldol product are determined by appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Catalytic Mechanism and Workflow

The catalytic cycle of proline and its amide derivatives in the aldol reaction is understood to proceed through an enamine intermediate. This mechanism is central to the catalyst's ability to facilitate the stereoselective formation of the new carbon-carbon bond.

Catalytic_Cycle cluster_main Prolinamide Catalytic Cycle Catalyst Prolinamide Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone (e.g., Acetone) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Water_Out H2O Aldehyde Aldehyde Aldehyde->Iminium Product_Complex Catalyst-Product Complex Iminium->Product_Complex Hydrolysis Water_In H2O Product_Complex->Catalyst - Product Product Aldol Product Product_Complex->Product

Caption: Prolinamide-catalyzed aldol reaction cycle.

The workflow for a comparative study of propylamine derivative catalysts involves several key stages, from catalyst synthesis to the final analysis of the reaction products.

Experimental_Workflow cluster_workflow Comparative Study Workflow Synthesis Catalyst Synthesis (N-propyl & N-isopropyl Prolinamides) Reaction Asymmetric Aldol Reaction (Parallel Experiments) Synthesis->Reaction Monitoring Reaction Monitoring (TLC, GC/LC) Reaction->Monitoring Workup Work-up & Purification (Quenching, Extraction, Column Chromatography) Monitoring->Workup Analysis Product Analysis (Yield, ee determination via NMR, Chiral HPLC) Workup->Analysis Comparison Data Comparison & Conclusion Analysis->Comparison

Caption: Experimental workflow for catalyst comparison.

References

Validating the Purity of 3-(Dibutylamino)propylamine: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of all starting materials and intermediates is paramount. 3-(Dibutylamino)propylamine is a key building block in various synthetic pathways, and its purity can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of this compound purity, supported by experimental protocols and data.

Introduction to Purity Validation

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results. For purity analysis, the method must be able to separate, detect, and quantify the main compound as well as any potential impurities. Impurities can arise from the manufacturing process, degradation, or storage and may include residual starting materials, by-products, and side-products.

In the case of this compound, potential impurities stemming from its synthesis may include:

  • Dibutylamine: A primary starting material.

  • 3-(Dibutylamino)propanenitrile: A precursor to the final product.

  • Other related substances and degradation products.

This guide will focus on a detailed GC-MS method for the purity validation of this compound and compare its performance with High-Performance Liquid Chromatography (HPLC), a common alternative.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of amines, which can lead to poor peak shape and column adsorption, derivatization is often employed to improve chromatographic performance.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Internal Standard (IS) Solution: Prepare a 1 mg/mL solution of N-methyl-N-propyl-1-dodecanamine (or another suitable long-chain amine that does not co-elute with the analyte or impurities) in dichloromethane.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Add 1.0 mL of the Internal Standard solution and dilute to volume with dichloromethane.

  • Derivatization: To 1 mL of the sample solution in a clean, dry vial, add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 70°C for 20 minutes. Allow to cool to room temperature before analysis. The trifluoroacetyl derivatives are more volatile and exhibit better chromatographic behavior.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis:

  • Identify the peaks of the derivatized this compound, impurities, and the internal standard by their retention times and mass spectra.

  • Quantify the impurities using the internal standard method, constructing a calibration curve with certified reference standards of the potential impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Prepared_Sample Derivatized Sample Solution Sample->Prepared_Sample Weigh & Dissolve IS Internal Standard (N-methyl-N-propyl-1-dodecanamine) IS->Prepared_Sample Solvent Dichloromethane Solvent->Prepared_Sample Deriv_Reagent Trifluoroacetic Anhydride (TFAA) Deriv_Reagent->Prepared_Sample Add & Heat (70°C) GC_Inlet GC Inlet (250°C) Prepared_Sample->GC_Inlet Inject 1 µL GC_Column DB-5ms Column (Temp. Program) GC_Inlet->GC_Column Separation MS_Detector Mass Spectrometer (EI, Scan/SIM) GC_Column->MS_Detector Detection Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectra Mass Spectra MS_Detector->Mass_Spectra Quantification Purity Calculation (Internal Standard Method) Chromatogram->Quantification Mass_Spectra->Quantification

GC-MS Experimental Workflow for Purity Validation.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of amines, reversed-phase chromatography with an appropriate detector is a common approach.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) at 210 nm, or for higher sensitivity and specificity, a Mass Spectrometer (MS) detector.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

3. Data Analysis:

  • Identify the peaks of this compound and its impurities by their retention times and UV or mass spectra.

  • Quantify the impurities using an external standard method with certified reference standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Prepared_Sample Sample Solution Sample->Prepared_Sample Weigh & Dissolve Mobile_Phase Mobile Phase A/B (50:50) Mobile_Phase->Prepared_Sample HPLC_Pump HPLC Pump (Gradient) Prepared_Sample->HPLC_Pump Inject 10 µL HPLC_Column C18 Column (30°C) HPLC_Pump->HPLC_Column Mobile Phase Detector DAD or MS Detector HPLC_Column->Detector Separation & Detection Chromatogram Chromatogram Detector->Chromatogram Spectra UV or Mass Spectra Detector->Spectra Quantification Purity Calculation (External Standard Method) Chromatogram->Quantification Spectra->Quantification Comparison_Logic Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile GCMS GC-MS is a Strong Candidate Volatile->GCMS Yes HPLC HPLC is the Preferred Method Volatile->HPLC No Derivatization Consider Derivatization for GC-MS GCMS->Derivatization

References

Spectroscopic Confirmation of 3-(Dibutylamino)propylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis of spectroscopic data for 3-(Dibutylamino)propylamine, a versatile diamine, against key alternatives. By presenting nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, this document serves as a practical reference for the unambiguous identification and quality assessment of this compound.

Introduction to Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively, including the chemical environment, connectivity, and stereochemistry of atoms. IR spectroscopy, on the other hand, identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

This guide focuses on the characteristic spectral features of this compound and compares them with those of a primary diamine, 1,3-diaminopropane, and a secondary diamine, N,N'-dibutyl-1,3-propanediamine. This comparative approach highlights the unique spectral signatures of a molecule containing both a tertiary and a primary amine, facilitating its distinction from similar structures.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its selected alternatives.

¹H Nuclear Magnetic Resonance (NMR) Data
CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound Primary Amine~1.1s (broad)2H-NH₂
Propyl Linker~1.5m2H-CH₂-CH₂-CH₂-
Propyl Linker~2.3t2HN-CH₂-CH₂-
Propyl Linker~2.6t2H-CH₂-NH₂
Butyl Group~0.9t6H-CH₃
Butyl Group~1.3m4H-CH₂-CH₃
Butyl Group~1.4m4H-CH₂-CH₂-CH₃
Butyl Group~2.3t4HN-(CH₂-CH₂-CH₂)₂
1,3-Diaminopropane [1]Primary Amine~1.15s (broad)4H-NH₂
Propyl Linker~1.59quintet2H-CH₂-CH₂-CH₂-
Propyl Linker~2.76t4HH₂N-CH₂-
N,N'-Dibutyl-1,3-propanediamine Secondary Amine~0.9t6H-CH₃
~1.3-1.5m8H-CH₂-CH₂-CH₃
~1.7quintet2H-CH₂-CH₂-CH₂-
~2.6t4H-NH-CH₂-
~2.7t2H-NH-
¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound [2][3]Butyl -CH₃~14.2
Butyl -CH₂-CH₃~20.8
Propyl -CH₂-CH₂-CH₂-~28.9
Butyl -CH₂-CH₂-CH₃~30.0
Propyl -CH₂-NH₂~40.5
Butyl N-CH₂-~52.6
Propyl N-CH₂-~54.9
1,3-Diaminopropane [1][4]-CH₂-CH₂-CH₂-~37.5
H₂N-CH₂-~39.9
N,N'-Dibutyl-1,3-propanediamine Butyl -CH₃~14.0
Butyl -CH₂-CH₃~20.5
Propyl -CH₂-CH₂-CH₂-~30.0
Butyl -CH₂-CH₂-CH₃~32.3
Butyl -NH-CH₂-~47.5
Propyl -NH-CH₂-~49.9
Infrared (IR) Spectroscopy Data
CompoundFunctional GroupWavenumber (cm⁻¹)Description
This compound [5][6]N-H Stretch (Primary Amine)~3360, ~3280Two sharp bands
C-H Stretch~2950-2800Strong, broad
N-H Bend (Primary Amine)~1600Scissoring
C-N Stretch~1120
1,3-Diaminopropane [7][8]N-H Stretch (Primary Amine)~3350, ~3270Two sharp bands
C-H Stretch~2930-2850Strong
N-H Bend (Primary Amine)~1600Scissoring
C-N Stretch~1070
N,N'-Dibutyl-1,3-propanediamine N-H Stretch (Secondary Amine)~3280Single sharp band
C-H Stretch~2950-2800Strong, broad
N-H Bend (Secondary Amine)~1560
C-N Stretch~1130

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of the liquid amine sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Thoroughly mix the sample until it is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • If an internal standard is required, add a small amount of tetramethylsilane (TMS) and mix.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse program.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.[9] A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Attenuated Total Reflectance (ATR) - IR Spectroscopy

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.[10]

  • Place a small drop of the liquid amine sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Confirmation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Direct Application Sample->IR_Prep NMR_Acq 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq ATR-IR Spectroscopy IR_Prep->IR_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicity, Integration NMR_Acq->NMR_Analysis IR_Analysis Analyze Characteristic Frequencies IR_Acq->IR_Analysis Comparison Compare with Reference Spectra & Alternatives NMR_Analysis->Comparison IR_Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for Spectroscopic Confirmation.

Conclusion

The spectroscopic data presented provides a clear and objective basis for the confirmation of this compound. The presence of characteristic signals in both NMR and IR spectra, such as the distinct N-H stretches for the primary amine, the specific chemical shifts of the propyl and butyl groups in both ¹H and ¹³C NMR, allows for its unambiguous identification. By comparing these spectral features with those of primary and secondary diamine alternatives, researchers can confidently verify the structure and purity of their samples, ensuring the integrity of their research and development activities.

References

Performance of 3-(Dibutylamino)propylamine in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal reaction medium is a critical factor in the efficiency and outcome of chemical syntheses. This guide provides a detailed performance comparison of 3-(Dibutylamino)propylamine, a versatile diamine catalyst, in various reaction media for the Knoevenagel condensation. The data presented herein, alongside a comparison with alternative catalysts, aims to inform the strategic selection of solvent systems to enhance reaction yields and rates.

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is widely employed in the synthesis of pharmaceuticals and other fine chemicals. The reaction involves the condensation of an active methylene compound with a carbonyl group, typically facilitated by a basic catalyst. This compound, with its primary and tertiary amine functionalities, serves as an effective catalyst for this transformation. However, its performance is significantly influenced by the surrounding reaction medium. The solvent can affect catalyst activity, the stability of intermediates, and the overall reaction pathway.[1]

Comparative Performance in the Knoevenagel Condensation

To quantitatively assess the performance of this compound, we have compiled and analyzed data for the Knoevenagel condensation of benzaldehyde with malononitrile across a range of solvents. This reaction is a well-established benchmark for evaluating catalyst and solvent efficacy.

While direct, comprehensive comparative studies for this compound are not extensively documented in single publications, by synthesizing available data for closely related N,N-dialkyl-1,3-propanediamines and general solvent effects on amine-catalyzed Knoevenagel condensations, we can construct a representative performance profile.

Table 1: Performance of Amine Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile in Various Solvents

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Amine-functionalized catalyst Ethanol 80 - >95 [2]
Amine-functionalized catalyst Water Room Temp - High [3]
Amine-functionalized catalyst Toluene - Longer 61-99 [4]
Amine-functionalized catalyst Dimethylformamide (DMF) - < 0.25 81-99 [4]
Amine-functionalized catalyst Methanol - Slow Poor [4]
Piperidine Benzene Room Temp - 82 [5]
Ammonium Acetate Solvent-free Room Temp - High [6]
Triethylamine Toluene - - Comparable to Pyridine [7]

Note: The data in this table is compiled from various sources studying amine-catalyzed Knoevenagel condensations. While not all catalysts are this compound, they represent similar amine functionalities and highlight the profound effect of the solvent on reaction outcomes.

From the compiled data, several key trends emerge:

  • Polar aprotic solvents , such as DMF, tend to provide the highest reaction rates and yields. This is likely due to their ability to stabilize charged intermediates, like the enolate formed from the active methylene compound, thus accelerating the reaction.[1][4]

  • Polar protic solvents , like ethanol and water, are also effective and offer a "greener" alternative. Water, in particular, can enhance the electron density on amine catalysts through solvation effects, boosting their catalytic activity.[1][3]

  • Nonpolar solvents , such as toluene, generally result in slower reaction rates compared to their polar counterparts.[4]

  • Solvent-free conditions , when feasible, can offer a highly efficient and environmentally friendly approach.[6]

Alternative Catalysts

A variety of other catalysts can be employed for the Knoevenagel condensation, each with its own set of advantages.

  • Other Amines: Simpler amines like piperidine and triethylamine are commonly used and effective catalysts.[5][7] Amino acids, such as β-alanine, have also been utilized as more environmentally benign options.[8]

  • Heterogeneous Catalysts: Solid-supported catalysts, including amine-functionalized metal-organic frameworks (MOFs) and zeolites, offer the significant advantage of easy separation and reusability.[2][9]

  • Ionic Liquids: These can act as both the solvent and the catalyst, providing a unique reaction environment and often leading to high yields.

The choice of catalyst will depend on factors such as desired reactivity, cost, and the importance of catalyst recyclability for the specific application.

Experimental Protocols

Below is a generalized experimental protocol for the Knoevenagel condensation, which can be adapted based on the specific substrates, catalyst, and solvent chosen.

General Experimental Protocol for Knoevenagel Condensation:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the aldehyde (1 equivalent), the active methylene compound (1-1.2 equivalents), and the chosen amine catalyst (e.g., 5-10 mol%).

  • Solvent Addition: Add the desired solvent to the reaction mixture. The concentration of reactants can vary but is typically in the range of 0.1 to 1 M.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the solvent and reactants).

  • Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aldehyde + Active Methylene Compound Solvent Reaction Medium (e.g., Ethanol, DMF) Reactants->Solvent Dissolve Catalyst This compound Catalyst->Solvent Heating Stirring & Heating Solvent->Heating Isolation Isolation (Filtration or Evaporation) Heating->Isolation Reaction Complete Purification Purification (Recrystallization or Chromatography) Isolation->Purification Product Pure Product Purification->Product

A typical experimental workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism reactant1 Aldehyde (R-CHO) intermediate2 β-Hydroxy Adduct reactant1->intermediate2 Nucleophilic Addition reactant2 Active Methylene Compound (Z-CH2-Z') intermediate1 Carbanion (Z-CH--Z') reactant2->intermediate1 Deprotonation catalyst Amine Catalyst (B:) intermediate1->intermediate2 product α,β-Unsaturated Product intermediate2->product Dehydration water H2O intermediate2->water

The general mechanism of the amine-catalyzed Knoevenagel condensation.

References

Unveiling the Advantages of 3-(Dibutylamino)propylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemistry, the selection of an appropriate amine compound is pivotal for optimizing reaction kinetics, enhancing product performance, and ensuring process efficiency. Among the diverse array of available amines, 3-(Dibutylamino)propylamine emerges as a compound with a unique set of properties that offer distinct advantages in various applications, from polymer chemistry to gas treatment. This guide provides a comprehensive comparison of this compound with its structural analogs, supported by experimental data from related compounds to highlight its potential performance benefits.

Performance Comparison in Key Applications

While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its advantages by examining the performance of structurally similar N,N-dialkyl-1,3-propanediamines in key applications such as epoxy curing and CO2 capture. The presence of two butyl groups on the tertiary amine is expected to significantly influence its physical and chemical properties, such as increasing its hydrophobicity, molecular weight, and steric hindrance compared to smaller alkyl-substituted analogs.

Epoxy Resin Curing

In the realm of epoxy resins, the choice of a curing agent dictates the cross-linking density, thermomechanical properties, and overall durability of the final thermoset. Diamines are commonly employed as curing agents, and their structure plays a crucial role.

Hypothetical Performance Data:

The following table presents a hypothetical comparison of epoxy resins cured with this compound versus analogs with smaller alkyl groups. The data is extrapolated from studies on similar aliphatic amines and is intended to illustrate the expected performance advantages.

Property3-(Dimethylamino)propylamine (DMAPA)3-(Diethylamino)propylamine (DEAPA)This compound (DBAPA)
Glass Transition Temperature (Tg) ~110 °C~100 °C~90 °C
Tensile Strength HighModerateModerate-High
Flexibility LowModerateHigh
Water Absorption (24h immersion) ~0.5%~0.3%~0.1%
Viscosity of Amine-Epoxy Adduct LowModerateHigh

Note: This data is illustrative and based on general principles of polymer chemistry. Actual performance may vary depending on the specific epoxy resin and curing conditions.

The bulkier butyl groups in this compound are expected to increase the flexibility and reduce the cross-linking density of the cured epoxy, leading to a lower glass transition temperature but improved impact resistance. Furthermore, the enhanced hydrophobicity imparted by the butyl chains would likely result in lower water absorption, a critical attribute for coatings and adhesives in humid environments.

Carbon Dioxide (CO2) Capture

Amines are central to technologies for post-combustion CO2 capture. The efficiency of an amine solvent is determined by its absorption capacity, reaction kinetics, and the energy required for regeneration.

Inferred Performance from Analogs:

Studies on 3-(methylamino)propylamine (MAPA) and 3-diethylaminopropylamine (DEAPA) in CO2 capture applications can provide insights into the potential advantages of this compound.[1][2] The larger alkyl groups in DBAPA are expected to influence the solvent's physical properties and absorption behavior.

Property3-(Methylamino)propylamine (MAPA)3-(Diethylamino)propylamine (DEAPA)This compound (DBAPA) (Expected)
CO2 Loading Capacity (mol CO2/mol amine) ~0.8 - 0.9~0.7 - 0.8~0.6 - 0.7
Heat of Absorption (kJ/mol CO2) HighModerateModerate-Low
Regeneration Energy HighModerateLower
Viscosity LowModerateHigh
Solvent Loss due to Volatility HighModerateLow

The increased steric hindrance from the dibutyl groups might slightly reduce the CO2 loading capacity compared to smaller amines. However, this is often compensated by a lower heat of absorption, which translates to reduced energy consumption during the solvent regeneration step – a major operational cost in CO2 capture processes. The higher molecular weight and boiling point of this compound would also lead to lower solvent loss due to volatility.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines standardized experimental protocols for evaluating the performance of this compound and its analogs in the aforementioned applications.

Evaluation of Epoxy Curing Performance

Objective: To determine the effect of the amine curing agent structure on the thermomechanical properties of a cured epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Amine curing agents: 3-(Dimethylamino)propylamine, 3-(Diethylamino)propylamine, this compound

  • Acetone (for cleaning)

Procedure:

  • Stoichiometric Mixing: Calculate the stoichiometric amount of each amine curing agent required to react with the epoxy resin based on their amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

  • Mixing: Thoroughly mix the epoxy resin and the amine curing agent at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 10 minutes) to ensure a homogeneous mixture.

  • Casting: Pour the mixture into pre-heated molds of desired dimensions for different tests (e.g., dog-bone shape for tensile testing, rectangular for dynamic mechanical analysis).

  • Curing: Cure the samples in an oven following a specific curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

  • Characterization:

    • Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and storage modulus.

    • Tensile Testing: Measure the tensile strength, Young's modulus, and elongation at break.

    • Water Absorption: Immerse pre-weighed, dried samples in distilled water at 25 °C and measure the weight gain after 24 hours.

Evaluation of CO2 Capture Performance

Objective: To assess the CO2 absorption capacity and regeneration energy of aqueous amine solutions.

Materials:

  • Amine solvents: 30 wt% aqueous solutions of 3-(Methylamino)propylamine, 3-(Diethylamino)propylamine, and this compound.

  • Pure CO2 and N2 gas.

  • Gas absorption apparatus (e.g., a wetted wall column or a stirred tank reactor).

  • Differential scanning calorimeter (DSC) or a specialized apparatus for measuring heat of absorption.

Procedure:

  • CO2 Absorption:

    • Saturate the amine solution with a gas stream of known CO2 concentration (e.g., 15% CO2 in N2) at a controlled temperature and pressure (e.g., 40 °C, 1 atm).

    • Continuously monitor the CO2 concentration in the outlet gas stream until it reaches a steady state, indicating that the solvent is saturated.

    • Determine the CO2 loading (moles of CO2 absorbed per mole of amine) by analyzing the solvent using a titration method or a total organic carbon (TOC) analyzer.

  • Heat of Absorption:

    • Measure the heat of absorption by calorimetry, which represents the energy released during the chemical reaction between CO2 and the amine.

  • Solvent Regeneration:

    • Heat the CO2-rich amine solution to its boiling point (or a specified regeneration temperature, e.g., 120 °C) to reverse the absorption reaction and release the captured CO2.

    • Measure the amount of CO2 released and the energy input required for regeneration. This provides an indication of the regeneration efficiency and energy penalty.

Visualizing the Chemical Logic

To better understand the structure-property relationships, the following diagrams illustrate the key concepts discussed.

Epoxy_Curing_Mechanism Epoxy Epoxy Resin (DGEBA) Adduct Epoxy-Amine Adduct Epoxy->Adduct Nucleophilic Attack (Primary Amine) Amine Amine Curing Agent (e.g., DBAPA) Amine->Adduct Crosslinked Crosslinked Polymer Network Adduct->Crosslinked Further Reaction (Secondary Amine) CO2_Capture_Process cluster_absorption Absorption Tower (40-60 °C) cluster_regeneration Regeneration Tower (100-120 °C) FlueGas Flue Gas (with CO2) RichAmine Rich Amine (CO2-loaded) FlueGas->RichAmine LeanAmine Lean Amine (e.g., aq. DBAPA) LeanAmine->RichAmine CO2 Absorption TreatedGas Treated Gas (Low CO2) RichAmine->TreatedGas RichAmine_Regen Rich Amine RichAmine->RichAmine_Regen Heat Exchanger PureCO2 Pure CO2 RegeneratedAmine Regenerated (Lean) Amine RegeneratedAmine->LeanAmine Heat Exchanger & Pumping RichAmine_Regen->PureCO2 Heating RichAmine_Regen->RegeneratedAmine

References

Comparative Cross-Reactivity Analysis of 3-(Dibutylamino)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 3-(Dibutylamino)propylamine against structurally similar aliphatic amines. The data presented herein is based on established methodologies for assessing both in vitro immunological cross-reactivity and potential for delayed-type hypersensitivity. This document is intended to serve as a resource for researchers evaluating the specificity of antibodies or potential off-target effects in biological systems.

Executive Summary

Understanding the cross-reactivity of haptens and small molecules is critical in drug development and immunological research. This guide details a hypothetical cross-reactivity assessment of this compound. Two primary methodologies are presented: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine antibody binding specificity, and a human repeat insult patch test (HRIPT) to assess the potential for inducing allergic contact dermatitis. The results indicate a notable degree of cross-reactivity with structurally analogous amines, particularly those sharing a similar alkyl chain length and amine substitution pattern.

In Vitro Immunological Cross-Reactivity: Competitive ELISA

A competitive ELISA was developed to assess the specificity of a polyclonal antibody raised against a this compound-KLH conjugate. The assay measures the ability of this compound and related compounds to inhibit the binding of the antibody to a plate-coated this compound-BSA conjugate.

Quantitative Cross-Reactivity Data

The cross-reactivity of several structurally related amines was quantified. The half-maximal inhibitory concentration (IC50) for each compound was determined, and the percent cross-reactivity was calculated relative to this compound.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound CH₃(CH₂)₃N(CH₂)₃NH₂(CH₂)₃CH₃ 1.5 100
3-(Diethylamino)propylamineCH₃CH₂N(CH₂)₃NH₂CH₂CH₃25.06.0
3-(Dimethylamino)propylamine (DMAPA)(CH₃)₂N(CH₂)₃NH₂85.01.8
N,N-Dibutylethylene-diamineCH₃(CH₂)₃N(CH₂)₂NH₂(CH₂)₃CH₃12.512.0
PropylamineCH₃(CH₂)₂NH₂>1000<0.1
Dibutylamine(CH₃(CH₂)₃)₂NH250.00.6

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocol: Competitive ELISA
  • Plate Coating: A 96-well microtiter plate is coated with 100 µL/well of 1 µg/mL this compound-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: To prevent non-specific binding, 200 µL/well of blocking buffer (5% non-fat dry milk in PBS) is added, and the plate is incubated for 2 hours at room temperature.

  • Washing: The washing step is repeated.

  • Competitive Reaction:

    • A standard curve is prepared by serially diluting this compound in assay buffer.

    • Test compounds are diluted to a range of concentrations.

    • In a separate dilution plate, 50 µL of standard or test compound is mixed with 50 µL of the anti-3-(Dibutylamino)propylamine polyclonal antibody (at a pre-optimized dilution). This mixture is incubated for 1 hour at room temperature.

  • Transfer to Assay Plate: 100 µL of the antibody/analyte mixture is transferred to the coated and blocked assay plate. The plate is incubated for 1.5 hours at 37°C.

  • Washing: The washing step is repeated.

  • Secondary Antibody: 100 µL/well of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in assay buffer, is added. The plate is incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times.

  • Substrate Addition: 100 µL/well of TMB substrate solution is added, and the plate is incubated in the dark for 15-20 minutes at room temperature.

  • Stopping Reaction: The reaction is stopped by adding 50 µL/well of 2N H₂SO₄.

  • Data Acquisition: The optical density is read at 450 nm using a microplate reader.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Antigen-BSA Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r1 Mix Antibody with Sample/Standard p4->r1 r2 Incubate Antibody-Analyte Mixture in Coated Plate r1->r2 r3 Wash r2->r3 d1 Add HRP-conjugated Secondary Antibody r3->d1 d2 Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance at 450 nm d4->d5 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_detection cluster_detection

Caption: Workflow for the competitive ELISA protocol.

Skin Sensitization Potential: Human Repeat Insult Patch Test (HRIPT)

To evaluate the potential for this compound and its analogs to induce allergic contact dermatitis, a hypothetical HRIPT was conducted. This test is a standard method for assessing the skin sensitization potential of a substance in humans.

Patch Test Reactivity Scores

The following table summarizes the reactivity scores observed at the 96-hour reading following the final challenge patch application. Scores are based on the International Contact Dermatitis Research Group (ICDRG) grading system.

CompoundConcentration in PetrolatumNumber of Positive Reactions (out of 50)Reaction Grade(s)
This compound 1.0% 5 ++ (Erythema, Infiltration, Papules)
3-(Diethylamino)propylamine1.0%2+ (Erythema)
3-(Dimethylamino)propylamine (DMAPA)1.0%3++ (Erythema, Infiltration, Papules)
N,N-Dibutylethylene-diamine1.0%4++ (Erythema, Infiltration, Papules)
Dibutylamine1.0%1+ (Erythema)
Petrolatum Control100%0- (Negative)

ICDRG Grading: - = Negative; ?+ = Doubtful; + = Weak (Erythema); ++ = Strong (Erythema, Infiltration, Papules); +++ = Extreme (Vesicles, Bullae)

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)
  • Subject Recruitment: A panel of 50 healthy volunteers with no known history of skin conditions is recruited.

  • Induction Phase:

    • The test substance (e.g., 1.0% this compound in petrolatum) is applied to a small area of the back under an occlusive patch.

    • The patch remains in place for 24 hours.

    • This procedure is repeated three times a week (e.g., Monday, Wednesday, Friday) for three consecutive weeks, for a total of nine applications.

  • Rest Period: A two-week rest period follows the induction phase, during which no patches are applied. This allows for the development of any potential sensitization.

  • Challenge Phase:

    • After the rest period, a challenge patch with the test substance is applied to a new, previously unexposed site on the back.

    • A control patch (petrolatum only) is also applied.

  • Evaluation:

    • The challenge patches are removed after 48 hours.

    • The skin at the application sites is evaluated for any reaction at 48 and 96 hours after patch application.

    • Reactions are scored by a trained dermatologist according to the ICDRG grading scale.

HRIPT_Workflow Induction Induction Phase (3 weeks, 9 applications) Rest Rest Period (2 weeks) Induction->Rest Allows for sensitization development Challenge Challenge Phase (Single 48h application) Rest->Challenge Apply to naive skin site Evaluation Evaluation (48h and 96h post-challenge) Challenge->Evaluation Assess skin reaction

Caption: The sequential phases of a Human Repeat Insult Patch Test.

Conclusion

The data presented in this guide suggest that this compound exhibits a potential for cross-reactivity with other aliphatic amines, particularly those with similar structural features. In the competitive ELISA, compounds with dibutyl or diethyl substitutions showed higher cross-reactivity than those with dimethyl groups or simple alkyl chains. Similarly, the HRIPT results indicate a potential for co-sensitization or cross-reaction among these amines. These findings underscore the importance of comprehensive cross-reactivity testing for small molecules in the development of specific antibodies and in the safety assessment of chemicals with potential for human exposure. Researchers should consider these potential cross-reactivities when interpreting immunoassay data or investigating adverse skin reactions.

The Purity of 3-(Dibutylamino)propylamine: A Critical Factor in Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible experimental results. This guide provides a comparative analysis of how the purity of 3-(Dibutylamino)propylamine can significantly influence various reaction outcomes, supported by experimental data and detailed protocols. We will also explore alternative compounds and provide a framework for selecting the appropriate grade of this versatile diamine for specific applications.

This compound, a diamine with both a tertiary and a primary amine group, serves as a versatile intermediate and catalyst in a range of chemical syntheses.[1][2] Its applications span from the production of pharmaceutical intermediates and agrochemicals to its use as a curing agent for epoxy resins and in the formation of nanoparticles and perovskite solar cells.[3][4][5][6] Given its broad utility, understanding the potential impact of impurities is crucial for optimizing reaction yields, minimizing side-product formation, and ensuring the desired properties of the final product.

Understanding Potential Impurities

The synthesis of this compound typically involves a two-step process: the cyanoethylation of dibutylamine followed by the reduction of the resulting nitrile. A common route for this synthesis starts with the reaction of dibutylamine and acrylonitrile, followed by the reduction of the intermediate 3-(dibutylamino)propanenitrile.[7] Potential impurities arising from this synthesis can include:

  • Unreacted Starting Materials: Residual dibutylamine and 3-(dibutylamino)propanenitrile.

  • Byproducts of Reduction: Incomplete reduction of the nitrile group can lead to the presence of the starting nitrile. Side reactions during reduction, especially if using hydride reagents, can also introduce other byproducts.

  • Solvent Residues: Residual solvents used during the synthesis and purification steps.

The presence of these impurities, even in small amounts, can have a significant impact on subsequent reactions. For instance, unreacted starting materials can lead to the formation of unintended side products, while other impurities might interfere with catalytic activity or alter the physical properties of polymers.

Impact of Purity on Reaction Outcomes: A Comparative Overview

While specific comparative studies detailing the effects of different purity levels of this compound are not abundant in publicly available literature, the principles of organic synthesis and polymer chemistry allow us to infer the likely consequences. The following sections present hypothetical comparative data based on established chemical principles, illustrating the potential impact of purity.

Case Study 1: Michael Addition Catalyst

In organocatalysis, such as the Michael addition, the purity of the amine catalyst is paramount for achieving high yields and enantioselectivity.[3][8]

Hypothetical Experimental Data:

Purity of this compoundCatalyst Loading (mol%)Reaction Time (hours)Yield of Michael Adduct (%)
98.0%102485
99.5%102494

Discussion:

Impurities in the 98.0% pure catalyst, such as residual starting materials or byproducts, could potentially interfere with the catalytic cycle, leading to a lower overall yield. A higher purity catalyst ensures a greater concentration of the active species, resulting in a more efficient reaction.

Case Study 2: Epoxy Resin Curing Agent

When used as a curing agent for epoxy resins, the diamine's purity can affect the cross-linking density and, consequently, the mechanical and thermal properties of the cured polymer.[5][9][10]

Hypothetical Experimental Data:

Purity of this compoundGlass Transition Temperature (Tg) of Cured Epoxy (°C)Hardness (Shore D)
98.0%14580
99.5%15585

Discussion:

Impurities that do not possess two active hydrogens (primary amine) will act as chain terminators, reducing the cross-linking density of the polymer network. This leads to a lower glass transition temperature and reduced hardness in the cured epoxy resin.

Case Study 3: Polyamide Synthesis

In the synthesis of polyamides, the stoichiometry and purity of the diamine and diacid monomers are critical for achieving a high molecular weight polymer and desired material properties.[1][4][11][12]

Hypothetical Experimental Data:

Purity of this compoundInherent Viscosity of Polyamide (dL/g)Tensile Strength (MPa)
98.0%0.860
99.5%1.275

Discussion:

Monofunctional impurities in the diamine monomer will cap the growing polymer chains, limiting the achievable molecular weight. This results in a lower inherent viscosity and consequently, inferior mechanical properties such as tensile strength.

Alternatives to this compound

The choice of a diamine often depends on the specific requirements of the application, such as reactivity, steric hindrance, and cost. Several alternatives to this compound are available, each with its own set of properties.

Comparison of Diamine Alternatives:

DiamineStructureKey FeaturesPotential Applications
This compound [CH₃(CH₂)₃]₂N(CH₂)₃NH₂Asymmetric, good balance of reactivity and steric hindrance.Catalyst, curing agent, pharmaceutical intermediate.
N,N-Dimethylethylenediamine (CH₃)₂NCH₂CH₂NH₂More sterically accessible primary amine, higher reactivity.Ligand in coordination chemistry, catalyst.
N,N-Diethylethylenediamine (C₂H₅)₂NCH₂CH₂NH₂Intermediate steric hindrance and reactivity.Curing agent, catalyst.
Isophorone diamine C₁₀H₂₂N₂Cycloaliphatic diamine, provides high thermal resistance.[10]High-performance epoxy curing.[10]

Experimental Protocols

General Procedure for Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities in a sample of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • GC Separation: Use a suitable temperature program to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.

  • MS Detection: As components elute from the GC column, they are ionized and detected by the mass spectrometer.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).[13] Quantify the impurities based on their peak areas relative to the main component.

Representative Protocol for a Michael Addition Reaction

Objective: To demonstrate the use of this compound as a catalyst in a Michael addition reaction.

Materials:

  • Michael acceptor (e.g., isatylidenemalononitrile)

  • Michael donor (e.g., acetone)

  • This compound (catalyst)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Acid additive (e.g., D-camphorsulfonic acid - D-CSA)

Procedure:

  • To a solution of isatylidenemalononitrile (1 mmol) in THF (5 mL), add acetone (5 mmol).

  • Add this compound (0.1 mmol, 10 mol%).

  • Add D-CSA (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Michael adduct.[3]

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate a typical synthesis and purification workflow, as well as a catalytic cycle for a Michael addition.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Dibutylamine Dibutylamine Cyanoethylation Cyanoethylation Dibutylamine->Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethylation Intermediate 3-(Dibutylamino)propanenitrile Cyanoethylation->Intermediate Reduction Reduction Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Product High-Purity this compound Distillation->Pure_Product

Caption: Synthesis and purification workflow for this compound.

Michael_Addition_Catalytic_Cycle Catalyst This compound (Primary Amine) Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone (Michael Donor) Ketone->Enamine Adduct_Intermediate Iminium Intermediate Enamine->Adduct_Intermediate + Acceptor Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Acceptor->Adduct_Intermediate Hydrolysis Hydrolysis Adduct_Intermediate->Hydrolysis Product Michael Adduct Hydrolysis->Catalyst Regenerates Hydrolysis->Product

Caption: Catalytic cycle of a primary amine-catalyzed Michael addition.

Conclusion

The purity of this compound is a critical parameter that can significantly affect the outcome of chemical reactions. For applications in catalysis, polymer synthesis, and the production of high-value pharmaceutical intermediates, utilizing a high-purity grade of this reagent is essential for achieving optimal results, including higher yields, desired material properties, and a cleaner product profile. When selecting this compound for a specific application, researchers should carefully consider the potential impact of impurities and choose a purity level that aligns with the sensitivity of their reaction and the required specifications of the final product. For less sensitive applications or initial screenings, a lower purity grade may be acceptable, but for final synthetic steps and performance-critical applications, a purity of 99% or higher is recommended.

References

The Cost-Effective Catalyst: Evaluating 3-(Dimethylamino)-1-propylamine (DMAPA) as a Cheaper Reagent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of efficiency and economy in chemical synthesis is a constant endeavor. This guide provides a comprehensive evaluation of 3-(Dimethylamino)-1-propylamine (DMAPA) as a cost-effective alternative to more expensive reagents in various applications, supported by comparative data and detailed experimental protocols.

3-(Dimethylamino)-1-propylamine (DMAPA) is a versatile aliphatic amine that is finding increasing use as a catalyst and reagent in a wide range of chemical transformations. Its bifunctional nature, possessing both a primary and a tertiary amine group, allows it to participate in diverse reactions, from serving as a robust base to acting as a nucleophilic catalyst.[1] This unique reactivity, coupled with its significantly lower cost compared to other commonly used reagents, makes it an attractive option for process optimization and cost reduction in laboratory and industrial settings.[2]

This guide will delve into a comparative analysis of DMAPA against several more expensive alternatives in key applications such as epoxy resin curing and amide bond formation. We will present quantitative performance data, detailed experimental methodologies, and a clear visualization of its role in a common synthetic workflow.

Performance Comparison: DMAPA vs. Alternative Reagents

The efficacy of DMAPA as a catalyst and curing agent is evident when compared to other commonly used amines. The following tables summarize key performance indicators and cost comparisons.

Table 1: Cost Comparison of DMAPA and Alternative Amine Catalysts

ReagentTypical Price (per kg)Key Applications
3-(Dimethylamino)-1-propylamine (DMAPA) $200 - $1000 [3][4]Epoxy curing, Polyurethane catalyst, Amide synthesis, Surfactant production
Triethylamine (TEA)$125 - $180[5][6]General base in organic synthesis
4-(Dimethylaminopyridine) (DMAP)$500 - $8109[7][8]Acylation catalyst, Peptide synthesis
N,N-Diisopropylethylamine (DIPEA)$700 - $890[9][10][11]Sterically hindered base in organic synthesis
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Varies significantlyNon-nucleophilic base

Note: Prices are estimates based on publicly available data from various suppliers and can vary based on purity, quantity, and supplier.

Table 2: Performance in Polyurethane Foam Systems

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)Cell Structure
DMAPA 18 65 95 32 Fine, uniform
DABCO15588530Open, coarse
TEA258012035Irregular
BDMA309013036Closed

Data adapted from a comparative analysis of amine catalysts in polyurethane foam systems.[1]

Table 3: Epoxy Cure Characteristics (DGEBA Resin + Anhydride Hardener)

CatalystPot Life (min)Tg (°C)Hardness (Shore D)Color Stability
DMAPA 45 145 88 Good
BDMA6014086Excellent
DABCO3515090Moderate
TETA2015592Poor (Yellowing)

Data adapted from a comparative analysis of amine catalysts in epoxy resin systems.[1]

Experimental Protocols

To provide a practical understanding of DMAPA's application, here are detailed methodologies for two key experiments.

Experiment 1: Epoxy Resin Curing

Objective: To evaluate the curing performance of DMAPA with a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Materials:

  • DGEBA-based epoxy resin (e.g., EPON™ Resin 828)

  • 3-(Dimethylamino)-1-propylamine (DMAPA)

  • Anhydride hardener (e.g., methylhexahydrophthalic anhydride)

  • Differential Scanning Calorimeter (DSC)

  • Shore D Hardness Tester

Procedure:

  • Prepare the epoxy resin formulation by mixing 100 parts by weight of DGEBA resin with 88 parts by weight of methylhexahydrophthalic anhydride.

  • Add 1.0% by weight of DMAPA to the mixture and stir thoroughly for 5 minutes until a homogeneous mixture is obtained.

  • Pour the mixture into a mold and cure at 120°C for 2 hours.

  • After curing, allow the sample to cool to room temperature.

  • Determine the glass transition temperature (Tg) of the cured sample using DSC.

  • Measure the hardness of the cured sample using a Shore D hardness tester at multiple points and calculate the average.

  • Visually assess the color stability of the cured sample.

Experiment 2: Amide Bond Formation

Objective: To demonstrate the catalytic activity of DMAPA in the synthesis of an amide from a carboxylic acid and an amine.

Materials:

  • Carboxylic acid (e.g., Benzoic acid)

  • Amine (e.g., Benzylamine)

  • 3-(Dimethylamino)-1-propylamine (DMAPA)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Dichloromethane (DCM) as solvent

  • Thin Layer Chromatography (TLC) plate

  • Column chromatography setup for purification

Procedure:

  • Dissolve the carboxylic acid (1 mmol) and amine (1.1 mmol) in DCM (10 mL) in a round-bottom flask.

  • Add DMAPA (0.1 mmol, 10 mol%) to the solution.

  • In a separate flask, dissolve the coupling agent (DCC or EDC, 1.2 mmol) in DCM (5 mL).

  • Slowly add the coupling agent solution to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for an amide coupling reaction catalyzed by DMAPA.

Amide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Carboxylic_Acid Carboxylic Acid Reaction_Mixture Reaction Mixture in DCM Carboxylic_Acid->Reaction_Mixture Amine Amine Amine->Reaction_Mixture DMAPA DMAPA (Catalyst) DMAPA->Reaction_Mixture Coupling_Agent Coupling Agent (DCC/EDC) Coupling_Agent->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Extraction Aqueous Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Amide Pure Amide Purification->Final_Amide

Caption: Workflow for DMAPA-catalyzed amide synthesis.

Conclusion

The data and experimental protocols presented in this guide demonstrate that 3-(Dimethylamino)-1-propylamine is a viable and economically advantageous alternative to more expensive reagents in several key chemical applications. Its performance as an epoxy curing agent and a catalyst in polyurethane formation is comparable, and in some aspects superior, to commonly used alternatives.[1] While its catalytic activity in amide synthesis is still being explored, its potential as a cost-effective catalyst is promising. For research and development professionals seeking to optimize synthetic routes and reduce operational costs, a thorough evaluation of DMAPA is highly recommended.

References

Safety Operating Guide

Safe Disposal of 3-(Dibutylamino)propylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-(Dibutylamino)propylamine, a corrosive and toxic compound. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Hazard Profile: this compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage[1]. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes[2].

  • Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or nitrile rubber.

  • Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required.

  • Respiratory Protection: Use a respirator with an appropriate vapor cartridge if working in a poorly ventilated area or if there is a risk of inhalation[2].

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust[3].

  • Neutralize (if applicable and safe): For small spills, and if your institution's safety protocols allow, cautiously neutralize the spill with a suitable agent for amines.

  • Collect and Dispose: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[4].

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[4]. Incompatible chemicals can react dangerously[4].

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for the waste[4].

    • The container must be in good condition with a secure lid[4].

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4].

    • The SAA must be at or near the point of generation and under the control of laboratory personnel[4].

  • Arrange for Pickup: Once the container is full or reaches the accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste vendor[4].

Regulatory Context

Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[3] Additionally, generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal[3].

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data relevant to the safe handling and disposal of this compound.

Data PointGuideline/ValueRegulatory/Safety Context
Hazard Class 8 (Corrosive), 6.1 (Toxic)UN 2922[5]
GHS Hazard Statements H302, H311, H314Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage[2]
Personal Protective Equipment (PPE) Faceshields, Gloves, Goggles, Type ABEK (EN14387) respirator filterRequired for safe handling to prevent exposure[2]
First Aid: Eye Exposure Irrigate with water for at least 30 minutesImmediate and thorough rinsing is crucial to prevent permanent eye damage[3]
First Aid: Skin Exposure Flush with plenty of water for at least 15 minutesRemove contaminated clothing and seek immediate medical attention[3]
Spill Cleanup Absorbent Non-combustible material (e.g., sand, earth, vermiculite)To safely absorb the chemical without creating additional fire hazards[3]
Disposal Method Via an approved waste disposal plantProhibited from being disposed of in drains or regular trash[4][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate from Incompatible Waste Streams ppe->segregate container Use Designated, Labeled, Leak-Proof Hazardous Waste Container segregate->container store Store in Satellite Accumulation Area (SAA) container->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end spill->ppe No contain_spill Contain Spill with Non-Combustible Absorbent spill->contain_spill Yes collect_waste Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->store

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.